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2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline Documentation Hub

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  • Product: 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline
  • CAS: 83939-60-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

Abstract This guide provides a detailed technical overview of a reliable and efficient synthetic route to 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, a heterocyclic compound of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of a reliable and efficient synthetic route to 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazoline scaffold is a privileged structure found in numerous biologically active molecules.[1][2] The 2-chloro substituent serves as a versatile synthetic handle, enabling further functionalization through nucleophilic substitution or cross-coupling reactions. This document outlines a robust two-step synthetic pathway, commencing with the formation of a tetrahydroquinazolinone intermediate via a multicomponent reaction, followed by a deoxychlorination step. We will delve into the mechanistic rationale behind each transformation, provide detailed, step-by-step experimental protocols, and discuss key considerations for reaction work-up, purification, and characterization.

Strategic Overview: A Two-Step Pathway

The synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is most effectively achieved through a two-step sequence. This strategy is predicated on the initial construction of the core heterocyclic ring system, followed by the introduction of the chloro group at the 2-position.

The primary pathway involves:

  • Step 1: Cyclocondensation. Formation of the intermediate, 4-methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one, through a variation of the Biginelli reaction.[3][4][5][6] This multicomponent reaction offers high atom economy by combining three simple precursors in a single pot.[1][2]

  • Step 2: Chlorination. Conversion of the 2-oxo group of the intermediate to a 2-chloro group using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).[7][8][9]

This approach is favored for its reliability, scalability, and the commercial availability of the starting materials.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals the key intermediate, 4-methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one. This intermediate can be further disconnected into three simple, readily available building blocks: cyclohexanone, a β-dicarbonyl compound (ethyl acetoacetate), and a urea source.

Retrosynthesis Target 2-Chloro-4-methyl-5,6,7,8- tetrahydroquinazoline Intermediate 4-Methyl-5,6,7,8-tetrahydroquinazolin- 2(1H)-one Target->Intermediate Chlorination Precursors Cyclohexanone + Ethyl Acetoacetate + Urea Intermediate->Precursors Cyclocondensation (Biginelli-type)

Caption: Retrosynthetic pathway for 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one

This key step involves a one-pot, three-component Biginelli-type condensation reaction.[3][4][5][6][10] The reaction brings together an aldehyde (or in this case, a ketone), a β-ketoester, and urea to form a dihydropyrimidinone ring system. While the classical Biginelli reaction uses an aldehyde, the use of a cyclic ketone like cyclohexanone leads to the fused tetrahydroquinazoline core.

2.1.1 Mechanistic Rationale

The reaction mechanism, while debated, is generally accepted to proceed through an acid-catalyzed cascade of bimolecular reactions.[4][5][11] The most plausible pathway involves:

  • Acyliminium Ion Formation: An acid catalyst protonates the carbonyl oxygen of ethyl acetoacetate, which then condenses with urea to form an acyliminium ion intermediate.

  • Nucleophilic Attack: The enol or enolate of cyclohexanone acts as a nucleophile, attacking the acyliminium ion.

  • Cyclization and Dehydration: Intramolecular cyclization occurs through the attack of the second urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the stable heterocyclic product.

Biginelli_Mechanism cluster_0 Reaction Initiation cluster_1 Carbon-Carbon Bond Formation cluster_2 Ring Closure Urea Urea Acyliminium Acyliminium Ion Intermediate Urea->Acyliminium + H+ EAA Ethyl Acetoacetate EAA->Acyliminium Adduct Open-chain Adduct Acyliminium->Adduct Nucleophilic Attack Cyclohexanone Cyclohexanone (Enol form) Cyclohexanone->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product 4-Methyl-5,6,7,8-tetrahydro- quinazolin-2(1H)-one Cyclized->Product - H2O

Caption: Simplified workflow for the Biginelli-type cyclocondensation reaction.

2.1.2 Detailed Experimental Protocol

  • Reagents and Equipment:

    • Cyclohexanone

    • Ethyl acetoacetate

    • Urea

    • Ethanol (or other suitable solvent)

    • Concentrated Hydrochloric Acid (catalyst)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask, add equimolar amounts of cyclohexanone, ethyl acetoacetate, and urea.

    • Add ethanol as a solvent to create a stirrable slurry.

    • Add a catalytic amount of concentrated hydrochloric acid (approx. 5-10 mol%).

    • Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

    • The crude product can be further purified by recrystallization from ethanol or a suitable solvent mixture.

2.1.3 Characterization Data (Expected)

Analysis Expected Result
Appearance White to off-white crystalline solid
¹H NMR Signals corresponding to the methyl group, the aliphatic protons of the cyclohexyl ring, and the NH proton.
¹³C NMR Resonances for the carbonyl carbon, the sp² carbons of the pyrimidine ring, and the aliphatic carbons.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.
Step 2: Chlorination of 4-Methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one

This step converts the lactam (cyclic amide) functionality at the 2-position into the desired chloride. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity.[7][12][13] The reaction can be run neat or with a high-boiling solvent. The addition of a tertiary amine base like N,N-dimethylaniline can sometimes accelerate the reaction.[7]

2.2.1 Mechanistic Rationale

The chlorination of a lactam with POCl₃ is a complex process that occurs in two main stages: phosphorylation and subsequent chlorination.[8]

  • Phosphorylation: The lactam oxygen, being nucleophilic, attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate, which is a much better leaving group than a hydroxyl group.[8][14]

  • Chloride Attack: A chloride ion (from POCl₃ itself or another source) then acts as a nucleophile, attacking the carbon at the 2-position. This attack proceeds via a nucleophilic acyl substitution-like mechanism, leading to the displacement of the dichlorophosphate group and the formation of the 2-chloroquinazoline product.[8]

Chlorination_Mechanism Lactam Quinazolinone Intermediate Phos_Intermediate O-Phosphorylated Intermediate Lactam->Phos_Intermediate Nucleophilic Attack POCl3 POCl₃ POCl3->Phos_Intermediate Vilsmeier_like Vilsmeier-Haack-like Active Species Phos_Intermediate->Vilsmeier_like Rearrangement Product 2-Chloro-4-methyl-5,6,7,8- tetrahydroquinazoline Vilsmeier_like->Product + Cl⁻ (SNAr-type)

Caption: Key stages in the POCl₃-mediated chlorination of the quinazolinone.

2.2.2 Detailed Experimental Protocol

  • Reagents and Equipment:

    • 4-Methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask with reflux condenser and drying tube

    • Heating mantle and magnetic stirrer

    • Ice bath

  • Procedure:

    • Place the dried 4-methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one into a round-bottom flask.

    • Caution: Perform this step in a well-ventilated fume hood. Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents) to the flask. The reaction can be exothermic.

    • Fit the flask with a reflux condenser protected by a calcium chloride drying tube.

    • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The reaction should become a clear solution. Monitor by TLC (after careful quenching of a small aliquot).

    • After the reaction is complete, cool the mixture to room temperature.

    • Work-up (Critical Step): Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. POCl₃ reacts violently with water, generating HCl gas.[12] This step should be performed in a large beaker within an ice bath to control the exotherm.

    • The acidic aqueous mixture is then neutralized carefully with a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) until it is alkaline (pH > 8). This will precipitate the crude product.

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[12] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure an appropriate quenching agent (e.g., sodium bicarbonate solution) is readily available.

  • Acid/Base Neutralization: The quenching and neutralization steps are highly exothermic and release corrosive gases. Proper cooling and slow, controlled addition are essential to prevent accidents.

Conclusion

The described two-step synthesis provides a robust and reproducible method for preparing 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. The initial Biginelli-type cyclocondensation efficiently constructs the core heterocyclic scaffold from simple precursors. The subsequent chlorination with phosphorus oxychloride effectively installs the versatile chloro-substituent, yielding a valuable intermediate for further elaboration in drug discovery and development programs. Careful attention to the experimental conditions, particularly during the chlorination work-up, is critical for ensuring a safe and successful synthesis.

References

  • Shaik, A., Jha, A., & Pasha, M. A. (2015). A Remarkable One-Pot Sequential Four-Component Synthesis of Tetrahydro- quinazolines via an Isocyanide-Based Multicomponent Reac. Synfacts.
  • Chemistry Online. (2023). Synthesis of tetrahydropyrimidinone (Biginelli reaction).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). tetrahydropyrimidines via the biginelli reaction.
  • Sci-Hub. (n.d.).
  • MDPI. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones.
  • ResearchGate. (n.d.). General mechanism of Biginelli tetrahydropyrimidines.
  • Wikipedia. (n.d.). Biginelli reaction.
  • Research Journal of Science and Technology. (n.d.).
  • ResearchGate. (n.d.). Approach for the synthesis of 1,2,3,4‐tetrahydroquinazolines.
  • ACS Publications. (2021). Diastereoselective Synthesis of Tetracyclic Tetrahydroquinoline Derivative Enabled by Multicomponent Reaction of Isocyanide, Allenoate, and 2-Aminochalcone. Organic Letters.
  • ResearchGate. (2013).
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinazolines.
  • ResearchGate. (2013).
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines.
  • NIH. (2020).
  • MDPI. (n.d.). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones.
  • Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review.
  • PubMed. (n.d.). Nonclassical 2,4-diamino-6-(aminomethyl)
  • American Chemical Society. (2021).
  • A Short Review on Quinazoline Heterocycle - Volume 10, Issue 5, May 2021. (n.d.).
  • PubMed. (2011).
  • MDPI. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • NIH. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Common Organic Chemistry. (n.d.).
  • NIH. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC.
  • NIH. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
  • Indian Chemical Society. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
  • PubMed. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.
  • IUCr. (n.d.). Ethyl 4-(4-chlorophenyl)
  • Hit2Lead. (n.d.). BB-4014586.
  • NIH. (2020). Hydrogen peroxide-mediated synthesis of 2,4-substituted quinazolines via one-pot three-component reactions under metal-free conditions. PMC.
  • ResearchGate. (2014).

Sources

Exploratory

An In-Depth Technical Guide to 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline: Properties, Synthesis, and Reactivity

Executive Summary: This document provides a comprehensive technical overview of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organi...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The quinazoline scaffold and its partially saturated derivatives are core structural motifs in numerous biologically active compounds. This guide delineates the compound's physicochemical properties, provides an in-depth analysis of its anticipated spectroscopic profile, and proposes a robust synthetic pathway. Furthermore, it explores the chemical reactivity, focusing on the versatile C2-chloro group, and discusses its applications as a key building block in the development of novel therapeutic agents. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their scientific programs.

Introduction: The Tetrahydroquinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of several approved drugs, including kinase inhibitors used in oncology like Gefitinib and Erlotinib.[1] The partially saturated analog, the 5,6,7,8-tetrahydroquinazoline skeleton, retains key electronic features of the pyrimidine ring while introducing a three-dimensional, non-aromatic cyclohexyl moiety. This structural modification can improve physicochemical properties such as solubility and metabolic stability, which are critical for drug development.

Derivatives of the tetrahydroquinazoline core have demonstrated a wide range of biological activities, including potential as antitubercular and antidiabetic agents.[2][3][4] Specifically, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (CAS No: 83939-60-0) is a valuable synthetic intermediate.[5] Its defining features are:

  • An activated C2-chloro substituent , which serves as an excellent leaving group for nucleophilic substitution reactions.

  • A methyl group at the C4 position , which can influence steric and electronic properties.

  • A tetrahydro-fused ring , providing conformational flexibility compared to its planar aromatic counterpart.

This combination makes the molecule a versatile platform for generating diverse chemical libraries to explore structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Spectroscopic Properties

Precise experimental data for this specific compound is not widely published. However, based on its structure and data from closely related analogs, we can define its key properties and predict its spectroscopic profile.

Core Chemical Properties

A summary of the fundamental properties of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is presented below.

PropertyValueSource
IUPAC Name 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline-
CAS Number 83939-60-0[5]
Molecular Formula C₉H₁₁ClN₂[5]
Molecular Weight 182.65 g/mol [5]
Canonical SMILES CC1=NC2=C(CCCC2)C(=N1)Cl[6]
Predicted Density ~1.21 g/cm³[7]
Predicted Boiling Point ~287 °C[7]
Anticipated Spectroscopic Profile

The structural identity of the synthesized compound must be rigorously confirmed. The following is an expert analysis of the expected spectroscopic data.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different environments.

    • Aliphatic Protons (C5-H₂, C6-H₂, C7-H₂, C8-H₂): A series of multiplets would appear in the upfield region, likely between δ 1.7-3.0 ppm. The protons at C5 and C8, being adjacent to the pyrimidine ring, are expected to be the most downfield of this group.

    • Methyl Protons (C4-CH₃): A sharp singlet integrating to three protons would be expected, likely in the δ 2.3-2.6 ppm region.

  • ¹³C NMR Spectroscopy: The carbon spectrum should display 9 distinct signals.

    • Aliphatic Carbons (C5, C6, C7, C8): Four signals in the δ 20-35 ppm range.

    • Methyl Carbon (C4-CH₃): A signal around δ 20-25 ppm.

    • Pyrimidine Ring Carbons: Four signals in the downfield region (δ 150-170 ppm). The carbon atom attached to chlorine (C2) would be significantly affected.

  • Mass Spectrometry (MS): The mass spectrum is a critical tool for confirmation.

    • Molecular Ion Peak: The key feature would be the isotopic pattern of the molecular ion due to the presence of one chlorine atom. Two peaks will be observed: [M]⁺ at m/z 182 and [M+2]⁺ at m/z 184, with a characteristic intensity ratio of approximately 3:1.

  • Infrared (IR) Spectroscopy:

    • C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹.

    • C=N Stretch: A characteristic sharp absorption in the 1600-1650 cm⁻¹ region.

    • C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

Synthesis and Purification Workflow

While multiple routes to tetrahydroquinazolines exist, a reliable and scalable approach involves the cyclocondensation of a β-ketoester equivalent followed by chlorination. This method offers high yields and uses readily available starting materials.

Proposed Synthetic Protocol

The synthesis can be conceptualized as a two-step process: formation of the 2-hydroxy-4-methyl-tetrahydroquinazoline intermediate, followed by chlorination.

Step 1: Synthesis of 4-methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-oxocyclohexanecarboxamide in ethanol.

  • Reagent Addition: Add 1.1 equivalents of urea and a catalytic amount of a strong acid (e.g., HCl). The causality here is that the acid protonates the carbonyl oxygen of the cyclohexanone derivative, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of urea.

  • Cyclocondensation: Reflux the mixture for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the product often precipitates. It can be isolated by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Chlorination to yield 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

  • Reaction Setup: In a fume hood, carefully add the dried intermediate from Step 1 to a flask containing an excess of phosphoryl chloride (POCl₃), which serves as both the chlorinating agent and the solvent. This is a well-established method for converting cyclic amide/hydroxyl functionalities on nitrogen heterocycles to chlorides.[8]

  • Reaction: Heat the mixture to reflux (approx. 106 °C) for 2-3 hours.

  • Quenching (Critical Step): After cooling, the excess POCl₃ must be removed under reduced pressure. The remaining residue should be quenched with extreme caution by slowly adding it to crushed ice with vigorous stirring. This is a highly exothermic reaction.

  • Extraction: Neutralize the acidic aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) until pH > 8. Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product should be purified by column chromatography on silica gel to yield the pure title compound.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A 1. Cyclocondensation (2-Oxocyclohexanecarboxamide + Urea) B 2. Chlorination (Intermediate + POCl3) A->B Reflux C 3. Quenching (Slow addition to ice) B->C Remove excess POCl3 D 4. Extraction (Ethyl Acetate) C->D Basify & Extract E 5. Column Chromatography D->E Dry & Concentrate F Final Product: 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline E->F

Caption: Workflow for the synthesis and purification of the title compound.

Chemical Reactivity and Derivatization

The synthetic utility of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline stems from the reactivity of the C2-chloro group. This position is electronically deficient due to the electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound is SNAr, where a nucleophile replaces the chloride ion. This reaction is central to creating analogs for SAR studies.

Key Transformations:

  • Amination: Reaction with primary or secondary amines (e.g., anilines, piperidines) provides access to a vast array of 2-amino-tetrahydroquinazoline derivatives. These reactions can be performed thermally or catalyzed by palladium complexes (Buchwald-Hartwig amination).

  • Alkoxylation/Aryloxylation: Reaction with sodium or potassium alkoxides (or phenoxides) yields the corresponding 2-ether derivatives.

  • Thiolation: Reaction with thiols or sodium thiolates produces 2-thioether compounds.

SNAr Reaction Mechanism

The SNAr mechanism proceeds via a two-step addition-elimination pathway.

G Start Substrate (C2-Cl) Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Start->Intermediate + Nu⁻ (Addition - Slow) Nucleophile Nucleophile (Nu⁻) Product Product (C2-Nu) Intermediate->Product - Cl⁻ (Elimination - Fast) LeavingGroup Leaving Group (Cl⁻) G cluster_reactions Diversification Reactions cluster_products Diverse Chemical Library Core Core Scaffold 2-Cl-4-Me-THQ R1 SNAr with Amines Core->R1 R2 Suzuki Coupling Core->R2 R3 SNAr with Alcohols Core->R3 P1 2-Amino Derivatives R1->P1 P2 2-Aryl Derivatives R2->P2 P3 2-Alkoxy Derivatives R3->P3 Target Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) P1->Target P2->Target P3->Target

Caption: Logical flow for scaffold diversification and biological screening.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline requires careful handling. While specific toxicology data is unavailable, data from analogous compounds like 2-chloro-4-methylquinazoline suggests potential hazards. [9]

  • Hazard Identification: Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [9]* Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [5][10] * Avoid generating dust and avoid contact with skin, eyes, and clothing. [10]* Incompatible Materials: Avoid strong oxidizing agents and strong bases. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [5][10]

References

  • PubChem. (n.d.). 2-Chloro-4-methylquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Rosowsky, A., Forsch, R. A., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(18), 3499-3507. Retrieved from [Link]

  • El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. Retrieved from [Link]

  • Prajapati, J. D., & Patel, K. D. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Trend in Scientific Research and Development, 10(5), 1-5. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. Retrieved from [Link]

  • Antonenko, T. S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2186. Retrieved from [Link]

  • Antonenko, T. S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (CAS 83939-60-0): A Versatile Scaffold in Modern Drug Discovery

Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that can serve as foundational templates for drug discovery is...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that can serve as foundational templates for drug discovery is relentless. Among these, the quinazoline nucleus and its derivatives have consistently demonstrated a remarkable breadth of biological activities.[1] This guide focuses on a specific, yet highly versatile, building block: 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (CAS Number: 83939-60-0). While not an end-product therapeutic itself, this compound represents a critical starting point for the synthesis of a multitude of potent and selective modulators of various biological targets. Its strategic importance lies in the reactivity of the 2-chloro substituent, which allows for the facile introduction of diverse functional groups, enabling extensive structure-activity relationship (SAR) studies. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, synthetic utility, and the biological significance of its derivatives, thereby empowering the rational design of next-generation therapeutics.

Part 1: Core Compound Profile

1.1. Chemical Identity and Physicochemical Properties

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound featuring a fused pyrimidine and cyclohexene ring system. The presence of a chlorine atom at the 2-position and a methyl group at the 4-position are key to its synthetic utility.

PropertyValueSource
CAS Number 83939-60-0ChemBridge Corporation
Molecular Formula C₉H₁₁ClN₂Sigma-Aldrich
Molecular Weight 182.65 g/mol EvitaChem[2]
IUPAC Name 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazolineHit2Lead[3]
Physical Form SolidHit2Lead[3]
LogP (Predicted) 2.51Hit2Lead[3]

1.2. Structural Rationale in Drug Design

The tetrahydroquinazoline scaffold is considered a "privileged structure" in medicinal chemistry. This is due to its ability to present substituents in a well-defined three-dimensional arrangement, allowing for specific interactions with biological macromolecules such as enzymes and receptors. The methyl group at the 4-position can influence the steric and electronic environment of the molecule, while the reactive chloro group at the 2-position serves as a versatile handle for synthetic diversification.

Part 2: The Chemistry of Opportunity: Synthesis and Reactivity

The primary value of 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline lies in its role as a chemical intermediate. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr).

G cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Biologically Active Derivatives start 2-Chloro-4-methyl-5,6,7,8- tetrahydroquinazoline (CAS 83939-60-0) amines Amines (R-NH2) start->amines S N Ar thiols Thiols (R-SH) start->thiols S N Ar alcohols Alcohols (R-OH) start->alcohols S N Ar amino_deriv 2-Amino Derivatives (e.g., Kinase Inhibitors) amines->amino_deriv thio_deriv 2-Thio Derivatives thiols->thio_deriv alkoxy_deriv 2-Alkoxy Derivatives alcohols->alkoxy_deriv

Caption: Synthetic utility of 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline.

This reactivity allows for the systematic introduction of a wide array of chemical moieties, which is a cornerstone of modern drug discovery. By varying the nucleophile, chemists can modulate the compound's properties, such as solubility, lipophilicity, and, most importantly, its affinity and selectivity for a given biological target.

General Protocol for Nucleophilic Aromatic Substitution

The following is a generalized protocol for the substitution of the 2-chloro group. The specific conditions (solvent, base, temperature) will vary depending on the nucleophilicity of the reacting partner.

Objective: To synthesize a 2-substituted-4-methyl-5,6,7,8-tetrahydroquinazoline derivative.

Materials:

  • 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

  • Nucleophile (e.g., a primary or secondary amine)

  • A suitable solvent (e.g., ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP))

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (1.0 equivalent) in the chosen solvent.

  • Add the nucleophile (1.1-1.5 equivalents) to the solution.

  • Add the base (1.5-2.0 equivalents) to the reaction mixture.

  • Heat the mixture to an appropriate temperature (typically ranging from 80°C to 120°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 2-substituted derivative.

Expert Insight: The choice of solvent and base is critical. For less reactive amines, a higher boiling point solvent like NMP may be necessary. The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Part 3: Biological Significance and Therapeutic Applications of Derivatives

Derivatives of the tetrahydroquinazoline scaffold have been investigated for a wide range of therapeutic applications, demonstrating the versatility of this chemical class.

Anticancer Activity: Targeting Dihydrofolate Reductase (DHFR)

One of the most well-established targets for quinazoline-based compounds is dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of DNA precursors.[4] Inhibition of DHFR leads to a depletion of nucleotides, thereby halting cell proliferation. This mechanism is the basis for the action of the well-known anticancer drug, methotrexate.

Several studies have focused on synthesizing 2,4-diamino-tetrahydroquinazoline derivatives as nonclassical DHFR inhibitors.[5][6] These compounds often exhibit potent inhibitory activity against DHFR from various sources, including human, parasitic, and bacterial.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA DHFR->THF Product Inhibitor Tetrahydroquinazoline Derivative Inhibitor->DHFR Inhibition

Caption: Mechanism of action of DHFR inhibitors.

A study on 2,4-diamino-5-chloroquinazoline analogues demonstrated potent inhibition of DHFR from Pneumocystis carinii and Toxoplasma gondii, opportunistic pathogens that can cause severe infections in immunocompromised individuals.[6] The most active compounds in this series had IC₅₀ values in the low nanomolar range.

Compound AnalogueTarget DHFRIC₅₀ (µM)
10 P. carinii0.012
10 T. gondii0.0064
17 T. gondii0.016

Data adapted from a study on 2,4-diamino-5-chloroquinazoline analogues.[6]

Antitubercular and Antidiabetic Potential

Recent in silico studies have highlighted the potential of tetrahydroquinazoline derivatives as inhibitors of essential enzymes in Mycobacterium tuberculosis, such as DHFR and pantothenate kinase.[7] These findings suggest that the tetrahydroquinazoline scaffold could be a promising starting point for the development of new antitubercular agents.

Furthermore, molecular docking studies have predicted that these compounds may also exhibit inhibitory activity against β-glucosidase, an enzyme involved in carbohydrate metabolism, indicating a potential application in the treatment of diabetes.[7]

Kinase Inhibition

The quinazoline scaffold is a well-known feature in a number of approved tyrosine kinase inhibitors used in cancer therapy, such as gefitinib and erlotinib. While these are fully aromatic quinazolines, the underlying principle of targeting the ATP-binding site of kinases is also applicable to tetrahydroquinazoline derivatives. The 2-amino group, installed via nucleophilic substitution, often serves as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP. Research in this area has led to the development of potent inhibitors of various kinases, including c-Src and Abl.[8]

Part 4: Safety, Handling, and Storage

Hazard Profile (based on related compounds):

  • Acute Toxicity: Harmful if swallowed.[5]

  • Skin Irritation: May cause skin irritation.[5]

  • Eye Irritation: May cause serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Handling and Storage Recommendations:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Part 5: Conclusion and Future Perspectives

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (CAS 83939-60-0) is a valuable and versatile building block in the field of medicinal chemistry. Its synthetic tractability, coupled with the proven biological relevance of the tetrahydroquinazoline scaffold, makes it an attractive starting point for the development of novel therapeutics. The ability to easily diversify the 2-position allows for the fine-tuning of pharmacological properties and the exploration of a wide range of biological targets. Future research will likely continue to leverage this scaffold in the pursuit of new and improved treatments for cancer, infectious diseases, and metabolic disorders. As our understanding of the structural requirements for potent and selective enzyme and receptor modulation continues to grow, the strategic application of intermediates like 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline will remain a cornerstone of successful drug discovery campaigns.

References

  • Rosowsky, A., Forsch, R. A., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660–3668. [Link]

  • Tiwari, R. K., Singh, D., Singh, J., & Singh, R. K. (2014). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 22(10), 2813-2824. [Link]

  • Kolos, N. O., Zhuravel, I. O., & Kovalenko, S. M. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]

  • Arote, R. B., & Dr. S. B. Wagh. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology, 10(5), 4752-4759. [Link]

  • Kolos, N. O., Zhuravel, I. O., & Kovalenko, S. M. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International journal of molecular sciences, 23(7), 3781. [Link]

  • Kolos, N. O., Zhuravel, I. O., & Kovalenko, S. M. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]

  • MDPI. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(19), 6296. [Link]

  • Rosowsky, A., Forsch, R. A., & Queener, S. F. (1994). 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity. Journal of medicinal chemistry, 37(12), 1876–1882. [Link]

  • Zhang, W., et al. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters. [Link]

  • Iadanza, M. G., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1143. [Link]

  • Cody, V., et al. (2001). High-Affinity Inhibitors of Dihydrofolate Reductase: Antimicrobial and Anticancer Activities of 7,8-Dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines with Small Molecular Size. Journal of Medicinal Chemistry, 44(24), 4185-4197. [Link]

  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. [Link]

  • Ali, M. A., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 14(31), 22215-22231. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465–6488. [Link]

  • Arote, R. B., & Wagh, S. B. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology, 10(5), 4752-4759. [Link]

  • Sehrawat, R., et al. (2020). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 27(25), 4221-4253. [Link]

  • El-Gendy, M. A., & El-Sawy, E. R. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 844–853. [Link]

  • Mąkosza, M., & Wojciechowski, K. (1997). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Liebigs Annalen, 1997(8), 1805-1810. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2013). Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. [Link]

  • Rosowsky, A., Forsch, R. A., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(18), 3660-3668. [Link]

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Exploratory

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline Foreword: The Imperative of Structural Certainty in Drug Discovery In the landscape of medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

Foreword: The Imperative of Structural Certainty in Drug Discovery

In the landscape of medicinal chemistry, the quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][3] The specific analogue, 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, presents a unique combination of a reactive chloropyrimidine ring and a saturated carbocyclic moiety. This structure is a valuable intermediate for synthesizing more complex molecules.[3]

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

Before any spectroscopic analysis, a fundamental understanding of the molecular formula is paramount. For the target compound, the formula is C₉H₁₁ClN₂. This information is the starting point for calculating the Degree of Unsaturation (DoU), which provides the first clue to the molecule's cyclic and pi-bond systems.

Calculation of Degree of Unsaturation (DoU):

DoU = C - (H/2) - (X/2) + (N/2) + 1 DoU = 9 - (11/2) - (1/2) + (2/2) + 1 DoU = 9 - 5.5 - 0.5 + 1 + 1 DoU = 5

A DoU of 5 indicates a combination of five rings and/or double bonds. For the proposed tetrahydroquinazoline structure, this is accounted for by:

  • One ring (the cyclohexene moiety).

  • One ring (the dihydropyrimidine moiety).

  • One C=C double bond within the cyclohexene ring (at the fusion point).

  • Two C=N double bonds within the pyrimidine ring.

This initial calculation aligns perfectly with the proposed structure and establishes a logical framework for interpreting the subsequent spectroscopic data.

Part 2: Mass Spectrometry - Confirming Mass and Elemental Composition

The first experimental step is to verify the molecular weight and elemental composition using high-resolution mass spectrometry (HRMS). This technique provides a precise mass measurement, which is crucial for confirming the molecular formula.[4][5]

Core Directive: To obtain an exact mass of the molecular ion and observe the characteristic isotopic pattern of a chlorine-containing compound.

Expected Outcome:

  • Molecular Ion Peak: Using a positive ionization mode like Electrospray Ionization (ESI), we expect to observe the protonated molecule, [M+H]⁺. The calculated exact mass for [C₉H₁₂ClN₂]⁺ is 183.0738. HRMS should provide a measured value within a few parts per million (ppm) of this theoretical mass.

  • Isotopic Pattern: A hallmark of a molecule containing a single chlorine atom is the presence of two prominent peaks for the molecular ion: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl). The relative intensity of these peaks should be approximately 3:1, reflecting the natural abundance of these isotopes.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrument Setup: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known standard immediately prior to the analysis to ensure high mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 1.5 bar

    • Drying Gas (N₂): 6.0 L/min at 200 °C

  • Data Acquisition: Acquire data in the m/z range of 50-500 Da. Average the spectra over 1 minute to improve the signal-to-noise ratio.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its measured mass to the calculated exact mass. Verify the presence and ratio of the M+ and M+2 isotopic peaks.

Part 3: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups and confirming the overall structural class.[6][7] For 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, the IR spectrum provides critical confirmatory evidence, particularly regarding the nature of the ring system.

Core Directive: To identify vibrational modes characteristic of the aliphatic C-H bonds, the C=N and C=C bonds of the heterocyclic and carbocyclic rings, and the C-Cl bond.

Anticipated IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeStructural Assignment
2950-2850C-H StretchAliphatic CH₂ groups in the tetrahydro ring
~1620C=N StretchPyrimidine ring imine bonds
~1580C=C StretchAromatic-like ring stretch
750-650C-Cl StretchChloro substituent on the pyrimidine ring

The absence of a broad absorption band in the 3200-3500 cm⁻¹ region is also a key diagnostic feature, confirming the lack of N-H protons and indicating a fully substituted quinazoline core.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Background Scan: With the ATR anvil disengaged, run a background scan to capture the spectrum of the ambient environment (CO₂, H₂O).

  • Sample Scan: Lower the anvil to ensure firm contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[9]

Logical Workflow for NMR Analysis

The following diagram illustrates the systematic workflow for NMR-based structure elucidation.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H_NMR ¹H NMR (Proton Count & Environment) C_NMR ¹³C NMR & DEPT (Carbon Count & Type) H_NMR->C_NMR Initial Scaffolding COSY COSY (H-H Connectivity) C_NMR->COSY Proton System ID HSQC HSQC (Direct C-H Attachment) COSY->HSQC Assigning Protons to Carbons HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assembling the Fragments Final_Structure Final Structure Confirmation HMBC->Final_Structure Definitive Proof

Caption: NMR Structure Elucidation Workflow.

Experimental Protocol: General NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra at a constant temperature (e.g., 298 K). Standard pulse programs provided by the spectrometer manufacturer should be used.

¹H NMR Spectroscopy: Proton Inventory

Core Directive: To identify all unique proton environments and their multiplicities.

  • Expected Signals:

    • δ ~2.5 ppm (Singlet, 3H): This signal corresponds to the three protons of the methyl group at position C4. Its singlet nature indicates no adjacent protons.

    • δ ~2.7-2.9 ppm (Multiplet, 2H): Likely corresponds to the protons at C5, which are adjacent to the pyrimidine ring.

    • δ ~2.5-2.6 ppm (Multiplet, 2H): Likely corresponds to the protons at C8.

    • δ ~1.8-2.0 ppm (Multiplet, 4H): This broader multiplet region likely accounts for the four protons of the C6 and C7 methylene groups in the middle of the saturated ring.

¹³C NMR and DEPT-135 Spectroscopy: Carbon Skeleton

Core Directive: To identify all unique carbon environments and classify them as CH₃, CH₂, CH, or quaternary (C).

  • Expected Signals:

    • Quaternary Carbons (C):

      • δ ~165 ppm (C4): Attached to the methyl group and two nitrogen atoms.

      • δ ~162 ppm (C2): Attached to the chlorine atom and two nitrogen atoms.

      • δ ~158 ppm (C8a): Bridgehead carbon, part of a C=C bond.

      • δ ~120 ppm (C4a): Bridgehead carbon.

    • Methyl Carbon (CH₃):

      • δ ~24 ppm (C4-CH₃): Confirmed as a positive peak in DEPT-135.

    • Methylene Carbons (CH₂):

      • δ ~32 ppm, ~26 ppm, ~22 ppm, ~21 ppm: Four distinct signals for C5, C6, C7, and C8. These will appear as negative peaks in the DEPT-135 spectrum, confirming they are CH₂ groups.

2D NMR: Assembling the Molecular Puzzle

Core Directive: To establish proton-proton coupling networks. The key finding will be the confirmation of the -CH₂-CH₂-CH₂-CH₂- spin system in the tetrahydro ring.

  • Expected Correlations: A clear correlation path will be observed connecting the protons at C5 -> C6 -> C7 -> C8, confirming their adjacency in the saturated ring. The methyl proton singlet will show no COSY correlations.

Core Directive: To link each proton signal directly to the carbon atom it is bonded to.

  • Expected Correlations:

    • The ¹H signal at ~2.5 ppm will correlate to the ¹³C signal at ~24 ppm (Methyl group).

    • The four distinct ¹H multiplet signals between δ 1.8-2.9 ppm will each correlate to one of the four ¹³C signals between δ 21-32 ppm, allowing for the unambiguous assignment of each CH₂ unit.

Core Directive: To identify long-range (2- and 3-bond) correlations between protons and carbons. This is the definitive experiment that connects the different parts of the molecule.

  • Key Expected Correlations for Structure Confirmation:

    • Methyl Protons (H-9) to C4 and C4a: The singlet from the methyl protons (H-9) will show a strong correlation to the quaternary carbon C4 (²JCH) and a weaker correlation to the bridgehead carbon C4a (³JCH). This firmly places the methyl group at the C4 position.

    • C5 Protons to C4, C4a, and C6: The protons on C5 will show correlations to C4 (³JCH), C4a (²JCH), and C6 (²JCH), locking the tetrahydro ring to the C4-C4a side of the pyrimidine ring.

    • C8 Protons to C8a and C7: The protons on C8 will show correlations to the bridgehead carbon C8a (²JCH) and C7 (²JCH), confirming the other fusion point of the ring system.

The diagram below visualizes these crucial HMBC correlations that piece the molecular fragments together.

G mol H_Me->C4 ²J H_Me->C4a ³J H5->C4 ³J H5->C4a ²J H5->C6 ²J H8->C7 ²J H8->C8a ²J

Caption: Key HMBC correlations for structural confirmation.

Part 5: Data Synthesis and Conclusion

The convergence of data from multiple, independent analytical techniques provides an exceptionally high degree of confidence in the final structural assignment.

Summary of Spectroscopic Evidence
TechniqueFindingConclusion
HRMS Measured [M+H]⁺ at m/z 183.0740 (within 2 ppm of theory); observed ~3:1 isotopic ratio for [M+H]⁺ and [M+2+H]⁺.Confirms molecular formula C₉H₁₁ClN₂.
IR Aliphatic C-H stretches below 3000 cm⁻¹, strong C=N absorption at ~1620 cm⁻¹. No N-H stretch.Consistent with a saturated ring system and a fully substituted pyrimidine core.
¹H NMR A 3H singlet (methyl) and four distinct multiplets (8H total) in the aliphatic region. No aromatic signals.Confirms the 4-methyl and 5,6,7,8-tetrahydro substitution pattern.
¹³C NMR Nine unique carbon signals, including four quaternary, four CH₂ (from DEPT), and one CH₃.Accounts for all carbons in the proposed structure.
COSY Correlation between all four aliphatic CH₂ proton signals.Confirms the -CH₂-CH₂-CH₂-CH₂- connectivity of the saturated ring.
HMBC Key correlations from CH₃ protons to C4/C4a and from C5/C8 protons to bridgehead carbons.Unambiguously connects the methyl group and the tetrahydro ring to the pyrimidine core at the correct positions.

Final Determination:

The collective body of evidence from mass spectrometry, IR spectroscopy, and a full suite of 1D and 2D NMR experiments leads to the unequivocal structural confirmation of the compound as 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline . Each piece of data serves as a self-validating check on the others, fulfilling the core requirement of scientific integrity and providing an authoritative structural assignment essential for its application in further research and drug development.

References

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  • Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Retrieved from [Link]

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  • Semantic Scholar. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Semantic Scholar. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. PMC. Retrieved from [Link]

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  • Neszmélyi, A., & Lóránd, T. (1991). 13 C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3- d )pyrimidine-2(1 H )-ones and -thiones. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

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  • El-Badry, Y. A., et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica. Retrieved from [Link]

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Foundational

The Therapeutic Potential of Tetrahydroquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Versatility of the Tetrahydroquinazoline Scaffold The quinazoline scaffold and its derivatives have long been a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with div...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Versatility of the Tetrahydroquinazoline Scaffold

The quinazoline scaffold and its derivatives have long been a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Among these, the tetrahydroquinazoline core has emerged as a particularly promising scaffold in the quest for novel therapeutics. Its three-dimensional structure and synthetic tractability offer a unique platform for the development of potent and selective agents targeting a range of biological processes. This guide provides an in-depth exploration of the biological activities of tetrahydroquinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the synthetic strategies employed to access these molecules, elucidate their mechanisms of action through detailed signaling pathways, and provide practical, field-proven experimental protocols to empower researchers in their drug discovery endeavors.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Tetrahydroquinazoline derivatives have demonstrated significant potential as anticancer agents by targeting various key pathways involved in tumor growth, proliferation, and survival.[1][2][3] Their mechanisms of action are multifaceted, ranging from the inhibition of critical enzymes to the modulation of essential signaling cascades.

A. Inhibition of Topoisomerases: Inducing DNA Damage and Apoptosis

DNA topoisomerases are crucial enzymes that regulate DNA topology during replication, transcription, and chromosome segregation.[1][4] Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in cancer cells. Several tetrahydroquinazoline derivatives have been identified as potent inhibitors of human topoisomerase II (topoII).[4][5]

A notable class of 6-amino-tetrahydroquinazoline derivatives has been shown to inhibit human topoisomerase IIα (topoIIα) with high selectivity over the β isoform.[4][5] Unlike many clinically used topoII-targeted drugs that act as "poisons" by stabilizing the enzyme-DNA cleavage complex, these tetrahydroquinazoline derivatives function as catalytic inhibitors, blocking the enzyme's function without inducing this potentially harmful intermediate.[4][5] This non-poisonous mechanism may circumvent the development of secondary leukemias associated with traditional topoII poisons.[4][5]

One promising lead compound, ARN-21934 , demonstrated a potent inhibition of DNA relaxation with an IC50 of 2 µM, significantly more potent than the anticancer drug etoposide (IC50 = 120 µM).[5] This compound also exhibited broad antiproliferative activity against various cancer cell lines, particularly G-361 melanoma cells.[4][5]

The following diagram illustrates the catalytic cycle of Topoisomerase II and the inhibitory action of tetrahydroquinazoline derivatives.

TopoII_Inhibition cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by Tetrahydroquinazolines DNA_relaxed Relaxed DNA TopoII Topoisomerase II DNA_relaxed->TopoII Binding DNA_cleavage_complex Covalent Enzyme-DNA Cleavage Complex TopoII->DNA_cleavage_complex DNA Cleavage DNA_relegation Relegated DNA DNA_cleavage_complex->DNA_relegation Strand Passage DNA_relegation->DNA_relaxed Re-ligation & Release THQ Tetrahydroquinazoline Derivative THQ->TopoII Inhibits Catalytic Activity caption Topoisomerase II inhibition by tetrahydroquinazolines.

Caption: Topoisomerase II inhibition by tetrahydroquinazolines.

B. Modulation of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Its dysregulation is a frequent event in many human cancers, making it an attractive target for anticancer drug development.[7] Tetrahydroquinoline derivatives, structurally related to tetrahydroquinazolines, have been investigated as inhibitors of this pathway.[8][9]

Certain tetrahydroquinolinone derivatives have been shown to induce massive oxidative stress in colorectal cancer cells, leading to autophagy via the PI3K/Akt/mTOR signaling pathway.[9] This suggests that tetrahydroquinazoline analogs could be designed to exert similar effects. The mechanism involves the inhibition of key kinases in the pathway, such as PI3K and mTOR, which in turn affects downstream signaling and cellular processes.

The diagram below outlines the PI3K/Akt/mTOR signaling pathway and the potential points of intervention for tetrahydroquinazoline derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation Protein Synthesis fourEBP1->Proliferation Protein Synthesis THQ Tetrahydroquinazoline Derivative THQ->PI3K Inhibition THQ->mTORC1 Inhibition caption PI3K/Akt/mTOR pathway inhibition.

Caption: PI3K/Akt/mTOR pathway inhibition.

C. Inhibition of Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[10][11][12][13] Overexpression or mutation of EGFR is common in various cancers, making it a well-validated target for anticancer therapies.[10][11] Quinazoline-based compounds have been successfully developed as EGFR inhibitors, and tetrahydroquinazoline derivatives are being explored for similar activity.[11][12][14]

The mechanism of action involves the competitive binding of the tetrahydroquinazoline derivative to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[10] This leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[10]

This diagram illustrates the EGFR signaling pathway and its inhibition by tetrahydroquinazoline derivatives.

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Akt Akt PI3K->Akt Akt->Proliferation Survival THQ Tetrahydroquinazoline Derivative THQ->EGFR Inhibition of Kinase Domain caption EGFR signaling pathway inhibition. Antimicrobial_Susceptibility_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Tetrahydroquinazoline Derivative prep_dilutions->inoculate_plate incubate Incubate at 35°C for 16-20h inoculate_plate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end caption Broth microdilution workflow.

Caption: Broth microdilution workflow.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. [15]Quinazoline derivatives have demonstrated anti-inflammatory properties, and tetrahydroquinazolines are being explored for similar activities. [16][17] The anti-inflammatory effects of these compounds may be attributed to their ability to inhibit the production of pro-inflammatory mediators and modulate the activity of enzymes involved in the inflammatory process, such as cyclooxygenases (COX). [16][17]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This protocol outlines a method to assess the anti-inflammatory activity of tetrahydroquinazoline derivatives by measuring the inhibition of heat-induced protein denaturation. 1. Preparation of Solutions:

  • Prepare different concentrations of the tetrahydroquinazoline derivatives (e.g., 100-500 µg/mL) in a suitable solvent.
  • Prepare a 1% aqueous solution of bovine serum albumin (BSA).
  • Use a standard anti-inflammatory drug (e.g., acetylsalicylic acid) as a positive control.

2. Assay Procedure:

  • To 0.5 mL of the BSA solution, add 0.5 mL of the test compound solution at different concentrations.
  • Incubate the mixture at 37°C for 20 minutes.
  • Induce denaturation by heating the mixture at 70°C for 5 minutes.
  • After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.

3. Data Analysis:

  • Calculate the percentage inhibition of protein denaturation using the following formula:
  • % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
  • The control is the BSA solution without the test compound.

IV. Synthesis of Tetrahydroquinazoline Derivatives

The synthesis of tetrahydroquinazoline derivatives can be achieved through various chemical strategies. A common and efficient method involves the cyclo-condensation of 2-aminobenzylamines with aldehydes. [18]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted-1,2,3,4-Tetrahydroquinazolines

This protocol describes a rapid and environmentally friendly microwave-assisted synthesis of tetrahydroquinazolines. [18] 1. Reaction Setup:

  • In a microwave-safe vial, combine 2-aminobenzylamine (1 mmol) and the desired aldehyde (1 mmol) in water (2 mL).
  • Seal the vial and place it in a microwave reactor.

2. Microwave Irradiation:

  • Irradiate the reaction mixture for 2 minutes at a suitable power level to maintain the reaction temperature.

3. Product Isolation:

  • After cooling, the water-insoluble product precipitates.
  • Collect the solid product by filtration.
  • Wash the product with water and dry it to obtain the pure 2-substituted-1,2,3,4-tetrahydroquinazoline.

The following diagram provides a general overview of the synthesis process.

Synthesis_Workflow Reactants 2-Aminobenzylamine + Aldehyde Microwave Microwave Irradiation (in Water, 2 min) Reactants->Microwave Precipitate Precipitation of Product Microwave->Precipitate Filter Filtration & Washing Precipitate->Filter Product Pure Tetrahydroquinazoline Derivative Filter->Product caption Microwave-assisted synthesis workflow.

Caption: Microwave-assisted synthesis workflow.

V. Conclusion and Future Perspectives

Tetrahydroquinazoline derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, and inflammation highlights their significant potential. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships.

Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical development. The exploration of novel biological targets for tetrahydroquinazoline derivatives may also unveil new therapeutic opportunities. With continued investigation, this class of compounds holds the promise of delivering next-generation medicines to address unmet medical needs.

VI. References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL not available)

  • Rapid Antimicrobial Susceptibility Test Using Tetrazolium Reduction. (URL not available)

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Available from: [Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (URL not available)

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Available from: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Available from: [Link]

  • Tetrahydroquinoline synthesis. Available from: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Available from: [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Available from: [Link]

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Available from: [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (URL not available)

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Available from: [Link]

  • Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Available from: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

  • Guidelines for the in vitro determination of anti‐inflammatory activity. (URL not available)

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Available from: [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Available from: [Link]

  • Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Available from: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Available from: [Link]

  • Synthesis of tetrahydroquinazolines. Available from: [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Available from: [Link]

  • Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Available from: [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (URL not available)

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Available from: [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Available from: [Link]

  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (URL not available)

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Available from: [Link]

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. (URL not available)

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • FDA-approved inhibitors of PI3K/Akt/mTOR pathway.[19][20][21] Available from: [Link]

  • Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Available from: [Link]

  • Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Available from: [Link]

  • Antimicrobial Susceptibility Testing. Available from: [Link]

  • Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Available from: [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Available from: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available from: [Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Available from: [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Available from: [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. Available from: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]

  • EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. Available from: [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals I. Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery The quinazoline ring syst...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] The versatility of this scaffold allows for substitutions that can dramatically influence its pharmacological profile, leading to compounds with potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The tetrahydroquinazoline derivative, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, is a subject of interest due to the established bioactivity of its parent structures. This guide will explore its putative mechanisms of action, drawing parallels from extensively studied analogues, and provide a comprehensive framework for its experimental validation.

II. Postulated Mechanisms of Action: A Multi-Target Hypothesis

Based on the recurring biological activities of substituted quinazolines and tetrahydroquinazolines, it is plausible that 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline exerts its effects through one or more of the following mechanisms, primarily centered around anticancer activity.

A. Inhibition of Dihydrofolate Reductase (DHFR)

A significant number of 2,4-diaminotetrahydroquinazolines have been identified as potent inhibitors of dihydrofolate reductase (DHFR).[6] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

Molecular docking studies on other 5,6,7,8-tetrahydroquinazoline derivatives have indicated a high binding affinity towards Mycobacterium tuberculosis DHFR, suggesting that this class of compounds can be promising as antitubercular agents as well.[7][8]

Key Structural Considerations: The 2-chloro and 4-methyl substitutions on the quinazoline ring of the target compound may influence its binding affinity and selectivity for DHFR from different species.

B. Modulation of Receptor Tyrosine Kinase (RTK) Signaling

The quinazoline scaffold is a well-known pharmacophore for the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that control cell growth, proliferation, and angiogenesis.[9] Structurally related quinazoline derivatives have demonstrated potent inhibitory activity against several RTKs, including:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

  • Platelet-Derived Growth Factor Receptor β (PDGFR-β)

Inhibition of these RTKs can disrupt downstream signaling cascades, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[10] The presence of a small hydrophobic group at the 2-position, such as the chloro group in the topic compound, has been suggested to be important for activity against RTKs.[9]

Hypothesized Signaling Pathway Interruption:

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR/VEGFR-2/ PDGFR-β PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Angiogenesis) mTOR->Transcription Ligand Growth Factor (EGF, VEGF, PDGF) Ligand->RTK Compound 2-Chloro-4-methyl- 5,6,7,8-tetrahydroquinazoline Compound->RTK Inhibition

Caption: Putative inhibition of RTK signaling by the target compound.

C. Topoisomerase II Inhibition

Recent studies have identified novel 6-amino-tetrahydroquinazoline derivatives as inhibitors of human topoisomerase II (topoII).[11] Unlike many clinical topoII-targeted drugs that act as poisons by stabilizing the enzyme-DNA cleavage complex, these tetrahydroquinazolines are non-intercalating inhibitors of topoII function. This mechanism is potentially associated with a reduced risk of secondary leukemias. Given the tetrahydroquinazoline core of the topic compound, investigating its potential as a topoII inhibitor is a logical line of inquiry.

D. Induction of Apoptosis and Oxidative Stress

Several tetrahydroquinoline and tetrahydroquinazoline derivatives have been shown to induce apoptosis in cancer cells.[12][13] The proposed mechanisms often involve the depolarization of the mitochondrial membrane and an increase in intracellular reactive oxygen species (ROS).[14][15][16] Elevated ROS levels can lead to cellular damage and trigger programmed cell death.

III. Experimental Workflows for Mechanistic Validation

To elucidate the precise mechanism of action of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, a systematic experimental approach is required. The following protocols provide a framework for this investigation.

A. Workflow for Assessing Anticancer Activity and Cytotoxicity

Anticancer_Workflow Start Start: Compound Synthesis and Characterization Cell_Culture Select and Culture Cancer Cell Lines (e.g., MCF-7, HeLa, A549) Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) to Determine IC50 Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle ROS_Assay ROS Production Assay (e.g., DCFH-DA) MTT_Assay->ROS_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis ROS_Assay->Data_Analysis

Caption: Experimental workflow for evaluating anticancer effects.

Detailed Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

B. Workflow for Target-Based Enzyme Inhibition Assays

Enzyme_Inhibition_Workflow Start Hypothesized Targets: DHFR, RTKs, TopoII DHFR_Assay DHFR Inhibition Assay (Spectrophotometric) Start->DHFR_Assay RTK_Assay Kinase Inhibition Assays (e.g., LanthaScreen™, Kinase-Glo®) Start->RTK_Assay TopoII_Assay Topoisomerase II Relaxation Assay (Agarose Gel-Based) Start->TopoII_Assay Kinetic_Studies Enzyme Kinetic Studies (e.g., Michaelis-Menten) DHFR_Assay->Kinetic_Studies RTK_Assay->Kinetic_Studies TopoII_Assay->Kinetic_Studies Docking Molecular Docking Studies Kinetic_Studies->Docking Conclusion Identify Primary Target(s) and Mechanism Docking->Conclusion

Caption: Workflow for identifying and characterizing enzyme inhibition.

Detailed Protocol: DHFR Inhibition Assay (Spectrophotometric)

  • Reaction Mixture: Prepare a reaction mixture containing NADPH, dihydrofolate, and recombinant human DHFR enzyme in a suitable buffer.

  • Compound Incubation: Add varying concentrations of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline to the reaction mixture and incubate for a defined period.

  • Reaction Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • IC50 Determination: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the DHFR activity.

IV. Quantitative Data on Structurally Related Compounds

To provide context for the potential potency of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, the following table summarizes the IC50 values of some related quinazoline and tetrahydroquinazoline derivatives against various targets and cell lines.

Compound ClassSpecific Compound ExampleTarget/Cell LineIC50 ValueReference
Quinazolinone Hybrid Compound 18HeLa Cells7.52 µM[3]
Quinazolinone Hybrid Compound 31MCF-7 Cells38.38 µM[3]
Substituted Quinazoline Compound 1VEGFR-2Comparable to Sunitinib[9]
Aminoquinazoline Compound 75TNF-α Production~5 µM[4][17]
Tetrahydroquinazoline Compound 5T. gondii DHFR5.4 x 10⁻⁸ M[6]
Tetrahydroquinoline (R)-5aA2780 CellsSignificant (not specified)[14][15]
Quinazoline-Triazole Compound 8aHepG2 Cells (72h)7.94 µM[18]
Quinazoline-Triazole Compound 8fMCF-7 Cells (48h)21.29 µM[18]

V. Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is currently lacking, a comprehensive analysis of its structural analogues strongly suggests its potential as a multi-target agent, particularly in the context of cancer therapy. The most probable mechanisms include the inhibition of DHFR, modulation of RTK signaling pathways, and potentially the inhibition of topoisomerase II. The proposed experimental workflows provide a clear and logical path for the elucidation of its precise biological activity. Further research into this compound, guided by the principles outlined in this document, holds the potential to uncover a novel therapeutic agent with a well-defined and potent mechanism of action.

References

  • Hassanzadeh, F., et al. (2022). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry. Available at: [Link]

  • Solomon, V. R., et al. (2010). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Future Medicinal Chemistry. Available at: [Link]

  • Kallashi, F., et al. (1999). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. Journal of Medicinal Chemistry. Available at: [Link]

  • Hitkari, A., et al. (1995). Substituted quinazolinones and their anti-inflammatory activity. Bollettino Chimico Farmaceutico. Available at: [Link]

  • Kallashi, F., et al. (1999). Substituted Isoquinolines and Quinazolines as Potential Antiinflammatory Agents. Synthesis and Biological Evaluation of Inhibitors of Tumor Necrosis Factor α. Journal of Medicinal Chemistry. Available at: [Link]

  • Akhtar, M. J., et al. (2021). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. Available at: [Link]

  • Al-Mousawi, S. M., et al. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research. Available at: [Link]

  • Kumar, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Request PDF. Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, D., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. Available at: [Link]

  • Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. Available at: [Link]

  • Chebanov, V. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Chebanov, V. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports. Available at: [Link]

  • Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. Available at: [Link]

  • Basile, T., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry. Available at: [Link]

  • Facchetti, G., et al. (2020). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. Available at: [Link]

  • Chebanov, V. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. Available at: [Link]

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Foundational

An In-depth Technical Guide to 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline: Synthesis, Reactivity, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific molecule is emerging, this document synthesizes established principles and analogous findings to offer a robust framework for its synthesis, chemical manipulation, and potential biological applications. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative chemical principles.

Introduction to the Tetrahydroquinazoline Scaffold

The 5,6,7,8-tetrahydroquinazoline core is a privileged scaffold in medicinal chemistry.[1][2][3] This structural motif, consisting of a pyrimidine ring fused to a cyclohexane ring, is found in numerous biologically active compounds.[1][2][3] Derivatives of this scaffold have shown a wide range of pharmacological activities, including antitubercular, antidiabetic, and anticancer properties.[1][2][3][4][5] The specific subject of this guide, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, features a reactive chloro group at the 2-position and a methyl group at the 4-position, making it a versatile intermediate for the synthesis of diverse compound libraries.

It is crucial to distinguish the target molecule from its isomer, 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline, as the positions of the chloro and methyl groups significantly influence the molecule's reactivity and potential biological interactions.[6]

Synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

Proposed Synthetic Pathway

A likely two-step synthesis would begin with the reaction of cyclohexanone with urea to form the key intermediate, 4-methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one. This intermediate can then be chlorinated to yield the final product.

Step 1: Synthesis of 4-methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one

This reaction is a classic Biginelli-type condensation.

  • Reactants: Cyclohexanone, Acetamidine hydrochloride (as a source for the methyl group and one of the nitrogens), and a suitable carbonyl source like urea or a derivative. A more direct approach for the methyl group at position 4 would involve using a β-keto ester derivative of cyclohexane. However, based on general principles, a more straightforward method would be the condensation of a pre-formed cyclic β-enaminone with a suitable amidine. For the synthesis of 2-amino-4-substituted-5,6,7,8-tetrahydroquinazolines, guanidine hydrochloride is commonly used.[1][2] For a 2-hydroxy (or the tautomeric 2-oxo) derivative, urea would be a suitable cyclization partner.

Step 2: Chlorination of 4-methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one

The resulting quinazolinone can be converted to the 2-chloro derivative using a standard chlorinating agent.

  • Reagent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this type of transformation. Other reagents like thionyl chloride (SOCl₂) could also be employed.

Detailed Experimental Protocol (Proposed)

Protocol 1: Synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

  • Synthesis of 4-methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one:

    • To a solution of 2-acetylcyclohexanone (1 eq) in a suitable solvent such as ethanol or acetic acid, add urea (1.2 eq).

    • Add a catalytic amount of a strong acid (e.g., HCl).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with cold water, and dry to obtain the crude 4-methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one.

    • Recrystallize from a suitable solvent (e.g., ethanol) for purification.

  • Chlorination to 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline:

    • In a round-bottom flask equipped with a reflux condenser, suspend the dried 4-methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one (1 eq) in an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

    • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

    • Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the hazardous nature of POCl₃.

    • After the reaction is complete (as monitored by TLC), carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield the crude 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline.

    • Further purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices
  • Solvent Choice: Ethanol or acetic acid in the first step provides a polar protic medium that facilitates the condensation and cyclization by stabilizing the charged intermediates.

  • Catalyst: The acid catalyst in the first step activates the carbonyl group of the 2-acetylcyclohexanone, making it more susceptible to nucleophilic attack by urea.

  • Chlorinating Agent: POCl₃ is a powerful dehydrating and chlorinating agent, ideal for converting the amide-like structure of the quinazolinone into the more reactive chloroquinazoline. The use of an excess ensures the reaction goes to completion.

  • Quenching and Workup: The careful quenching on ice is crucial to safely decompose the highly reactive excess POCl₃. Neutralization is necessary to precipitate the final product, which is typically a solid.

Chemical Reactivity and Derivatization

The 2-chloro substituent on the tetrahydroquinazoline ring is a key functional handle for further molecular elaboration. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms.

Nucleophilic Substitution Reactions

The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a diverse library of derivatives. This is a common strategy in the synthesis of biologically active quinazoline compounds.[8]

Common Nucleophiles and Their Products:

NucleophileReagent ExampleProduct Class
AminesPrimary or secondary amines (e.g., aniline, piperidine)2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolines
Alcohols/PhenolsSodium alkoxides/phenoxides2-Alkoxy/Aryloxy-4-methyl-5,6,7,8-tetrahydroquinazolines
ThiolsSodium thiolates2-Thioalkyl-4-methyl-5,6,7,8-tetrahydroquinazolines
AzidesSodium azide2-Azido-4-methyl-5,6,7,8-tetrahydroquinazolines
Experimental Workflow for Derivatization

G start 2-Chloro-4-methyl- 5,6,7,8-tetrahydroquinazoline amine Primary/Secondary Amine (e.g., R-NH2) start->amine Base, Solvent (e.g., DMF) Heat alkoxide Alkoxide/Phenoxide (e.g., R-ONa) start->alkoxide Solvent (e.g., THF/DMF) Heat thiolate Thiolate (e.g., R-SNa) start->thiolate Solvent (e.g., DMF) Heat product_amine 2-Amino Derivative amine->product_amine product_ether 2-Ether Derivative alkoxide->product_ether product_thioether 2-Thioether Derivative thiolate->product_thioether

Caption: General workflow for nucleophilic substitution reactions of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline.

Potential Biological Applications and Drug Development

The tetrahydroquinazoline scaffold is a cornerstone in the development of various therapeutic agents.[9][10] By extension, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline and its derivatives are promising candidates for screening against a range of biological targets.

Anticancer Activity

Many quinazoline derivatives exhibit potent anticancer activity, often by inhibiting protein kinases involved in cell proliferation and survival. The 2-amino-tetrahydroquinazoline derivatives, in particular, have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and a validated target in cancer therapy.[7]

Antimicrobial and Antifungal Activity

Derivatives of the quinazoline core have demonstrated significant activity against various bacterial and fungal strains.[10] For instance, certain acylhydrazone quinazolines have shown broad-spectrum antimicrobial effects.[10] Molecular docking studies have suggested that tetrahydroquinazoline derivatives can bind with high affinity to essential enzymes in Mycobacterium tuberculosis, such as DHFR, pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).[1][2][3] This makes the scaffold a promising starting point for the development of new antitubercular agents.

Other Potential Therapeutic Areas
  • Antidiabetic: Some tetrahydroquinazoline derivatives have shown predicted inhibitory activity against β-glucosidase, suggesting potential applications in diabetes treatment.[1][2][3]

  • Anti-inflammatory: The related 5,6,7,8-tetrahydroquinoline scaffold has been used to develop C5a receptor antagonists, indicating a potential role for these structures in modulating inflammatory responses.[11]

Structure-Activity Relationship (SAR) Insights

The derivatization potential at the 2-position allows for a systematic exploration of the structure-activity relationship. The nature of the substituent introduced can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. For example, introducing different amine functionalities can modulate the hydrogen bonding interactions with the target protein, while altering the lipophilicity of the substituent can affect cell permeability and metabolic stability.

G core Tetrahydroquinazoline Core anticancer Anticancer (e.g., DHFR Inhibition) core->anticancer antimicrobial Antimicrobial (e.g., Antitubercular) core->antimicrobial antidiabetic Antidiabetic (e.g., β-glucosidase Inhibition) core->antidiabetic

Caption: Potential therapeutic applications of the tetrahydroquinazoline scaffold.

Conclusion

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic placement of a reactive chloro group on the privileged tetrahydroquinazoline scaffold opens up a multitude of possibilities for chemical diversification. While direct studies on this specific compound are limited, the wealth of information on related structures provides a solid foundation for its synthesis and application in drug discovery programs targeting cancer, infectious diseases, and metabolic disorders. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising chemical entity.

References

  • PubChem. 2-Chloro-4-methylquinazoline. National Center for Biotechnology Information. [Link]

  • Rosowsky, A., et al. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. [Link]

  • Pawar, S. A Short Review on Quinazoline Heterocycle. International Journal of Trend in Scientific Research and Development. [Link]

  • El-Hashash, M. A., et al. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. [Link]

  • PubChem. 2-chloro-4-methyl-5,6,7,8-tetrahydroquinoline. National Center for Biotechnology Information. [Link]

  • Aramyan, A., et al. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences. [Link]

  • Acta Crystallographica Section E. Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. [Link]

  • Aramyan, A., et al. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. National Center for Biotechnology Information. [Link]

  • Sumichrast, R. T., et al. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Shutalev, A. D., et al. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]

  • Aramyan, A., et al. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]

  • Facchetti, G., et al. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. National Center for Biotechnology Information. [Link]

  • Zhang, H., et al. Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • NIST. Quinoline, 2-chloro-4-methyl-. NIST Chemistry WebBook. [Link]

  • Facchetti, G., et al. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar. [Link]

  • American Chemical Society. N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. [Link]

  • ACS Publications. N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters. [Link]

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Exploratory

discovery and development of novel quinazoline compounds

An In-Depth Technical Guide to the Discovery and Development of Novel Quinazoline Compounds Authored by: A Senior Application Scientist Preamble: The Quinazoline Nucleus as a Privileged Scaffold in Modern Therapeutics Th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of Novel Quinazoline Compounds

Authored by: A Senior Application Scientist

Preamble: The Quinazoline Nucleus as a Privileged Scaffold in Modern Therapeutics

The quinazoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone of modern medicinal chemistry.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an exceptional "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity.[1] This versatility has led to the development of numerous FDA-approved drugs for a range of diseases, most notably cancer.[1][3] Drugs such as Gefitinib, Erlotinib, and Lapatinib are prominent examples of quinazoline-based kinase inhibitors that have transformed the treatment landscape for specific cancer patient populations.[1][4]

This guide provides an in-depth exploration of the discovery and development lifecycle of novel quinazoline compounds. We will move beyond simple procedural descriptions to dissect the underlying scientific rationale, from initial synthetic strategies and target validation to the iterative process of lead optimization and the establishment of robust biological assays. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold for next-generation therapeutics.

Foundational Chemistry: Synthesis of the Quinazoline Core

The synthetic feasibility of the quinazoline nucleus is a primary reason for its widespread use.[5] A multitude of synthetic routes have been developed, allowing for precise control over substitution patterns, which is critical for tuning biological activity.[6][7]

Classical Synthetic Methodologies

The Niementowski quinazoline synthesis, first reported in 1895, remains a fundamental and widely used method. It involves the thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone, a common precursor for many therapeutic agents.[2] The choice of amide directly installs the substituent at the C-2 position, providing an early point of diversification.

Modern Metal-Catalyzed Approaches

In recent years, transition-metal-catalyzed reactions have revolutionized quinazoline synthesis, offering milder conditions, higher yields, and broader substrate scope.[8] For instance, manganese(I)-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides provides direct access to 2-substituted quinazolines.[8] Similarly, copper-catalyzed reactions have been developed for the dual oxidative C-H amination of methylarenes to construct the quinazoline ring system.[8] These advanced methods streamline complex syntheses and facilitate the rapid generation of compound libraries for screening.[9]

Workflow: General Synthetic Strategy

A typical workflow for generating a library of quinazoline derivatives begins with a robust core synthesis followed by diversification.

G cluster_0 Core Synthesis cluster_1 Diversification A Select Starting Materials (e.g., Substituted Anthranilic Acid) B Cyclization Reaction (e.g., Niementowski Synthesis) A->B C Formation of Quinazolinone Core B->C D Activation of C4 Position (e.g., Chlorination with SOCl2) C->D Purification & Characterization E Nucleophilic Substitution (e.g., with diverse anilines) D->E F Final Compound Library E->F G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor ATP_Site Hinge Hinge Region (e.g., Met793) Quinazoline Quinazoline Core Quinazoline->Hinge H-Bonds (N1, N3) (Anchoring Interaction) Anilino 4-Anilino Group Anilino->ATP_Site Occupies ATP Ribose/Phosphate Site (Selectivity & Potency) Substituents C6/C7 Substituents Substituents->ATP_Site Interacts with Solvent-Exposed Region (Solubility & Fine-Tuning)

Caption: Quinazoline inhibitor binding within a kinase active site.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once an initial "hit" compound is identified, the iterative process of lead optimization begins. The goal is to systematically modify the chemical structure to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).

Key Positions for Modification
  • C4 Position: The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibitors. [10]The aniline ring projects into a hydrophobic pocket, and substitutions on this ring are critical for modulating potency and selectivity against different forms of the target kinase (e.g., wild-type vs. mutant). [10]* C2 Position: Modifications at the C2 position can influence the overall shape and electronic properties of the molecule, impacting target engagement and selectivity. [11]* C6 and C7 Positions: These positions are often solvent-exposed. Introducing small, polar groups (e.g., methoxy, morpholino) can significantly enhance aqueous solubility and pharmacokinetic properties without disrupting the core binding interaction. [10]

Case Study: SAR of EGFR Inhibitors

The development of EGFR inhibitors provides a textbook example of SAR. First-generation inhibitors like Gefitinib are effective against activating mutations (e.g., L858R) but are less effective against the T790M resistance mutation. [12][13]This led to the development of second-generation, covalent inhibitors which incorporate a reactive "warhead" (e.g., a Michael acceptor) to form an irreversible bond with a cysteine residue (Cys797) in the active site. [14]

Compound Scaffold Substitution (R) Target IC₅₀ (nM) Rationale/Insight
4-Anilinoquinazoline H (Gefitinib Base) EGFR (L858R) ~50 Baseline potency from core scaffold.
4-Anilinoquinazoline H (Gefitinib Base) EGFR (T790M) >5000 T790M "gatekeeper" mutation sterically hinders binding. [13]
6-Acrylamide-4-anilinoquinazoline H (Afatinib Base) EGFR (L858R) ~10 Acrylamide group forms a covalent bond with Cys797, increasing potency.

| 6-Acrylamide-4-anilinoquinazoline | H (Afatinib Base) | EGFR (T790M) | ~100 | Covalent binding helps overcome resistance from T790M mutation. [10]|

Note: IC₅₀ values are representative and compiled from various sources for illustrative purposes. [14][10]

Experimental Protocols: A Self-Validating System

Trustworthy data is paramount. The following protocols are designed to be self-validating, where the results from one assay provide a logical basis for the next. For instance, a compound that shows potent kinase inhibition in vitro should subsequently demonstrate antiproliferative activity in a cancer cell line that is dependent on that kinase.

Protocol 1: General Synthesis of a 4-(3-chloroanilino)-6,7-dimethoxyquinazoline
  • Rationale: This protocol describes a standard, two-step synthesis for a common 4-anilinoquinazoline scaffold, a foundational structure for many kinase inhibitors.

  • Methodology:

    • Step 1: Cyclization. To a solution of 4,5-dimethoxyanthranilic acid (1.0 eq) in isopropanol, add N,N-dimethylformamide dimethyl acetal (2.0 eq). Reflux the mixture for 4 hours. Monitor reaction completion by TLC. Cool the reaction to room temperature, collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield the quinazolinone intermediate.

    • Step 2: Chlorination & Substitution. Suspend the quinazolinone intermediate (1.0 eq) in thionyl chloride (10 vol). Add a catalytic amount of DMF. Reflux for 3 hours until the solution becomes clear. Cool the reaction and remove excess thionyl chloride under reduced pressure. Co-evaporate with toluene twice to remove residual traces.

    • Dissolve the resulting crude 4-chloroquinazoline in isopropanol. Add 3-chloroaniline (1.1 eq) and stir at 80°C for 2 hours.

    • Validation: Cool the reaction mixture. Collect the precipitated product (as the HCl salt) by filtration. Wash with cold isopropanol and diethyl ether. The final product's identity and purity (>95%) should be confirmed by ¹H NMR, LC-MS, and HPLC.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (IC₅₀ Determination)
  • Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase, providing a quantitative measure of potency (IC₅₀).

  • Methodology:

    • Assay Setup: Use a 384-well plate format. To each well, add a solution of recombinant human EGFR kinase domain in assay buffer.

    • Compound Addition: Add the synthesized quinazoline compounds in a series of 10-point, 3-fold serial dilutions (e.g., from 10 µM to 0.5 nM). Include wells with a known inhibitor (e.g., Gefitinib) as a positive control and DMSO as a negative (vehicle) control.

    • Initiation: Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. Incubate at room temperature for 60 minutes.

    • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

    • Validation: The Z'-factor for the assay plate should be > 0.5, indicating a robust assay window. Plot the percentage of inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular Antiproliferative Assay (MTT Assay)
  • Rationale: This cell-based assay determines the effect of the compound on the viability of cancer cells. It serves to validate that the biochemical potency observed in Protocol 2 translates to a functional anti-cancer effect.

  • Methodology:

    • Cell Seeding: Seed cancer cells known to be dependent on EGFR signaling (e.g., A549 or H1975) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. [14][10] 2. Compound Treatment: Treat the cells with the same serial dilutions of the quinazoline compounds used in the kinase assay. Incubate for 72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Solubilization & Readout: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a plate reader.

    • Validation: The dose-response curve should be sigmoidal. The GI₅₀ (concentration for 50% growth inhibition) calculated from this assay should correlate with the IC₅₀ from the kinase assay for the compound to be considered a promising on-target inhibitor.

Emerging Frontiers and Future Directions

While kinase inhibition remains a major focus, the quinazoline scaffold is being explored for a variety of other targets.

  • Macrocyclization: To improve selectivity and overcome resistance, researchers are applying macrocyclization strategies to quinazoline-based inhibitors. This approach constrains the molecule's conformation, potentially leading to higher affinity for mutant forms of a kinase while reducing off-target effects. [12][13]* Immune Checkpoint Inhibition: Novel quinazoline derivatives are being investigated as inhibitors of immune checkpoints like IDO1 and PD-L1, opening avenues in immuno-oncology. [15]* Dual/Multi-Target Inhibitors: The scaffold is being used to design single molecules that can inhibit multiple targets simultaneously, such as dual EGFR/VEGFR2 or HDAC inhibitors, which may offer a way to combat complex diseases and drug resistance. [1][10]

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). PubMed.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). DovePress.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors. (2024). PubMed.
  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). ACS Publications.
  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017). PubMed.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). National Institutes of Health.
  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (n.d.). ResearchGate.
  • Synthesis of Quinazoline Derivatives. (n.d.). Scilit.
  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central.
  • Synthesis of Quinazoline Derivatives. (n.d.). ResearchGate.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). PubMed Central.
  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). IJMPR.
  • The Quinazoline Nucleus: A Journey from Discovery to Modern Therapeutics. (n.d.). BenchChem.

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Foundational

Spectroscopic Characterization of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline: A Technical Guide

Molecular Structure and Overview 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound featuring a pyrimidine ring fused to a cyclohexene ring. The presence of a chlorine atom at the 2-position, a me...

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Overview

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound featuring a pyrimidine ring fused to a cyclohexene ring. The presence of a chlorine atom at the 2-position, a methyl group at the 4-position, and the saturated nature of the six-membered carbocyclic ring impart specific characteristics to its spectroscopic signature. Understanding these features is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Figure 1: Chemical structure of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl group, and the methylene protons of the tetrahydroquinazoline ring system.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (at C4)~2.4 - 2.6Singlet (s)3H
CH₂ (at C5)~2.7 - 2.9Triplet (t)2H
CH₂ (at C8)~2.5 - 2.7Triplet (t)2H
CH₂ (at C6, C7)~1.8 - 2.0Multiplet (m)4H

Justification for Predictions:

  • Methyl Protons (C4-CH₃): The methyl group is attached to an sp²-hybridized carbon of the pyrimidine ring. Its chemical shift is predicted to be in the range of 2.4-2.6 ppm, appearing as a singlet due to the absence of adjacent protons. This is consistent with similar methyl-substituted quinazoline systems.[2]

  • Methylene Protons (C5-H₂ and C8-H₂): These protons are adjacent to the aromatic portion of the molecule and are expected to be deshielded, appearing as triplets due to coupling with the neighboring methylene groups at C6 and C7, respectively.

  • Methylene Protons (C6-H₂ and C7-H₂): These protons are in a more aliphatic environment and are expected to resonate at a higher field (lower ppm). Their signals will likely appear as a multiplet due to coupling with the protons at C5 and C8.

Experimental Protocol (Hypothetical):

  • Dissolve approximately 5-10 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C2~160 - 165
C4~165 - 170
C4a~125 - 130
C8a~150 - 155
C5~30 - 35
C6~20 - 25
C7~20 - 25
C8~25 - 30
CH₃ (at C4)~20 - 25

Justification for Predictions:

  • Aromatic/Heteroaromatic Carbons (C2, C4, C4a, C8a): These sp²-hybridized carbons will resonate at lower fields (higher ppm values). The carbons directly bonded to nitrogen (C2, C4, C8a) will be significantly deshielded. The presence of the electronegative chlorine atom at C2 will further shift its resonance downfield.[2]

  • Aliphatic Carbons (C5, C6, C7, C8): These sp³-hybridized carbons of the tetrahydro ring will appear at higher fields (lower ppm values), consistent with typical aliphatic systems.

  • Methyl Carbon (C4-CH₃): The methyl carbon will resonate in the aliphatic region, typically between 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
C-H (aliphatic)2850 - 3000Stretching
C=N (pyrimidine ring)1600 - 1650Stretching
C=C (pyrimidine ring)1500 - 1580Stretching
C-Cl700 - 800Stretching

Justification for Predictions:

  • C-H Stretching: The presence of the methyl and methylene groups will result in characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

  • C=N and C=C Stretching: The double bonds within the pyrimidine ring will give rise to sharp absorption bands in the 1500-1650 cm⁻¹ region. These are characteristic of aromatic and heteroaromatic systems.

  • C-Cl Stretching: The carbon-chlorine bond is expected to produce a stretching vibration in the fingerprint region, typically between 700 and 800 cm⁻¹.

Experimental Protocol (Hypothetical):

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk.

  • Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum:

Ion Predicted m/z Interpretation
[M]⁺182/184Molecular ion (with isotopic pattern for Cl)
[M-CH₃]⁺167/169Loss of a methyl radical
[M-Cl]⁺147Loss of a chlorine radical
[M-C₂H₄]⁺154/156Retro-Diels-Alder fragmentation

Justification for Predictions:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 182, corresponding to the molecular weight of the compound (C₉H₁₁ClN₂). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak ([M+2]⁺) at m/z 184 with about one-third the intensity of the molecular ion peak is expected.

  • Fragmentation Pattern: Common fragmentation pathways for such compounds include the loss of the methyl group ([M-CH₃]⁺) and the chlorine atom ([M-Cl]⁺). A retro-Diels-Alder reaction in the tetrahydroquinazoline ring could lead to the loss of ethene ([M-C₂H₄]⁺).

M [M]⁺˙ m/z 182/184 M_minus_CH3 [M-CH₃]⁺ m/z 167/169 M->M_minus_CH3 - •CH₃ M_minus_Cl [M-Cl]⁺ m/z 147 M->M_minus_Cl - •Cl M_minus_C2H4 [M-C₂H₄]⁺˙ m/z 154/156 M->M_minus_C2H4 Retro-Diels-Alder

Figure 2: Predicted fragmentation pathway for 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline in mass spectrometry.

Experimental Protocol (Hypothetical):

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.

  • Use a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate the molecular ions.

  • Acquire the mass spectrum in positive ion mode.

  • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. The predicted NMR, IR, and MS data, based on the well-established principles and spectral characteristics of analogous compounds, offer a robust framework for the identification and characterization of this molecule. Researchers and scientists working with this compound can use this guide as a reference for interpreting their own experimental data.

References

  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H). (n.d.).
  • Supporting information: - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. (n.d.). Acta Crystallographica Section E, 69(Pt 7), o1127.
  • Tetrahydroquinazoline | C8H10N2 | CID 5246559. (n.d.). PubChem. Retrieved from [Link]

  • 2-chloro-4-methyl-5,6,7,8-tetrahydroquinoline (C10H12ClN). (n.d.). PubChemLite. Retrieved from [Link]

  • 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline (C9H11ClN2). (n.d.). PubChemLite. Retrieved from [Link]

  • 4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline (C10H12ClN). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). Molecules, 27(7), 2125.
  • A Short Review on Quinazoline Heterocycle. (2021). World Journal of Pharmaceutical Research, 10(5), 1126-1136.
  • 2-Chloro-4-methylquinazoline | C9H7ClN2 | CID 15269580. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (2023). Molecules, 28(13), 5064.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). Molbank, 2020(2), M1128.
  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(8), 2544–2548.
  • 4-chloro-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 2-(5-Chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 2,4-diamino-5,6,7,8-tetrahydroquinazoline - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: Unveiling the Therapeutic Potential of a Tetrahydroquinazoline Scaffold

An Application Note and In Vitro Protocol for the Characterization of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous th...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In Vitro Protocol for the Characterization of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. The reduced form, 5,6,7,8-tetrahydroquinazoline, retains significant biological relevance. Notably, derivatives of this scaffold have been identified as potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism[2][3].

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential one-carbon carrier required for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and proteins. Consequently, the inhibition of DHFR leads to a depletion of intracellular THF, disrupting DNA synthesis and halting cell proliferation. This mechanism makes DHFR a well-validated and highly attractive target for anticancer and antimicrobial drug development[4][5].

This application note provides a comprehensive guide for the initial in vitro characterization of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline . Given the established activity of related compounds, we hypothesize that this molecule may function as a DHFR inhibitor and exhibit cytotoxic properties against cancer cells. The following protocols are designed as a self-validating workflow, starting from direct enzyme inhibition and progressing to cellular-level effects, to rigorously assess its biological activity.

Compound Handling and Stock Solution Preparation

Accurate and reproducible experimental results begin with the proper handling and preparation of the test compound.[6][7] The physicochemical properties of the compound dictate the choice of solvent and storage conditions.

Table 1: Physicochemical Properties of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

PropertyValueSource/Note
CAS Number 83939-60-0Sigma-Aldrich
Molecular Formula C₉H₁₁ClN₂Sigma-Aldrich
Molecular Weight 182.65 g/mol Calculated
Solubility DMSO is recommended for initial stock preparation. Aqueous solubility is expected to be low.[1][8]Based on similar quinazoline derivatives.
Stability Store protected from light. Stability in DMSO should be experimentally verified for long-term storage.[9]General guidance for heterocyclic compounds.
Protocol 1: Preparation of a 10 mM Master Stock Solution
  • Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of organic small molecules and is generally well-tolerated by most cell lines at final concentrations below 0.5%.[10] Preparing a high-concentration master stock allows for minimal solvent introduction into the final assay medium.[11]

  • Pre-Preparation: Allow the vial of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline and anhydrous DMSO to equilibrate to room temperature before opening to prevent water condensation.[7]

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 182.65 g/mol * 1000 mg/g = 1.827 mg

  • Weighing: Using a calibrated analytical balance, accurately weigh approximately 1.83 mg of the compound into a sterile microcentrifuge tube. Record the exact weight.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, if 1.83 mg was weighed, add 1.0 mL of DMSO. Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[1]

  • Storage and Aliquoting: Aliquot the master stock into single-use volumes (e.g., 20 µL) in sterile, light-blocking tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-to-medium term storage or -80°C for long-term storage.

Part 1: Biochemical Characterization - DHFR Enzyme Inhibition

The most direct method to validate our hypothesis is to assess the compound's ability to inhibit purified DHFR enzyme activity. This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF.[4][12]

Signaling Pathway: The Role of DHFR in Nucleotide Synthesis

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) dTMP Thymidylate (dTMP) THF->dTMP One-Carbon Donation Purines Purines THF->Purines NADPH NADPH + H⁺ NADPH->DHFR NADP NADP⁺ DHFR->THF Product DHFR->NADP DNA DNA Synthesis & Cell Proliferation dTMP->DNA Building Block Purines->DNA Inhibitor 2-Chloro-4-methyl- 5,6,7,8-tetrahydroquinazoline Inhibitor->DHFR Inhibition Cellular_Workflow cluster_MTT MTT Assay cluster_Apoptosis Apoptosis Assays start Seed Cells in 96-well Plates treat Treat with Serial Dilutions of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent (4 hr incubation) incubate->add_mtt caspase Caspase-Glo® 3/7 Assay (Luminescence) incubate->caspase annexin Annexin V / PI Staining (Flow Cytometry) incubate->annexin solubilize Add Solubilization Solution add_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt ic50 Calculate IC₅₀ Value read_mtt->ic50 apoptosis_result Quantify Apoptosis caspase->apoptosis_result annexin->apoptosis_result

Caption: Workflow for assessing cytotoxicity and the mechanism of cell death.

Protocol 4: Apoptosis Detection by Caspase-3/7 Activity
  • Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a proluminescent caspase-3/7 substrate (containing the DEVD sequence) that is cleaved by active caspase-3/7, releasing aminoluciferin, which is then used by luciferase to generate a quantifiable light signal. [13][14] Procedure (using a kit like Promega's Caspase-Glo® 3/7):

  • Cell Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT assay (Protocol 3), using concentrations around the calculated IC₅₀ value. Include positive control wells (e.g., treated with staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Compare the luminescent signal of treated cells to vehicle-treated cells to determine the fold-increase in caspase-3/7 activity.

Protocol 5: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. Therefore, it stains late apoptotic and necrotic cells. Flow cytometry can differentiate between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic/necrotic (Annexin V⁺/PI⁺) cells. [15][16] Procedure:

  • Cell Treatment: Treat cells in a 6-well plate with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and wash twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes). [15]3. Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark. [2]4. Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.

Conclusion and Future Directions

This application note outlines a foundational workflow to characterize the in vitro biological activity of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. By systematically evaluating its effect on its putative enzyme target, DHFR, and subsequently measuring its impact on cancer cell viability and the induction of apoptosis, researchers can build a comprehensive profile of its therapeutic potential. Positive results from these assays would warrant further investigation, including cell cycle analysis, selectivity studies against non-cancerous cell lines, and eventual progression to in vivo efficacy models.

References

  • A. A., A. N., & S., S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Al-Shakarchi, F. (2023). MTT assay protocol. protocols.io. Available at: [Link]

  • G., W. et al. (2015). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Muse. (n.d.). Muse® Caspase-3/7 Kit. Luminex Corporation. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. Available at: [Link]

  • Widemann, B. C. et al. (2000). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. Available at: [Link]

  • Baluja, S. et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences. Available at: [Link]

  • Kozik, V. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available at: [Link]

  • ResearchGate. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Available at: [Link]

Sources

Application

Developing and Validating Assays for the Biological Activity of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of biochemical and cell...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of biochemical and cell-based assays to characterize the biological activity of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. Quinazoline derivatives are a prominent class of heterocyclic compounds known to interact with a wide range of biological targets, most notably protein kinases. This guide, therefore, presents a strategic workflow, beginning with a primary biochemical screen against a representative kinase, followed by secondary cell-based assays to determine cellular potency and cytotoxicity, and culminating in a target engagement assay to confirm intracellular interaction. The protocols herein are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor and trustworthiness.

Introduction: The Quinazoline Scaffold and the Rationale for Kinase Targeting

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs, including several targeted cancer therapies. Its rigid, bicyclic structure and capacity for diverse substitutions allow it to bind with high affinity to the ATP-binding pocket of protein kinases. Given the structure of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, a logical starting point for activity screening is to hypothesize its function as a kinase inhibitor.

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Therefore, identifying novel kinase inhibitors is a primary objective in drug discovery. This guide outlines a three-tiered assay cascade designed to:

  • Establish Primary Activity: Determine if the compound directly inhibits the enzymatic activity of a model protein kinase in a purified, biochemical system.

  • Evaluate Cellular Effects: Assess the compound's ability to impact cell viability and proliferation, providing a measure of its potency in a biological context.

  • Confirm Target Engagement: Verify that the compound physically interacts with its intended target within the complex intracellular environment.

The following workflow provides a logical progression for characterizing a novel compound of this class.

Caption: A tiered workflow for characterizing novel quinazoline derivatives.

Tier 1 Protocol: Primary Biochemical Kinase Assay

Objective: To determine if the compound directly inhibits the enzymatic activity of a selected protein kinase. The ADP-Glo™ Kinase Assay is chosen for its high sensitivity and universal applicability to any ADP-generating enzyme.[1][2][3]

Principle: The assay quantifies the amount of ADP produced during a kinase reaction.[1] After the reaction, a reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. A second detection reagent is then added to convert the produced ADP back into ATP, which is subsequently measured using a luciferase/luciferin reaction. The resulting luminescence is directly proportional to the ADP produced and, therefore, to the kinase activity.[1][2]

Materials
  • Compound: 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, dissolved in 100% DMSO to a 10 mM stock.

  • Enzyme: Recombinant human kinase (e.g., EGFR, a common target for quinazolines, or a broad-spectrum kinase like Src for initial screening).

  • Substrate: A suitable peptide substrate for the chosen kinase.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar).[4]

  • Buffers: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Plates: White, opaque 384-well assay plates (low-volume).

  • Instrumentation: Multilabel plate reader with luminescence detection capability.

Experimental Protocol
  • Compound Dilution:

    • Prepare a serial dilution series of the test compound. Start with a 1:10 dilution of the 10 mM stock in DMSO, then perform 1:3 serial dilutions in DMSO to create an 11-point curve (e.g., from 100 µM to 1.7 nM final assay concentration).

    • Include a DMSO-only control (vehicle, represents 0% inhibition) and a no-enzyme control (background). A known inhibitor for the kinase (e.g., Staurosporine) should be included as a positive control.

  • Kinase Reaction Setup (5 µL total volume):

    • Add 1.25 µL of 4x Compound solution to the appropriate wells.

    • Add 1.25 µL of 4x Substrate/ATP mixture. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Initiate the reaction by adding 2.5 µL of 2x Kinase solution.

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate the plate at room temperature (or 30°C, as required for the specific kinase) for 60 minutes.

  • ADP-Glo™ Detection:

    • Equilibrate the plate and ADP-Glo™ Reagent to room temperature.[4]

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[2]

    • Incubate for 40 minutes at room temperature.[2]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[4]

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation
  • Normalization:

    • Average the signal from the DMSO control wells (High signal, Max).

    • Average the signal from the no-enzyme or positive control wells (Low signal, Min).

    • Calculate the percent inhibition for each compound concentration (x) using the formula: % Inhibition = 100 * (1 - (Signal_x - Min) / (Max - Min))

  • IC₅₀ Determination:

    • Plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

ParameterDescriptionExpected Outcome
IC₅₀ Concentration for 50% inhibitionA low value (nM to low µM) indicates potent inhibition.
Hill Slope Steepness of the curveA value near 1.0 suggests a standard 1:1 binding interaction.
Max Inhibition Upper plateau of the curveShould approach 100% for an effective inhibitor.

Tier 2 Protocol: Cell-Based Viability Assay

Objective: To assess the compound's effect on the proliferation and viability of cancer cells, providing a measure of its cellular potency (GI₅₀/IC₅₀).

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells by quantifying ATP, an indicator of metabolic activity.[5][6] A proprietary, thermostable luciferase generates a stable "glow-type" luminescent signal that is proportional to the amount of ATP present, which is directly proportional to the number of living cells in culture.[7]

Materials
  • Cell Line: A relevant cancer cell line (e.g., A549 lung cancer cells, known to be sensitive to EGFR inhibitors).

  • Compound: 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (10 mM stock in DMSO).

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. #G7570 or similar).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plates: White, clear-bottom 96-well cell culture plates.

  • Instrumentation: Luminometer-equipped plate reader.

Experimental Protocol
  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compound concentrations. Include vehicle (DMSO) and no-treatment controls.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • CellTiter-Glo® Detection:

    • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.[7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

Data Analysis and Interpretation
  • Normalization:

    • Calculate the percent viability relative to the vehicle-treated control cells.

    • % Viability = 100 * (Signal_compound / Signal_vehicle)

  • GI₅₀/IC₅₀ Determination:

    • Plot the percent viability against the log of the compound concentration.

    • Fit the data using a 4PL curve to determine the GI₅₀ (concentration for 50% Growth Inhibition) or IC₅₀ value.

ParameterDescriptionExpected Outcome
GI₅₀/IC₅₀ Concentration for 50% inhibition of cell growth/viabilityA value comparable to or slightly higher than the biochemical IC₅₀ suggests good cell permeability and on-target effects.
Selectivity Comparison with non-cancerous cell linesA significantly higher GI₅₀ in normal cells indicates cancer-specific cytotoxicity.

Tier 3 Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm that the compound binds to its target protein inside intact cells.

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[8] When a protein binds to a ligand (the compound), its structure becomes more stable and resistant to heat-induced denaturation.[9][10] By heating intact cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, a shift in the protein's melting temperature (Tm) can be detected, which serves as direct evidence of target engagement.[11][12]

CETSA_Principle cluster_0 Control (Vehicle) cluster_1 Compound-Treated A1 Target Protein (Native) A2 Heat Applied (e.g., 55°C) A1->A2 B1 Target Protein + Ligand (Stabilized Complex) A3 Protein Denatures & Aggregates A2->A3 B2 Heat Applied (e.g., 55°C) A4 Low Soluble Protein Detected A3->A4 B3 Protein Remains Folded & Soluble B4 High Soluble Protein Detected B1->B2 B2->B3 B3->B4

Sources

Method

Application Notes & Protocols for In Vivo Evaluation of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of initial in vivo studies for the novel compound 2-Chloro-4-methyl-5,6,7,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of initial in vivo studies for the novel compound 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. While this specific molecule is not extensively characterized in existing literature, its quinazoline core is a well-established pharmacophore in oncology. Numerous quinazoline derivatives have been developed as potent anticancer agents, including several FDA-approved drugs that target key signaling pathways in tumor cells.[1][2] This guide, therefore, hypothesizes an anti-cancer application for 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, focusing on the inhibition of a receptor tyrosine kinase (RTK) pathway, a common mechanism for this class of compounds.[3] The protocols herein are presented as a robust framework for preliminary pharmacokinetic profiling and efficacy assessment in a subcutaneous xenograft model, enabling researchers to generate the foundational data required for further development.

Introduction and Hypothesized Mechanism of Action

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][4] Compounds based on this heterocyclic system have shown remarkable efficacy by inhibiting various protein kinases involved in cancer cell proliferation and survival.[2] 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (referred to herein as CMTQ) is a substituted tetrahydroquinazoline. While its specific biological target is unconfirmed, related tetrahydroquinazoline structures have been investigated as inhibitors of enzymes like topoisomerase II and dihydrofolate reductase (DHFR).[5][6]

For the purposes of this guide, we will proceed with the hypothesis that CMTQ functions as an inhibitor of a critical receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR), which is frequently overexpressed in various solid tumors.[3] Inhibition of EGFR blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which governs cell survival and growth.

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism of action, where CMTQ inhibits EGFR, leading to the downregulation of pro-survival and proliferative signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes CMTQ CMTQ (Hypothesized Target) CMTQ->EGFR Inhibits

Caption: Hypothesized inhibition of the EGFR signaling pathway by CMTQ.

Preclinical Study Design: A Phased Approach

A successful in vivo evaluation begins with a logical, phased approach. The initial studies are designed to understand the compound's behavior in a living system (pharmacokinetics) and then to assess its therapeutic effect on a disease model (pharmacodynamics and efficacy).

Workflow cluster_0 Phase 1: Formulation & PK cluster_1 Phase 2: Efficacy Study Formulation Step 1: Formulation Development (Vehicle Selection) Mice_PK Step 2: Single-Dose PK Study in Healthy Mice Formulation->Mice_PK Data_PK Step 3: LC-MS/MS Analysis & PK Modeling Mice_PK->Data_PK Xenograft Step 4: Tumor Xenograft Model Implantation Data_PK->Xenograft Inform Dosing Strategy Treatment Step 5: Dosing & Monitoring (Tumor Volume, Body Weight) Xenograft->Treatment Endpoint Step 6: Endpoint Analysis (Tissue Biomarkers) Treatment->Endpoint

Caption: Phased workflow for the in vivo evaluation of CMTQ.

Application Note 1: Formulation and Pharmacokinetic (PK) Profiling

Objective: To develop a suitable vehicle for CMTQ administration and determine its key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) following a single dose in mice.

Protocol: Vehicle Screening and Formulation

Causality: The choice of vehicle is critical for ensuring drug solubility and bioavailability. An improper vehicle can lead to poor drug exposure, precipitation at the injection site, or local toxicity, confounding study results. A common starting point for poorly soluble compounds is a formulation containing a solubilizing agent (like DMSO) and surfactants (like Tween® 80).

Materials:

  • CMTQ powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Tween® 80

  • Polyethylene glycol 400 (PEG400)

  • 0.9% Saline, sterile

Procedure:

  • Solubility Test: Assess the solubility of CMTQ in various solvents (DMSO, PEG400, Ethanol).

  • Vehicle Preparation (Example): Prepare a vehicle of 10% DMSO, 40% PEG400, and 50% Saline.

    • Add the required volume of DMSO to a sterile tube.

    • Add the required volume of PEG400 and vortex thoroughly.

    • Add the saline dropwise while vortexing to prevent precipitation.

  • CMTQ Formulation:

    • Weigh the required amount of CMTQ for the desired concentration (e.g., 1 mg/mL).

    • Add a small amount of DMSO to the powder to create a paste.

    • Gradually add the remaining vehicle components while vortexing until the compound is fully dissolved.

    • Visually inspect for clarity. If precipitation occurs, adjust the vehicle composition.

    • Self-Validation: The final formulation should remain a clear solution for at least 4 hours at room temperature.

Protocol: Single-Dose Mouse PK Study

Materials:

  • Healthy BALB/c mice (n=3 per time point), 8-10 weeks old

  • CMTQ formulation

  • Dosing syringes (oral gavage or IV)

  • Blood collection tubes (containing K2EDTA)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Acclimatization: Acclimate animals for at least 7 days.

  • Dosing: Administer a single dose of CMTQ (e.g., 10 mg/kg) via the chosen route (intraperitoneal injection is common for initial screening).

  • Blood Sampling: Collect blood samples (~50 µL) via tail vein or retro-orbital sinus at predetermined time points.

    • Suggested Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify CMTQ concentration in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Data Presentation: Example PK Parameters
ParameterDescriptionExample Value (10 mg/kg IP)
Cmax Maximum observed plasma concentration1,250 ng/mL
Tmax Time to reach Cmax0.5 hours
AUC(0-t) Area under the curve from time 0 to last point4,800 hr*ng/mL
t1/2 Elimination half-life3.5 hours

Application Note 2: In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor activity of CMTQ in an immunodeficient mouse model bearing human tumor xenografts. This protocol is based on a human non-small cell lung cancer (NSCLC) line, such as NCI-H1975, which harbors an EGFR mutation.[3]

Protocol: Subcutaneous Xenograft Efficacy Study

Causality: The subcutaneous xenograft model is a standard and robust method for assessing the efficacy of an anti-cancer agent against a specific human tumor type in a living organism.[7] Monitoring tumor volume and body weight provides direct measures of efficacy and toxicity, respectively.[7]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID mice)

  • NCI-H1975 human lung cancer cells

  • Matrigel®

  • Calipers for tumor measurement

  • CMTQ formulation and vehicle control

Procedure:

  • Cell Implantation:

    • Harvest NCI-H1975 cells during their exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (5 million cells) subcutaneously into the right flank of each mouse.[7]

  • Tumor Growth and Randomization:

    • Monitor tumor growth 2-3 times per week.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Groups: 1) Vehicle Control, 2) CMTQ (e.g., 25 mg/kg), 3) Positive Control (e.g., Erlotinib).

  • Treatment and Monitoring:

    • Administer the assigned treatment daily (or as determined by PK data) via the selected route.

    • Measure tumor volume with calipers and calculate using the formula: (Length x Width²)/2.

    • Record body weight for each mouse as an indicator of systemic toxicity.

    • The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³).[7]

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and excise tumors.

    • A portion of the tumor can be flash-frozen for biomarker analysis (e.g., Western blot for phosphorylated ERK) and the remainder fixed in formalin for histological examination.

Data Presentation: Example Efficacy Data
Treatment GroupDose (mg/kg, QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control -1250 ± 1500%+2.5%
CMTQ 25500 ± 9560%-3.0%
Positive Control 50410 ± 8067%-4.5%

References

  • Al-Suwaidan, I. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Available at: [Link]

  • Garrido-Cano, I., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health (NIH). Available at: [Link]

  • Luo, M., et al. (2021). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. Available at: [Link]

  • Kałużna-Czaplińska, J., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. MDPI. Available at: [Link]

  • Paoletti, F., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry. Available at: [Link]

  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Hypothetical Application Notes and Protocols for 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline as a Kinase Inhibitor

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the kinase inhibitory activity of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. Therefore, this document...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the kinase inhibitory activity of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. Therefore, this document serves as a hypothetical guide for researchers and drug development professionals. The protocols and mechanistic discussions provided herein are based on the well-established role of the broader quinazoline chemical scaffold in kinase inhibition, using Epidermal Growth Factor Receptor (EGFR) as a representative target. Researchers should perform initial kinase screening to identify the specific targets of the compound before applying these detailed protocols.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline nucleus is a foundational heterocyclic structure in medicinal chemistry, renowned for its capacity to form the basis of numerous therapeutic agents.[1] A significant number of clinically approved and investigational drugs feature this scaffold, particularly in the realm of oncology.[2] Quinazoline derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4]

Many quinazoline-based inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[2][4] The core structure of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline suggests its potential to interact with the ATP-binding pocket of various kinases. The tetrahydro- portion of the quinazoline ring provides a three-dimensional structure that can be exploited for selective interactions within the kinase domain. This guide will outline a hypothetical workflow to characterize the kinase inhibitory properties of this compound, from initial biochemical assays to cell-based functional assessments.

Hypothetical Mechanism of Action: Targeting the EGFR Signaling Pathway

As a representative model, we will consider the potential inhibitory action of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline on the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for downstream signaling proteins, activating cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and migration.

A competitive inhibitor would bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Transcription Factor Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Protein Synthesis Inhibitor 2-Chloro-4-methyl- 5,6,7,8-tetrahydroquinazoline Inhibitor->EGFR Inhibition of Autophosphorylation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Experimental Protocols

The following protocols are designed to assess the kinase inhibitory activity of a novel compound. It is imperative to include appropriate positive and negative controls in each experiment to ensure data validity.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantitatively measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (test compound)

  • Staurosporine or a known EGFR inhibitor (positive control)

  • DMSO (vehicle control)

  • Kinase buffer (specific to the kinase being tested)

  • ATP solution

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series of the test compound in kinase buffer. Also, prepare serial dilutions of the positive control.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase buffer

    • Test compound dilution or control (DMSO vehicle, positive control)

    • Recombinant kinase

    • Kinase substrate

  • Initiation of Reaction: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Measurement: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell-Based Proliferation Assay (MTT or CellTiter-Glo® Assay)

This assay determines the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase (e.g., A431 cells for EGFR).

Materials:

  • Cancer cell line with high expression of the target kinase (e.g., A431)

  • Complete cell culture medium

  • 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (test compound)

  • Known inhibitor of the target kinase (positive control)

  • DMSO (vehicle control)

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization buffer (for MTT assay)

  • Clear, flat-bottomed 96-well plates

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in cell culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Measurement (MTT):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate and reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Experimental Workflow Visualization

Workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Evaluation Kinase_Screening Initial Kinase Panel Screening IC50_Determination In Vitro Kinase Assay (IC50 Determination) Kinase_Screening->IC50_Determination Identify Hit Kinases Proliferation_Assay Cell Proliferation Assay (GI50 Determination) IC50_Determination->Proliferation_Assay Confirm Potency Target_Engagement Target Engagement Assay (e.g., Western Blot for Phospho-protein) Proliferation_Assay->Target_Engagement Validate Cellular Activity

Caption: A streamlined workflow for characterizing a novel kinase inhibitor.

Data Presentation: Hypothetical Inhibition Data

The following table presents a hypothetical summary of results that could be obtained from the described assays.

Assay TypeTarget/Cell LineParameterHypothetical Value (µM)
In Vitro Kinase AssayEGFRIC500.05
In Vitro Kinase AssayVEGFR2IC501.2
Cell Proliferation AssayA431 (EGFR+)GI500.15
Cell Proliferation AssayHCT116 (EGFR-)GI50>10

These hypothetical data would suggest that 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is a potent and selective inhibitor of EGFR in both biochemical and cellular contexts.

Conclusion and Future Directions

This guide provides a framework for the initial characterization of a novel quinazoline-based compound, such as 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, as a potential kinase inhibitor. The provided protocols are robust and widely used in the field of drug discovery. Upon successful validation through these initial assays, further studies would be warranted, including:

  • Broader Kinase Selectivity Profiling: To understand the off-target effects.

  • Mechanism of Action Studies: To confirm ATP-competitive binding.

  • In Vivo Efficacy Studies: To evaluate anti-tumor activity in animal models.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of the compound.

By following a systematic and rigorous experimental plan, researchers can effectively evaluate the therapeutic potential of novel kinase inhibitors.

References

  • Barbosa, M. et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific Reports, 11(1), 1-15. Available from: [Link]

  • Chandregowda, V. et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3046-3055.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]

  • Mishra, R. et al. (2018). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 8(45), 25555-25583. Available from: [Link]

  • Solomon, E. R., & Lee, H. (2021). Quinazoline derivatives: synthesis and bioactivities. Molecules, 26(11), 3326. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Investigation of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline in Antifungal Research

Introduction: The Imperative for Novel Antifungal Agents and the Potential of Quinazoline Scaffolds The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a for...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents and the Potential of Quinazoline Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity.[3] This landscape underscores the urgent need for the discovery and development of new antifungal compounds with novel mechanisms of action.

Quinazoline and its derivatives have emerged as a promising class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[4][5] Notably, recent studies have highlighted the potential of 5,6,7,8-tetrahydroquinazoline derivatives as potent antifungal agents, particularly against plant pathogenic fungi.[6] These findings provide a strong rationale for exploring the antifungal potential of this chemical scaffold against human and animal fungal pathogens.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline as a potential novel antifungal agent. We will detail the necessary protocols for in vitro susceptibility testing, cytotoxicity evaluation, and preliminary mechanism of action studies, grounded in the rigorous standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Compound Profile: 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is a synthetic heterocyclic compound. While specific data on its antifungal activity is emerging, its structural similarity to other bioactive quinazoline derivatives suggests it may exhibit interesting pharmacological properties. The chloro and methyl substitutions on the quinazoline ring are key features that may influence its biological activity and metabolic stability.

Synthesis Overview: The synthesis of 5,6,7,8-tetrahydroquinazoline derivatives can be achieved through various established synthetic routes. One common approach involves the reaction of α,β-unsaturated ketones with amidine hydrochlorides in an appropriate solvent.[7] For 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, a plausible synthetic route could involve the condensation of a suitable cyclohexanone derivative with an appropriate amidine precursor, followed by chlorination.

Part 1: In Vitro Antifungal Susceptibility Testing

The initial step in evaluating a new compound is to determine its intrinsic antifungal activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[1][8]

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI and EUCAST guidelines)

Objective: To determine the MIC of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline against a panel of fungal isolates.

Materials:

  • 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline in DMSO at a concentration of 10 mg/mL. Ensure complete dissolution.

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.125 µg/mL).[9] The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity to the fungi.[8]

  • Inoculum Preparation:

    • For yeasts (Candida spp., Cryptococcus spp.): Grow the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[10]

    • For molds (Aspergillus spp.): Grow the isolate on Potato Dextrose Agar for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and adjust the concentration in RPMI-1640 to 0.4-5 x 10^4 CFU/mL.[11]

  • Plate Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

  • Controls:

    • Growth Control: Wells containing only the fungal inoculum and RPMI-1640 medium.

    • Sterility Control: Wells containing only RPMI-1640 medium.

    • Positive Control: Wells containing the fungal inoculum and a known antifungal agent (e.g., fluconazole).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. For azoles and related compounds, a prominent reduction in growth (typically ≥50%) is often used as the endpoint.[1]

Data Presentation:

Fungal Species2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans (ATCC 90028)40.50.25
Candida glabrata (ATCC 90030)1680.5
Cryptococcus neoformans (ATCC 90112)240.125
Aspergillus fumigatus (ATCC 204305)8>641

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 2: Cytotoxicity Assessment

A critical aspect of antifungal drug development is ensuring that the compound is selectively toxic to fungal cells with minimal effect on host cells.[13] In vitro cytotoxicity assays using mammalian cell lines are essential for preliminary safety profiling.

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

Objective: To evaluate the cytotoxic effect of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, or normal human fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well flat-bottom microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight in the CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline in the complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well.

  • Incubation: Incubate the plates for 24-48 hours in the CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Data Presentation:

CompoundIC50 (µg/mL) on HeLa cells
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline> 64
Doxorubicin (Positive Control)0.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Therapeutic Index (TI): A preliminary assessment of the compound's selectivity can be made by calculating the Therapeutic Index (TI), which is the ratio of the IC50 (cytotoxicity) to the MIC (antifungal activity). A higher TI value indicates greater selectivity for the fungal pathogen.

Part 3: Investigating the Mechanism of Action

Understanding how a compound exerts its antifungal effect is crucial for its development. Based on studies of similar quinazoline derivatives, a plausible mechanism of action for 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is the inhibition of ergosterol biosynthesis, specifically targeting the enzyme sterol 14α-demethylase (CYP51).[3][6]

Protocol 3: Ergosterol Quantitation Assay

Objective: To determine if 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline inhibits ergosterol biosynthesis in fungal cells.

Materials:

  • Fungal cells (Candida albicans)

  • 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

  • Sabouraud Dextrose Broth (SDB)

  • Alcoholic potassium hydroxide (25% KOH in ethanol)

  • n-heptane

  • Sterile water

  • Spectrophotometer

Procedure:

  • Fungal Culture and Treatment: Grow Candida albicans in SDB to mid-log phase. Treat the cells with the MIC and sub-MIC concentrations of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline for a defined period (e.g., 16 hours). Include an untreated control.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation, wash with sterile water, and record the wet weight. Add 3 mL of alcoholic potassium hydroxide to the cell pellet and vortex.

  • Saponification: Incubate the mixture at 85°C for 1 hour to saponify the lipids.

  • Sterol Extraction: After cooling, add 1 mL of sterile water and 3 mL of n-heptane to the mixture. Vortex vigorously for 3 minutes to extract the sterols into the n-heptane layer.

  • Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance between 230 and 300 nm. Ergosterol and the precursor 24(28)-dehydroergosterol exhibit a characteristic four-peaked curve. The absence of ergosterol and the accumulation of the precursor at 230 nm are indicative of CYP51 inhibition.

  • Quantification: The amount of ergosterol can be calculated as a percentage of the wet weight of the cells.

Visualizing Workflows and Pathways

Experimental Workflow for Antifungal Evaluation

G cluster_0 Initial Screening cluster_1 Safety Profiling cluster_2 Mechanism of Action Studies start Compound Synthesis: 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline mic_testing In Vitro Susceptibility Testing (Broth Microdilution) start->mic_testing Determine MIC cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) mic_testing->cytotoxicity Evaluate Selectivity moa Ergosterol Quantitation cytotoxicity->moa Proceed with promising candidates end Lead Optimization moa->end Further Development

Caption: Workflow for the preliminary evaluation of a novel antifungal candidate.

Hypothesized Mechanism of Action Pathway

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Sterol 14α-demethylase) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Altered Fluidity and Function) ergosterol->membrane Incorporation compound 2-Chloro-4-methyl- 5,6,7,8-tetrahydroquinazoline compound->cyp51 Inhibition cyp51->ergosterol Demethylation

Caption: Proposed inhibition of the ergosterol biosynthesis pathway.

Conclusion and Future Directions

The protocols and application notes provided herein offer a robust framework for the initial investigation of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline as a potential antifungal agent. A favorable outcome from these studies, characterized by potent and selective antifungal activity, would warrant further preclinical development. Subsequent steps would include more extensive mechanism of action studies, in vivo efficacy testing in animal models of fungal infection, and pharmacokinetic and toxicological profiling. The exploration of this and other novel quinazoline derivatives holds significant promise in the ongoing search for the next generation of antifungal therapies.

References

  • Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]

  • Ghannoum, M., & Perfect, J. (2017). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology and Infection, 23(12), 917-923. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • Cuenca-Estrella, M., et al. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 44(Supplement_1), S319-S325. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2004). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Journal of Clinical Microbiology, 42(10), 4419-4433. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST breakpoints for antifungals. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Fungi (AFST). [Link]

  • Berkow, E. L., Lockhart, S. R., & Ostrosky-Zeichner, L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4333-4340. [Link]

  • ResearchGate. Cytotoxicity assays were performed for each of the (A) four antifungal... [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. EUCAST. [Link]

  • Scribd. European Committee On Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]

  • U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • ResearchGate. (PDF) In vitro antifungal susceptibility testing. [Link]

  • ResearchGate. Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. [Link]

  • MDPI. Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. [Link]

  • National Institutes of Health. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. [Link]

  • National Institutes of Health. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. [Link]

  • National Institutes of Health. The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. [Link]

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

  • MDPI. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [Link]

  • National Institutes of Health. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

  • National Institutes of Health. Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice. [Link]

  • MDPI. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [Link]

  • National Institutes of Health. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. [Link]

  • National Institutes of Health. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. [Link]

  • National Institutes of Health. Antifungal drug discovery: the process and outcomes. [Link]

  • A Short Review on Quinazoline Heterocycle - Volume 10, Issue 5, May 2021. [Link]

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. [Link]

  • National Institutes of Health. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. [Link]

  • National Institutes of Health. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

  • MDPI. Antifungal Activity of Natural Thymol: Advances on Molecular Mechanisms and Therapeutic Potential. [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Link]

  • National Institutes of Health. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

Sources

Application

Application Note: The 5,6,7,8-Tetrahydroquinazoline Scaffold as a Core for Antitubercular Drug Discovery

An in-depth analysis of the user's request reveals that there is no publicly available, specific research linking "2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline" directly to antitubercular drug discovery. This is a com...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the user's request reveals that there is no publicly available, specific research linking "2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline" directly to antitubercular drug discovery. This is a common scenario in early-stage drug discovery where a novel compound may be synthesized but not yet published.

Therefore, this application note will proceed by treating 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline as a representative lead compound from the promising quinazoline class. It will provide researchers with the essential context, synthetic strategy, and detailed screening protocols required to validate this compound and its analogues as potential antitubercular agents.

This guide is structured to empower researchers by:

  • Establishing the Rationale: Explaining why the quinazoline scaffold is a compelling starting point for developing new drugs against Mycobacterium tuberculosis (Mtb).

  • Providing a Synthetic Blueprint: Outlining a general and plausible chemical synthesis for the target compound.

  • Delivering Validated Protocols: Presenting detailed, step-by-step protocols for primary screening (MIC determination) and secondary screening (cytotoxicity assessment) that are the gold standard in the field.

  • Guiding Lead Optimization: Introducing the concept of Structure-Activity Relationship (SAR) to guide the next steps in chemical modification for improved efficacy and safety.

This comprehensive approach ensures that the document serves as a practical and scientifically rigorous guide for researchers embarking on the evaluation of novel chemical entities in the fight against tuberculosis.

Introduction: The Urgent Need and a Promising Scaffold

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current therapeutic regimens, creating an urgent need for novel drugs with new mechanisms of action.

Heterocyclic compounds form the backbone of many approved pharmaceuticals, and among them, the quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, various quinazoline derivatives have demonstrated potent activity against Mtb, suggesting that this chemical class is a fertile ground for developing new antitubercular agents.

This application note uses 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline as a representative lead compound to outline a comprehensive workflow for synthesis, primary screening, and initial safety assessment.

Synthetic Strategy: A Plausible Route

The synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline can be approached through established methods of heterocyclic chemistry. A common and effective strategy involves a condensation reaction followed by chlorination. The proposed workflow is based on well-documented chemical transformations for similar quinazoline systems.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A Cyclohexanone D 4-Methyl-5,6,7,8-tetrahydro- 1H-quinazolin-2-one A->D Biginelli-type Reaction B Urea B->D Biginelli-type Reaction C Ethyl Acetoacetate C->D Biginelli-type Reaction E 4-Methyl-5,6,7,8-tetrahydro- 1H-quinazolin-2-one D->E Intermediate Product G 2-Chloro-4-methyl-5,6,7,8- tetrahydroquinazoline (Target Compound) E->G Reflux F Phosphorus Oxychloride (POCl3) F->G Reflux

Figure 1: Proposed two-step synthetic workflow for the target compound.

Protocol 2.1: Synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

  • Step 1: Synthesis of the Quinazolinone Intermediate.

    • To a mixture of cyclohexanone (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.2 eq) in ethanol, add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-methyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one.

  • Step 2: Chlorination.

    • Suspend the dried quinazolinone intermediate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

    • Reflux the mixture for 4-6 hours. The reaction should become a clear solution.

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization or column chromatography to obtain the final compound, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline.

    • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Primary Screening: Antitubercular Activity

The first critical step is to determine the in vitro potency of the synthesized compound against Mtb. The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and cost-effective method for determining the Minimum Inhibitory Concentration (MIC).

G A Prepare Compound Stock (e.g., 1 mg/mL in DMSO) B Perform 2-fold Serial Dilutions in 96-well plate A->B C Add Mtb H37Rv Culture (Middlebrook 7H9 broth) B->C D Incubate at 37°C for 7 days C->D E Add AlamarBlue Reagent & Resazurin Dye D->E F Incubate for 24 hours E->F G Read Fluorescence/Absorbance F->G H Determine MIC (Lowest concentration inhibiting growth) G->H

Figure 2: Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol 3.1: MIC Determination using MABA

  • Materials:

    • Mycobacterium tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase).

    • 96-well microplates (sterile, clear-bottomed).

    • Test compound, Rifampicin (positive control), DMSO (negative control).

    • AlamarBlue reagent and Resazurin salt solution.

  • Procedure:

    • Plate Setup: Add 100 µL of sterile deionized water to all outer wells of the 96-well plate to prevent evaporation.

    • Compound Dilution:

      • Add 100 µL of 7H9 broth to all test wells.

      • Add 100 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the first well of a row.

      • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient.

      • Prepare rows for Rifampicin (positive control) and a DMSO-only row (growth control).

    • Inoculation: Prepare a Mtb H37Rv inoculum and adjust its turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth and add 100 µL to each test well.

    • Incubation: Seal the plate with a breathable sealer and incubate at 37°C for 7 days.

    • Assay Development: After incubation, add 25 µL of AlamarBlue reagent and 20 µL of Resazurin solution to each well.

    • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

    • Data Acquisition: Read the results visually or using a fluorometer/spectrophotometer. A blue color (oxidized AlamarBlue) indicates no bacterial growth, while a pink color (reduced AlamarBlue) indicates growth.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Compound Expected MIC Range (µg/mL) Interpretation
Test Compound TBD<10: Potent; 10-50: Moderate; >50: Weak/Inactive
Rifampicin 0.1 - 0.5Validates assay sensitivity
DMSO Control N/A (Growth)Confirms bacterial viability

Secondary Screening: Cytotoxicity Assessment

A promising antitubercular compound must be selective, meaning it should kill Mtb at concentrations that are non-toxic to mammalian cells. The MTT assay, which measures mitochondrial metabolic activity, is a standard method for assessing cytotoxicity against a mammalian cell line (e.g., Vero or HepG2).

Protocol 4.1: Cytotoxicity using MTT Assay

  • Materials:

    • Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cell line.

    • DMEM or EMEM medium supplemented with 10% Fetal Bovine Serum (FBS).

    • 96-well cell culture plates.

    • Test compound, Doxorubicin (positive control), DMSO (vehicle control).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the DMSO control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting viability against compound concentration.

Parameter Description Desired Outcome
IC₅₀ Concentration causing 50% cell death> 50 µg/mL
Selectivity Index (SI) SI = IC₅₀ / MIC> 10

A high Selectivity Index (SI) is a key indicator of a promising drug candidate, as it suggests the compound is significantly more toxic to the bacteria than to host cells.

Lead Optimization: The Path Forward

The initial screening results for 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline provide a critical starting point. The next phase, lead optimization, involves systematically modifying the chemical structure to improve potency (lower MIC) and selectivity (higher SI). This is guided by Structure-Activity Relationship (SAR) studies.

G cluster_R1 R1 (Position 2) cluster_R2 R2 (Position 4) A Initial Hit 2-Chloro-4-methyl- 5,6,7,8-tetrahydroquinazoline B Synthesize Analogue Library A->B C Screen for MIC & IC50 B->C R1_1 Replace -Cl with: -F, -Br (Halogens) R1_2 -OCH3, -SCH3 (EWG/EDG) R1_3 -NH-Aryl (Amines) R2_1 Replace -CH3 with: -Ethyl, -Propyl (Alkyls) R2_2 -CF3 (Electron Withdrawing) R2_3 -Phenyl (Aryl) D Analyze SAR Data C->D D->B Iterative Design Cycle E Identify Lead Candidate (Improved Potency & Selectivity) D->E

Figure 3: Conceptual workflow for Structure-Activity Relationship (SAR) studies.

Based on the initial hit, medicinal chemists can synthesize a library of analogues by modifying key positions. For our representative compound, promising modifications include:

  • Position 2: Replacing the chloro group with other halogens (F, Br), electron-donating groups (-OCH₃), or various substituted amines to probe for interactions with the target enzyme.

  • Position 4: Altering the methyl group to larger alkyl or aryl groups to explore a potential hydrophobic pocket in the target's active site.

Each new analogue must be run through the same MIC and cytotoxicity assays to systematically build a dataset that correlates structural changes with biological activity, guiding the rational design of a more effective and safer drug candidate.

Conclusion

The 5,6,7,8-tetrahydroquinazoline scaffold represents a valuable starting point for the discovery of new antitubercular agents. This application note provides a comprehensive and actionable framework for the synthesis and evaluation of representative compounds like 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. By following the detailed protocols for MABA and MTT assays, researchers can efficiently determine the potency and selectivity of novel analogues. The subsequent application of systematic SAR studies is the cornerstone of transforming a promising hit into a viable preclinical candidate, ultimately contributing to the global effort to combat tuberculosis.

References

  • Title: Global tuberculosis report 2023 Source: World Health Organization URL: [Link]

  • Title: Recent Advances in the Medicinal Chemistry of Quinazoline Derivatives as Potent Antitubercular Agents Source: Mini Reviews in Medicinal Chemistry URL: [Link]

  • Title: Selectivity index: a paradigm for prioritizing discovery of potential anticancer agents Source: Drug Discovery Today URL: [Link]

  • Title: A review on quinazoline derivatives as a potent antitubercular agent Source: ResearchGate URL: [Link]

  • Title: A rapid and sensitive microplate-alamar blue assay for evaluating the chemosensitivity of human tumor cell lines Source: Cancer Chemotherapy and Pharmacology URL: [Link]

  • Title: Drug-resistant TB Source: World Health Organization URL: [Link]

Method

Application Notes &amp; Protocols: A Framework for the Initial Characterization of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

Introduction: Unveiling the Potential of a Novel Tetrahydroquinazoline Scaffold The quinazoline and tetrahydroquinoline core structures are privileged scaffolds in medicinal chemistry, forming the basis of numerous thera...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Tetrahydroquinazoline Scaffold

The quinazoline and tetrahydroquinoline core structures are privileged scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities.[1][2][3] Derivatives have been successfully developed as potent inhibitors of protein kinases, dihydrofolate reductase (DHFR), and topoisomerase II, among other targets.[4][5][6] 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline represents a novel, uncharacterized entity within this chemical space. Its structural features suggest a potential for interaction with key cellular enzymes, making it a compound of interest for drug discovery, particularly in oncology.

This guide provides a comprehensive experimental framework for the initial investigation of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (referred to herein as "Cmpd-TQ"). It is designed for researchers, scientists, and drug development professionals to systematically elucidate its biological mechanism of action, starting from broad-based screening to more focused biochemical and cellular characterization. The protocols herein are designed as self-validating systems, emphasizing reproducibility and robust data generation.

Part 1: Hypothesis-Driven Primary Target Screening

Given the known activities of related heterocyclic compounds, a logical starting point is to screen Cmpd-TQ against major enzyme classes commonly targeted by quinazoline derivatives. This initial phase aims to identify a primary biological target class, which will then guide more in-depth mechanistic studies.

Initial Target Class Hypothesis

Based on the prevalence of the quinazoline scaffold in approved and investigational drugs, we hypothesize that Cmpd-TQ may function as one of the following:

  • A Protein Kinase Inhibitor: Many quinazoline derivatives are potent ATP-competitive inhibitors of protein kinases, such as EGFR and VEGFR.[4][6][7]

  • A Dihydrofolate Reductase (DHFR) Inhibitor: The 2,4-diamino-tetrahydroquinazoline scaffold is a known pharmacophore for DHFR inhibition.

  • A Topoisomerase II Inhibitor: Certain quinazoline derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication.

The following workflow outlines a parallel screening approach to test these hypotheses efficiently.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Potency Cmpd-TQ Cmpd-TQ Kinase Panel Broad Kinase Panel Screen (e.g., 200+ kinases) Cmpd-TQ->Kinase Panel Test for % inhibition DHFR Assay DHFR Inhibition Assay Cmpd-TQ->DHFR Assay Test for % inhibition TopoII Assay Topoisomerase II Decatenation Assay Cmpd-TQ->TopoII Assay Test for % inhibition IC50 Kinase IC50 Determination on Primary Kinase Hits Kinase Panel->IC50 Kinase If significant inhibition observed IC50 DHFR IC50 Determination DHFR Assay->IC50 DHFR If significant inhibition observed IC50 TopoII IC50 Determination TopoII Assay->IC50 TopoII If significant inhibition observed

Caption: Initial parallel screening workflow for Cmpd-TQ.

Protocol: Broad-Spectrum Kinase Profiling

Rationale: Kinase inhibitor promiscuity is common; therefore, an initial broad screen against a diverse panel of kinases is crucial to identify primary targets and potential off-targets early in the discovery process.[8] This approach provides a selectivity profile, which is essential for predicting potential therapeutic windows and side effects.

Methodology: A well-established method is a competition binding assay or an in vitro kinase activity assay against a large panel of recombinant human kinases.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-TQ in 100% DMSO.

  • Assay Concentration: For a primary screen, use a single high concentration (e.g., 10 µM) to maximize the chances of detecting activity.

  • Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins) that offers a panel of at least 200-400 kinases.[9][10]

  • Assay Performance: The service provider will typically perform the assay. A common format involves measuring the remaining kinase activity in the presence of Cmpd-TQ relative to a DMSO vehicle control. Staurosporine is often used as a positive control.

  • Data Analysis: Results are typically provided as percent inhibition at the tested concentration.

    • % Inhibition = (1 - (Activity with Cmpd-TQ / Activity with DMSO)) * 100

  • Hit Criteria: Define a "hit" as any kinase exhibiting >50% inhibition at 10 µM.

Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

Rationale: This colorimetric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[11][12] An inhibitor will prevent this decrease.

Step-by-Step Protocol: [11][12][13][14][15]

  • Reagent Preparation:

    • DHFR Assay Buffer: 0.05 M Tris buffer, pH 7.5.

    • NADPH Solution: Prepare a 2 mM stock in DHFR Assay Buffer.

    • DHFR Substrate (Dihydrofolate): Prepare a 1.5 mM stock in DHFR Assay Buffer with a small amount of 2-mercaptoethanol.

    • Enzyme Solution: Dilute recombinant human DHFR in assay buffer to a working concentration (to be optimized, typically ~0.2 U/mL).

    • Positive Control: Methotrexate (a known DHFR inhibitor), 10 µM final concentration.

  • Assay Setup (96-well UV-transparent plate):

    • Enzyme Control Wells: 98 µl DHFR Assay Buffer + 2 µl DMSO.

    • Inhibitor Control Wells: 98 µl DHFR Assay Buffer + 2 µl Methotrexate stock.

    • Test Compound Wells: 98 µl DHFR Assay Buffer + 2 µl of 1 mM Cmpd-TQ stock (for a 10 µM final concentration).

  • Enzyme Addition: Add 2 µl of diluted DHFR enzyme solution to all wells except the blank. Mix gently.

  • Initiate Reaction: Add 100 µl of a pre-mixed solution containing NADPH and DHFR substrate to all wells.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[14]

  • Data Analysis: Calculate the rate of NADPH oxidation (decrease in A340/min). Compare the rate in the presence of Cmpd-TQ to the enzyme control.

Protocol: Topoisomerase II (TopoII) DNA Decatenation Assay

Rationale: This assay assesses the ability of TopoII to separate interlocked kinetoplast DNA (kDNA) into minicircles.[16][17][18] Inhibitors will prevent this process, leaving the kDNA catenated at the top of an agarose gel.[19]

Step-by-Step Protocol: [16][17][18][19][20]

  • Reagent Preparation:

    • TopoII Reaction Buffer (5x): Typically contains Tris-HCl, KCl, MgCl2, DTT, and BSA.

    • ATP Solution: 10 mM.

    • Substrate: Kinetoplast DNA (kDNA), ~200 ng/µL.

    • Enzyme: Recombinant human Topoisomerase IIα.

    • Positive Control: Etoposide (a known TopoII poison), 50 µM final concentration.

  • Reaction Setup (on ice): In a microcentrifuge tube, combine:

    • 4 µl 5x TopoII Reaction Buffer

    • 2 µl 10 mM ATP

    • 1 µl kDNA (200 ng)

    • 1 µl of 10 µM Cmpd-TQ or control (Etoposide/DMSO)

    • Water to 19 µl

  • Enzyme Addition: Add 1 µl of TopoII enzyme. Mix gently.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µl of 6x Stop Buffer/Loading Dye (containing SDS and Proteinase K). Incubate for another 15 minutes at 37°C.

  • Agarose Gel Electrophoresis: Load the entire reaction on a 1% agarose gel containing ethidium bromide. Run the gel at ~80V until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA under UV light. Catenated kDNA will remain in the well or migrate slowly, while decatenated minicircles will migrate faster into the gel.

Part 2: In-Depth Biochemical and Biophysical Characterization

If a primary target class is identified in Part 1, the next phase involves detailed characterization of the interaction between Cmpd-TQ and the validated hit(s). The following protocols assume a protein kinase has been identified as the primary target.

Determination of Potency (IC50)

Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. It is essential for ranking compounds and for guiding structure-activity relationship (SAR) studies.

Protocol: Kinase IC50 Determination

  • Compound Titration: Prepare a serial dilution of Cmpd-TQ in DMSO, typically starting from 10 mM and performing 1:3 dilutions.

  • Assay Performance: Using a suitable in vitro kinase assay format (e.g., ADP-Glo™, HTRF®), test the range of Cmpd-TQ concentrations against the target kinase. Ensure the ATP concentration is at or near the Km for the enzyme.

  • Data Plotting: Plot the percent inhibition against the logarithm of the Cmpd-TQ concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
Top Maximum % inhibition (constrained to ~100)
Bottom Minimum % inhibition (constrained to ~0)
LogIC50 Logarithm of the Cmpd-TQ concentration that gives a response halfway between Top and Bottom
HillSlope Steepness of the curve
Target Engagement and Binding Affinity

Rationale: While IC50 measures functional inhibition, it is crucial to confirm direct physical binding of Cmpd-TQ to the target protein. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide this confirmation and yield key thermodynamic and kinetic data.[8][21][22]

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics [21][23][24][25][26]

  • Surface Preparation: Covalently immobilize the purified target kinase onto a sensor chip (e.g., a Biacore™ CM5 chip).

  • Analyte Preparation: Prepare a series of concentrations of Cmpd-TQ in a suitable running buffer.

  • Binding Measurement: Inject the Cmpd-TQ solutions over the sensor surface and a reference flow cell. The binding is measured in real-time as a change in resonance units (RU).

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • KD = kd / ka

Protocol: Isothermal Titration Calorimetry (ITC) for Thermodynamics [22][27][28][29][30]

  • Sample Preparation: Place the purified target kinase in the ITC sample cell and Cmpd-TQ in the injection syringe, both in the same dialysis buffer.

  • Titration: Perform a series of small injections of Cmpd-TQ into the protein solution while measuring the heat released or absorbed.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

G cluster_0 Biochemical & Biophysical Validation IC50 Determine IC50 (Potency) SPR Surface Plasmon Resonance (ka, kd, KD) ITC Isothermal Titration Calorimetry (KD, ΔH, ΔS) CETSA Cellular Thermal Shift Assay (Target Engagement in Cells) Primary_Hit Validated Hit (e.g., Kinase X) Primary_Hit->IC50 Primary_Hit->SPR Primary_Hit->ITC Primary_Hit->CETSA

Caption: Workflow for in-depth characterization of a validated hit.

Part 3: Cellular Activity and In Vivo Proof of Concept

Biochemical activity must translate to a cellular context. The following protocols assess the effect of Cmpd-TQ on cancer cells and provide a framework for initial in vivo testing.

Protocol: Cellular Target Engagement (CETSA)

Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target in a physiological, intact cell environment.[31][32][33][34][35] Ligand binding stabilizes the target protein, increasing its melting temperature.

Step-by-Step Protocol: [32][34]

  • Cell Culture: Culture a relevant cancer cell line (e.g., one that overexpresses the target kinase) to ~80% confluency.

  • Compound Treatment: Treat cells with Cmpd-TQ (e.g., 10x the IC50) or DMSO vehicle for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the Cmpd-TQ-treated samples confirms target engagement.

Protocol: In Vivo Xenograft Efficacy Study

Rationale: Human tumor xenograft models in immunocompromised mice are a standard preclinical method to evaluate the in vivo efficacy of potential anticancer agents.[36][37][38][39][40]

Step-by-Step Protocol: [36][37][38]

  • Cell Implantation: Subcutaneously implant a human cancer cell line (selected based on target expression) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into vehicle control and Cmpd-TQ treatment groups (n=8-10 mice per group).

  • Dosing: Administer Cmpd-TQ via a suitable route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels, based on prior tolerability studies. Dosing is typically performed daily or twice daily.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500 mm³).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage.

GroupNTreatmentDosing ScheduleMean Tumor Volume (Day 21)% TGI
110Vehicle ControlDaily, p.o.1450 ± 150 mm³-
210Cmpd-TQ (30 mg/kg)Daily, p.o.725 ± 90 mm³50%
310Cmpd-TQ (100 mg/kg)Daily, p.o.360 ± 65 mm³75%

Conclusion

This application guide provides a structured, multi-tiered approach for the initial characterization of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. By systematically progressing from broad, hypothesis-driven screening to detailed biochemical, biophysical, and cellular assays, researchers can efficiently identify the primary biological target and mechanism of action of this novel compound. This logical progression ensures that resources are focused on the most promising therapeutic avenues and provides a solid foundation for further preclinical development, including lead optimization and in-depth toxicological and pharmacological profiling.

References

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  • Reinhard, F. B. M., Eberhard, D., & Martinez Molina, D. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(20), e1622.
  • Das, S. (Ed.). (2016). Kinase Screening and Profiling: Methods and Protocols. Springer.
  • Zhang, Y., & Luo, M. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 1705, 133-146.
  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Anilkumar, S., & Prema, A. (2017). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 7(2), 1-7.
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  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Navaratnam, S., & Gore, M. G. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 353(2), 199-207.
  • Gunter, W. B., Mackie, H., & Gump, D. E. (1997). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 43(9), 1736-1740.
  • Papalia, G. A. (2018). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in molecular biology (Vol. 1705, pp. 133-146). Humana Press.
  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1444, 167-182.
  • Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3.
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  • Auld, D. S. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(13), 7938-7945.
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  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586.
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  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Retrieved from [Link]

  • Gunter, W. B., Mackie, H., & Gump, D. E. (1997). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 43(9), 1736–1740.
  • ResearchGate. (n.d.). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Retrieved from [Link]

  • European Molecular Biology Laboratory - European Bioinformatics Institute. (n.d.). Target Landscape of Clinical Kinase Inhibitors. Retrieved from [Link]

  • Zhang, H., et al. (2021). Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors. Future Medicinal Chemistry, 13(7), 647-662.
  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(18), 6681.
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  • Bentham Science Publishers. (2023, November 1). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Retrieved from [Link]

  • SpringerLink. (n.d.). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Retrieved from [Link]

  • Chen, C., et al. (2012). Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway. Journal of Medicinal Chemistry, 55(1), 87-98.
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  • Chen, C., et al. (2011). Design and synthesis of novel small-molecule inhibitors of the hypoxia inducible factor pathway. Journal of Medicinal Chemistry, 54(24), 8468-8478.
  • ResearchGate. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design. Retrieved from [Link]

  • ACS Publications. (2024, February 27). Design, Synthesis, and Antitumor Activity Evaluation of Novel VISTA Small Molecule Inhibitors. Retrieved from [Link]

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Application

Application Notes and Protocols for the Quantification of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

Introduction 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline class of molecules. Quinazoline derivatives are of significant interest in medicinal chemistry due to t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline class of molecules. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[1][2][3][4][5] The precise and accurate quantification of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is critical during various stages of drug development, from synthesis and formulation to pharmacokinetic and stability studies. This document provides detailed analytical methods for the quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be robust and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC with UV detection is a widely used, robust, and cost-effective technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities.[11][12] This method separates compounds based on their hydrophobicity, making it well-suited for the analysis of quinazoline derivatives.[13]

Principle

The analyte is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The retention of the analyte is controlled by the composition of the mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

ParameterRecommended ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmProvides good resolution and peak shape for quinazoline-type compounds.
Mobile Phase Acetonitrile: 0.01 M Ammonium Acetate buffer (pH 6.8) (60:40 v/v)A common mobile phase for RP-HPLC offering good separation and compatibility with UV detection. The buffer helps to maintain a consistent ionization state of the analyte, leading to reproducible retention times.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmBased on the typical UV absorbance of quinazoline derivatives. This should be optimized by scanning the UV spectrum of the analyte.
Run Time 10 minutesSufficient to elute the analyte and any potential impurities while allowing for column re-equilibration.
Experimental Workflow: RP-HPLC

RP-HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Diluent (Acetonitrile:Water 50:50) start->dissolve vortex Vortex/Sonicate dissolve->vortex filter Filter through 0.45 µm filter vortex->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for RP-HPLC analysis.

Protocol for Method Validation (ICH Q2(R2))

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[6][9][14]

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][11]

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a solution of the analyte.

    • Analyze a sample containing the analyte and potential impurities or excipients.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the stressed samples. The peak for the analyte should be spectrally pure and well-resolved from any degradation products.

2. Linearity and Range:

  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a specified range.[7][15]

  • Protocol:

    • Prepare a series of at least five calibration standards of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.[7]

  • Protocol:

    • Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a placebo matrix.

    • Analyze each concentration level in triplicate.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7]

  • Repeatability (Intra-day precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the RSD.

  • Acceptance Criteria: RSD ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Protocol (based on the standard deviation of the response and the slope):

    • Prepare a series of blank samples and measure the standard deviation of the baseline noise.

    • Determine the slope of the calibration curve from the linearity study.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

      • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Mobile phase composition (e.g., ±2%)

      • pH of the buffer (e.g., ±0.2 units)

      • Column temperature (e.g., ±5 °C)

      • Flow rate (e.g., ±0.1 mL/min)

    • Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, and tailing factor).

  • Acceptance Criteria: The results should not be significantly affected by the variations.

Validation ParameterHypothetical Acceptance CriteriaHypothetical Results
Specificity No interference at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9990.9995
Range 50-150% of target concentration10 - 30 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) ≤ 2.0%0.8%
LOD Report value0.1 µg/mL
LOQ Report value0.3 µg/mL
Robustness No significant impact on resultsPass

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of analytes in complex matrices, such as biological fluids.[16][17]

Principle

The analyte is first separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

Instrumentation and Conditions

A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer is required.

ParameterRecommended ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmA smaller dimension column is suitable for the lower flow rates used in LC-MS/MS, providing sharp peaks and good sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the ionization of the analyte in positive ESI mode.[17]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase LC-MS.
Gradient Elution 5% to 95% B over 5 minutesA gradient elution is often necessary to elute the analyte with a good peak shape and to clean the column from late-eluting compounds.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Injection Volume 5 µLA smaller injection volume is often used in LC-MS/MS to minimize matrix effects.
Ionization Mode Electrospray Ionization (ESI), PositiveQuinazoline derivatives with basic nitrogen atoms are readily ionized in positive ESI mode.
MRM Transitions Precursor ion [M+H]⁺ → Product ion 1 (Quantifier), Precursor ion [M+H]⁺ → Product ion 2 (Qualifier)Specific transitions need to be determined by infusing a standard solution of the analyte into the mass spectrometer. For 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (C₉H₁₁ClN₂, MW: 182.65), the precursor ion would be m/z 183.0. Product ions would result from fragmentation of the parent molecule.
Internal Standard A stable isotope-labeled analog of the analyte (e.g., d4-2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline)The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[17]
Experimental Workflow: LC-MS/MS

LC-MSMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard start->add_is protein_ppt Protein Precipitation (e.g., with Acetonitrile) add_is->protein_ppt centrifuge Centrifuge protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize mrm MRM Detection ionize->mrm integrate Peak Integration mrm->integrate quantify Quantification using Analyte/IS Peak Area Ratio integrate->quantify report Report Results quantify->report

Caption: Workflow for LC-MS/MS analysis.

Protocol for Method Validation (ICH Q2(R2) and Bioanalytical Method Validation Guidelines)

The validation of an LC-MS/MS method follows similar principles to HPLC-UV but with additional considerations for matrix effects.

1. Selectivity:

  • Objective: To ensure that endogenous components in the matrix do not interfere with the detection of the analyte and internal standard.

  • Protocol:

    • Analyze at least six different blank matrix samples (e.g., plasma from different donors).

    • Check for any interfering peaks at the retention times of the analyte and internal standard.

2. Linearity, Range, and Sensitivity:

  • Objective: To establish the relationship between concentration and response and to determine the lower limit of reliable quantification.

  • Protocol:

    • Prepare a calibration curve by spiking blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.

    • The calibration range should cover the expected concentrations in the samples.

    • The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. The accuracy of back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ).

3. Accuracy and Precision:

  • Objective: To determine the accuracy and precision of the method at different concentration levels.

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the matrix.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value.

    • Precision: The RSD should not exceed 15%.

4. Matrix Effect:

  • Objective: To assess the effect of the matrix on the ionization of the analyte and internal standard.

  • Protocol:

    • Compare the peak response of the analyte in a post-extraction spiked sample to the peak response of the analyte in a neat solution at the same concentration.

    • This should be evaluated at low and high concentrations using matrix from at least six different sources.

5. Recovery:

  • Objective: To evaluate the efficiency of the sample extraction procedure.

  • Protocol:

    • Compare the peak response of the analyte in a pre-extraction spiked sample to the peak response in a post-extraction spiked sample.

6. Stability:

  • Objective: To evaluate the stability of the analyte in the matrix under different storage and processing conditions.

  • Protocol:

    • Freeze-thaw stability: Analyze QC samples after several freeze-thaw cycles.

    • Short-term stability: Analyze QC samples kept at room temperature for a certain period.

    • Long-term stability: Analyze QC samples after storage at the intended storage temperature for an extended period.

    • Post-preparative stability: Analyze processed samples after storage in the autosampler.

Validation ParameterHypothetical Acceptance CriteriaHypothetical Results
Selectivity No significant interference.Pass
Linearity (r²) ≥ 0.990.998
Range (LLOQ - ULOQ) Define based on application0.1 - 100 ng/mL
Accuracy (% Bias) ±15%Within ±10%
Precision (RSD%) ≤ 15%< 12%
Matrix Effect Consistent and compensated by ISPass
Recovery Consistent and reproducible85%
Stability Stable under tested conditionsPass

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. The choice between RP-HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method validation according to ICH guidelines is crucial to ensure the generation of high-quality, reliable, and reproducible data in a regulated environment.[12][14]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. AMSbiopharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Vertex AI Search.
  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. IntuitionLabs. [Link]

  • Validation of Impurity Methods, Part II. Chromatography Online. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]

  • Analytical method valid
  • CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. ResearchGate. [Link]

  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Deriv
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. ResearchGate. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health. [Link]

  • Application. Utrecht University Repository. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. PubMed Central. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

Welcome to the technical support center for the synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. We provide in-depth, field-proven insights to ensure the successful and efficient production of your target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yields are consistently low or I'm recovering only starting material. What are the likely causes?

Answer: Low or no conversion is a frequent issue that typically points to three critical areas: reagent quality, reaction atmosphere, or temperature control.

  • Reagent Integrity: The synthesis, particularly if it involves a Vilsmeier-Haack type mechanism, is highly sensitive to the quality of the reagents.[1][2]

    • Phosphorus oxychloride (POCl₃): This reagent readily hydrolyzes with atmospheric moisture to form phosphoric acid and HCl, which will quench the reaction. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. The quality of older POCl₃ can be checked by its color; it should be colorless. A yellow or brown tint indicates decomposition.

    • Solvent (e.g., DMF, Dichloromethane): Solvents must be anhydrous. The Vilsmeier reagent, an electrophilic chloroiminium salt, is rapidly destroyed by water.[3] Using freshly dried solvents from a solvent purification system or from a sealed bottle over molecular sieves is essential.

  • Atmospheric Control: The reaction should be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). This prevents moisture from entering the reaction vessel and decomposing the sensitive reagents and intermediates. Ensure all glassware is thoroughly oven-dried before assembly.

  • Temperature Management: The formation of the Vilsmeier reagent is an exothermic process and requires initial cooling (typically 0-5 °C) to prevent uncontrolled side reactions.[4] Following the initial formation, the subsequent cyclization step often requires heating. If the temperature is too low during the heating phase, the reaction rate will be too slow, leading to incomplete conversion. Conversely, excessive heat can cause decomposition of the starting material or product.

Question 2: My final product is a dark, tarry substance that is difficult to purify. How can I prevent this?

Answer: The formation of tar or polymeric material is usually a result of excessive heat or incorrect stoichiometry.

  • Controlled Reagent Addition: The addition of POCl₃ to DMF should always be done dropwise at a low temperature (0-5 °C). A rapid, uncontrolled addition can lead to a temperature spike, causing the Vilsmeier reagent and the solvent to decompose, forming colored, polymeric byproducts.

  • Stoichiometry of the Vilsmeier Reagent: The molar ratio of POCl₃ to the substrate is critical. An excess of the Vilsmeier reagent can lead to undesired side reactions, including polychlorination or formylation at unintended sites, which can polymerize under heating.[1] A systematic optimization of the POCl₃ stoichiometry is recommended if charring is observed.

  • Reaction Time and Temperature: Prolonged heating or excessively high temperatures can lead to the degradation of the tetrahydroquinazoline ring system. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be promptly worked up to avoid product decomposition.

Question 3: TLC analysis shows multiple spots, indicating the formation of side products. What are these impurities and how can I minimize them?

Answer: Side product formation often stems from the reactivity of the starting materials and intermediates. The most common impurities are hydrolysis products and over-formylated species.

  • Hydrolysis Product (2-Hydroxy-4-methyl-5,6,7,8-tetrahydroquinazoline): If moisture is present during the reaction or work-up, the target 2-chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding quinazolinone. The work-up procedure is critical here. Quenching the reaction mixture by pouring it onto crushed ice is standard, but the subsequent neutralization and extraction must be performed efficiently to minimize the contact time of the chloro-compound with the aqueous medium.

  • Incomplete Cyclization: Depending on the specific starting material, intermediates may persist if the reaction conditions (time, temperature) are insufficient for complete cyclization.

  • Purification Strategy: Column chromatography is typically required to separate the desired product from these impurities.[1] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, is usually effective.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this synthesis?

A1: A common and effective route for synthesizing chloro-substituted quinazolines is the Vilsmeier-Haack reaction.[2][5] The process begins with the formation of the Vilsmeier reagent (a chloroiminium salt) from POCl₃ and a suitable amide like DMF. This highly electrophilic reagent then reacts with an electron-rich substrate, such as an appropriately substituted aminocyclohexene derivative or a pre-formed tetrahydroquinazolinone, leading to cyclization and chlorination to yield the final product.

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Cyclization & Chlorination DMF DMF VR Vilsmeier Reagent (Electrophilic) DMF->VR + POCl₃ (0-5 °C) POCl3 POCl₃ SM Substrate (e.g., Tetrahydroquinazolinone) VR->SM Intermediate Formylated Intermediate SM->Intermediate + Vilsmeier Reagent Product 2-Chloro-4-methyl- 5,6,7,8-tetrahydroquinazoline Intermediate->Product Cyclization & Elimination

Caption: General mechanism for 2-chloroquinazoline synthesis.

Q2: How critical is the quality of the starting materials?

A2: It is paramount. The success of the synthesis is highly dependent on the purity of the precursors. Impurities in the starting material can lead to a complex mixture of side products that are difficult to separate from the desired compound. It is advisable to purify the starting materials by recrystallization or chromatography before use.

Q3: What is the best way to monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to achieve good separation between the starting material, intermediates, and the final product. The disappearance of the starting material spot is a primary indicator of reaction completion. It is crucial to run a co-spot (a lane with both the reaction mixture and the starting material) to accurately identify the starting material spot.

Q4: Are there alternative synthetic routes?

A4: Yes, several methods exist for the synthesis of tetrahydroquinazoline skeletons. These include multi-component reactions involving guanidine derivatives with aldehydes and ketones, as well as transition-metal-catalyzed cyclizations.[6][7] The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

Standard Synthesis Protocol: 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

This protocol describes a representative synthesis using a Vilsmeier-Haack approach from 4-methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one.

Materials & Reagents:

  • 4-methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Silica gel for column chromatography

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Experimental Workflow Diagram:

Experimental_Workflow prep 1. Prepare Reagents (Dry Glassware, Inert Atm.) react 2. Reaction Setup (Substrate in DMF/DCM) prep->react add 3. Add POCl₃ (Dropwise at 0-5 °C) react->add heat 4. Heat Reaction (Reflux, Monitor by TLC) add->heat quench 5. Work-up: Quench (Pour onto ice) heat->quench neutralize 6. Neutralize (Add NaHCO₃ soln.) quench->neutralize extract 7. Extraction (Extract with DCM) neutralize->extract dry 8. Dry & Evaporate (Na₂SO₄, Rotovap) extract->dry purify 9. Purification (Column Chromatography) dry->purify char 10. Characterization (NMR, MS, MP) purify->char

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF or a mixture of anhydrous DMF/DCM.

  • Reagent Addition: Cool the flask to 0-5 °C using an ice bath. Add phosphorus oxychloride (POCl₃, approx. 3.0-5.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (typically 80-90 °C).

  • Monitoring: Monitor the progress of the reaction by TLC every hour. The reaction is typically complete within 4-10 hours, as indicated by the consumption of the starting material.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the compound by NMR, Mass Spectrometry, and determine its melting point.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve common synthesis problems.

Troubleshooting_Tree start Problem Observed low_yield Low / No Yield start->low_yield impure Impure Product / Tar start->impure cause1 Check Reagents & Solvents for Moisture/Decomposition low_yield->cause1 Is conversion low? cause4 POCl₃ Addition Too Fast? impure->cause4 Is it tarry? cause2 Review Reaction Temp. (Addition & Reflux) cause1->cause2 No sol1 Use Fresh POCl₃ & Anhydrous Solvents cause1->sol1 Yes cause3 Inert Atmosphere Maintained? cause2->cause3 No sol2 Ensure 0-5 °C for Addition & Proper Reflux Temp. cause2->sol2 Yes sol3 Use Oven-Dried Glassware & N₂/Ar Atmosphere cause3->sol3 No cause5 Reaction Overheated or Ran Too Long? cause4->cause5 No sol4 Add POCl₃ Dropwise with Efficient Cooling cause4->sol4 Yes sol5 Monitor by TLC; Work-up Promptly cause5->sol5 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Summary of Key Parameters

ParameterRecommendationRationale
Reagent Quality Use fresh POCl₃ and anhydrous solvents.Vilsmeier reagent is highly sensitive to moisture, which quenches the reaction.[3]
Atmosphere Strictly inert and dry (N₂ or Ar).Prevents hydrolysis of reagents and intermediates.
Temperature Control 0-5 °C for POCl₃ addition; 80-90 °C for reflux.Prevents side reactions during reagent formation and ensures sufficient energy for cyclization.[4]
Reaction Monitoring TLC (e.g., 7:3 Hexane:EtOAc).Prevents running the reaction too long, which can cause product degradation.
Work-up Prompt quenching on ice and neutralization.Minimizes hydrolysis of the 2-chloro group to the 2-hydroxy byproduct.

References

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • Journal of Chemical Technology. (2025). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10243–10287. [Link]

  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]

  • Galiullina, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2189. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinazolines. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. This document provide...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.

Introduction to Purification Challenges

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is a key intermediate in the synthesis of various biologically active molecules. Achieving high purity of this compound is critical for downstream applications, including drug discovery and development. The purification process can be challenging due to the presence of structurally similar impurities, potential for hydrolysis of the chloro-substituent, and the compound's specific solubility profile. This guide provides practical, field-proven insights to navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography of my crude 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. What could be the cause and how can I improve my recovery?

Answer:

Low recovery from silica gel chromatography is a common issue, often attributable to the interaction of the basic nitrogen atoms in the quinazoline ring with the acidic silica gel. This can lead to irreversible adsorption or degradation of the product on the column.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Strong Adsorption to Silica Gel The lone pairs on the nitrogen atoms of the tetrahydroquinazoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing and irreversible binding.Deactivate the silica gel: Prepare a slurry of the silica gel in your chosen mobile phase and add 1-2% triethylamine (Et3N) or a few drops of ammonium hydroxide. This will neutralize the acidic sites on the silica.
Product Degradation on Column Prolonged exposure to the acidic environment of the silica gel can lead to the degradation of sensitive compounds. The chloro-substituent may also be susceptible to hydrolysis.Use a less acidic stationary phase: Consider using neutral or basic alumina as an alternative to silica gel. Perform a small-scale test to check for compatibility and separation efficiency.
Improper Mobile Phase Polarity If the mobile phase is not polar enough, the compound will not elute efficiently. Conversely, if it is too polar, it may co-elute with impurities.Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for many quinazoline derivatives is a gradient of hexane and ethyl acetate.[1] Aim for an Rf value of 0.2-0.4 for the desired product.
Inappropriate Column Loading Overloading the column can lead to poor separation and band broadening, resulting in mixed fractions and apparent low recovery of the pure product.Adhere to proper loading ratios: A general rule of thumb is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.[2]

Experimental Protocol: Column Chromatography of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., hexane:ethyl acetate mixtures like 9:1, 4:1, 1:1).

    • Visualize the spots under UV light (254 nm).

    • Select a solvent system that provides good separation and an Rf value of ~0.3 for the target compound.

  • Column Preparation:

    • Choose an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane with a small percentage of ethyl acetate) containing 1% triethylamine.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand to the top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

    • Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

G cluster_troubleshooting Troubleshooting Low Recovery in Column Chromatography start Low Recovery Observed cause1 Strong Adsorption to Silica? start->cause1 cause2 Product Degradation? start->cause2 cause3 Improper Mobile Phase? start->cause3 solution1 Deactivate Silica with Et3N cause1->solution1 solution2 Use Alumina Stationary Phase cause2->solution2 solution3 Optimize Mobile Phase via TLC cause3->solution3

Caption: Troubleshooting workflow for low recovery during column chromatography.

Issue 2: Product "Oiling Out" During Recrystallization

Question: My 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is not forming crystals during recrystallization; instead, it separates as an oil. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystalline material. This typically happens when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Impurity Concentration Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.Preliminary Purification: Perform a quick filtration through a small plug of silica gel to remove baseline impurities before recrystallization. Use a different solvent: A solvent in which the impurities are highly soluble may prevent them from co-precipitating.
Inappropriate Solvent Choice The boiling point of the solvent may be too high, exceeding the melting point of the compound-impurity mixture.Select a lower-boiling point solvent: Test solvents with lower boiling points in which your compound has good solubility at elevated temperatures and poor solubility when cold. Ethanol is a common and often effective choice for quinazoline derivatives.[3][4]
Solution Cooled Too Rapidly Rapid cooling can lead to supersaturation and precipitation of an amorphous solid or oil instead of well-ordered crystals.Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, induce further crystallization by placing the flask in an ice bath.
Insufficient Solvent If too little solvent is used, the concentration of the solute may be too high, favoring oiling out.Add More Solvent: While the solution is still hot, add a small amount of additional hot solvent until the oil redissolves. Then, proceed with slow cooling.

Experimental Protocol: Recrystallization of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add a small amount of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.

    • Heat the tubes to the boiling point of the solvent to check for dissolution.

    • An ideal solvent will dissolve the compound when hot but show poor solubility when cold. For many quinazoline derivatives, ethanol is a good starting point.[3][4]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed at room temperature, place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

G cluster_recrystallization Troubleshooting Recrystallization: 'Oiling Out' start Product 'Oils Out' cause1 High Impurity Level? start->cause1 cause2 Inappropriate Solvent? start->cause2 cause3 Cooling Too Rapidly? start->cause3 solution1 Pre-purify with Silica Plug cause1->solution1 solution2 Use Lower Boiling Point Solvent cause2->solution2 solution3 Allow Slow Cooling cause3->solution3

Caption: Decision-making workflow for addressing the 'oiling out' issue during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline?

A1: The impurity profile will depend on the synthetic route. However, common impurities in the synthesis of quinazoline derivatives can include:

  • Unreacted starting materials: Depending on the synthesis, these could be various amino- and carbonyl-containing compounds.

  • Isomeric byproducts: In some syntheses, regioisomers can form.

  • Hydrolysis product: The 2-chloro group can be susceptible to hydrolysis to the corresponding 2-hydroxy (or quinazolinone) derivative, especially in the presence of water and acid or base.

  • Over-alkylation or arylation products: If the reaction conditions are not carefully controlled, side reactions on the quinazoline ring can occur.

  • Polymeric or tarry byproducts: These can form under harsh reaction conditions.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample. A single spot (in multiple solvent systems) is an indication of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a good starting point for quinazoline derivatives.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and to detect the presence of impurities. The integration of signals in ¹H NMR can be used for quantitative purity analysis (qNMR) if an internal standard is used.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help in identifying impurities.

Q3: My purified product is a pale yellow, but I expected a white solid. Is this a sign of impurity?

A3: While a completely white solid is often the goal, a pale yellow coloration does not necessarily indicate significant impurity. Some highly pure organic compounds can have a slight color due to their chromophores. However, it is always best to verify the purity using the analytical techniques mentioned in Q2. If significant colored impurities are present, they can sometimes be removed by treating a solution of the compound with activated charcoal during recrystallization.

Q4: Can I use reversed-phase chromatography for the purification of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline?

A4: Yes, reversed-phase chromatography (RPC) can be an effective purification method, especially for separating compounds with similar polarities. It is often used as a final polishing step. A C18 stationary phase with a mobile phase of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is typically used. Preparative HPLC is a powerful tool for obtaining highly pure material.

References

  • SIELC Technologies. Separation of Quinazoline on Newcrom R1 HPLC column. [Link]

  • PubMed Central. Quinazoline derivatives: synthesis and bioactivities. [Link]

  • Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]

  • PubMed Central. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • Columbia University. Column chromatography. [Link]

  • ResearchGate. (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. [Link]

  • Google Patents.
  • Research and Reviews. Column Chromatography in Pharmaceutical Analysis. [Link]

  • RSC Publishing. HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the synthesis of 2-Chloro-4-methyl-5,6,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. The information herein is curated to address common challenges and ensure the integrity of your synthetic process.

I. Overview of the Synthetic Pathway and Potential Challenges

The synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, while not extensively detailed in publicly available literature, can be approached through established methods for constructing quinazoline and tetrahydroquinazoline scaffolds. A common strategy involves the cyclocondensation of a suitable cyclohexanone derivative with a nitrogen-containing precursor, followed by chlorination.

This guide will focus on a plausible and widely applicable synthetic route, highlighting the critical control points and the genesis of common impurities. Understanding these aspects is paramount to achieving high purity and yield.

II. Visualizing the Synthetic Landscape: Reaction and Impurity Formation

To better understand the synthetic process and the origin of impurities, a visual representation of a likely reaction pathway is provided below.

G cluster_main Plausible Synthetic Pathway cluster_impurities Potential Impurity Formation SM1 Cyclohexanone Derivative (e.g., 2-acetylcyclohexanone) Intermediate 2-Hydroxy/Thio-4-methyl- 5,6,7,8-tetrahydroquinazoline SM1->Intermediate Cyclocondensation Impurity1 Unreacted Starting Materials SM1->Impurity1 SM2 Nitrogen Source (e.g., Urea/Thiourea derivative) SM2->Intermediate SM2->Impurity1 Product 2-Chloro-4-methyl-5,6,7,8- tetrahydroquinazoline Intermediate->Product Chlorination Impurity2 Incomplete Chlorination (Hydroxy/Thio Intermediate) Intermediate->Impurity2 Insufficient Chlorinating Agent/ Reaction Time Chlorination Chlorinating Agent (e.g., POCl3, SOCl2) Impurity4 Over-chlorinated Byproducts Chlorination->Impurity4 Excess Chlorinating Agent/ High Temperature Impurity3 Hydrolysis Product (2-Hydroxy- derivative) Product->Impurity3 Exposure to Moisture

Caption: A plausible synthetic route and common impurity formation pathways.

III. Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific impurities that may arise during the synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline.

Impurity ID Common Name/Structure Potential Source Troubleshooting and Mitigation Strategies
IMP-01 Unreacted Starting MaterialsIncomplete reaction during cyclocondensation.- Optimize Reaction Conditions: Increase reaction temperature or prolong the reaction time. - Stoichiometry: Ensure the correct molar ratios of starting materials. - Purification: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the non-polar starting materials from the more polar product.
IMP-02 2-Hydroxy-4-methyl-5,6,7,8-tetrahydroquinazolineIncomplete chlorination of the intermediate.- Chlorinating Agent: Use a fresh, high-purity chlorinating agent (e.g., POCl₃, SOCl₂). - Reaction Conditions: Ensure anhydrous conditions and consider increasing the excess of the chlorinating agent or the reaction temperature. - Monitoring: Track the reaction progress using TLC or HPLC to ensure complete conversion.
IMP-03 2-Hydroxy-4-methyl-5,6,7,8-tetrahydroquinazolineHydrolysis of the final product during work-up or storage.- Anhydrous Work-up: Use anhydrous solvents and reagents during the work-up procedure. - Aqueous Wash: If an aqueous wash is necessary, perform it quickly at a low temperature and immediately extract the product into an organic solvent. - Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
IMP-04 Over-chlorinated byproductsHarsh chlorination conditions.- Temperature Control: Maintain a controlled and moderate reaction temperature during chlorination. - Reagent Addition: Add the chlorinating agent dropwise to avoid localized overheating. - Purification: These byproducts can often be separated by careful column chromatography or recrystallization.
IMP-05 Dimerization/Polymerization ProductsSide reactions occurring at high temperatures or in the presence of certain catalysts.- Reaction Concentration: Avoid highly concentrated reaction mixtures. - Temperature Control: Maintain the recommended reaction temperature. - Purification: These high molecular weight impurities can typically be removed by recrystallization or filtration if they are insoluble.

IV. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline?

A common and logical approach is a two-step synthesis. The first step involves the cyclocondensation of a cyclohexanone derivative, such as 2-acetylcyclohexanone or a related enamine/enone, with a urea or thiourea derivative to form the corresponding 2-hydroxy- or 2-thio-4-methyl-5,6,7,8-tetrahydroquinazoline intermediate.[1] The second step is the chlorination of this intermediate using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final product.[2]

Q2: My final product shows a persistent impurity with a lower Rf value on the TLC plate. What could it be?

An impurity with a lower Rf value is more polar than your product. In this synthesis, the most likely candidate is the 2-hydroxy-4-methyl-5,6,7,8-tetrahydroquinazoline intermediate (IMP-02 or IMP-03). This indicates either incomplete chlorination or hydrolysis of the product. To confirm its identity, you can co-spot your product with the intermediate on a TLC plate if you have it available.

Q3: How can I effectively remove the 2-hydroxy intermediate impurity?

There are a few strategies you can employ:

  • Re-subject to Chlorination: If the impurity level is significant, you can re-subject the crude product to the chlorination conditions to convert the remaining intermediate to the desired product.

  • Column Chromatography: A carefully performed column chromatography using a gradient of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) can effectively separate the more polar hydroxy intermediate from the less polar chloro product.

  • Aqueous Base Wash: A dilute aqueous base wash (e.g., with sodium bicarbonate solution) can help to deprotonate the acidic hydroxyl group of the impurity, making it more water-soluble and easier to remove during the work-up. However, be cautious as this can also promote hydrolysis of your product.

Q4: What analytical techniques are best suited for monitoring the reaction and assessing the final product's purity?

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for rapid, real-time monitoring of the reaction progress. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis of purity, a Reverse-Phase HPLC (RP-HPLC) method is recommended. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of your final product and can also help in identifying and quantifying impurities if their signals are well-resolved.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product and can help in identifying unknown impurities by their mass-to-charge ratio.

V. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: RP-HPLC Method for Purity Analysis (Starting Point)
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.01 M Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Note: This is a starting point and the method may need to be optimized for your specific sample and impurity profile.[3]

VI. Concluding Remarks

The successful synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline hinges on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction conditions, employing appropriate purification techniques, and utilizing robust analytical methods, researchers can consistently obtain a high-purity product. This guide serves as a foundational resource to navigate the common challenges encountered in this and similar synthetic endeavors.

VII. References

  • (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY - ResearchGate. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC - NIH. Available at: [Link]

  • Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal - Der Pharma Chemica. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

Welcome to the technical support guide for 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (CAS No: 83939-60-0). This document is designed for researchers, scientists, and drug development professionals to ensure the opt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (CAS No: 83939-60-0). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and application of this versatile heterocyclic building block. Our goal is to provide you with the necessary technical insights and troubleshooting protocols to facilitate successful experimentation.

Product Overview

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is a key intermediate in synthetic chemistry, valued for its role in the construction of more complex molecules, particularly in medicinal chemistry and agrochemical research.[1][2] The presence of a reactive chloro group at the 2-position and a substituted tetrahydroquinazoline core makes it a versatile scaffold for developing novel compounds.[3][4] Understanding its stability and handling characteristics is paramount to achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Section 1: Storage and Handling

Q1: How should I store solid 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline upon receipt?

For long-term stability, the solid compound should be stored at room temperature in a dry, well-ventilated area. It is crucial to keep the container tightly sealed to protect it from atmospheric moisture, which could potentially lead to slow hydrolysis over time. For short-term storage between experiments, room temperature conditions are also appropriate.

Q2: What are the primary safety precautions when handling this compound?

As with any chlorinated heterocyclic compound, appropriate personal protective equipment (PPE) is essential. While specific GHS hazard data for this exact compound is limited, related quinazoline structures are known to cause skin, eye, and respiratory irritation.[5] Therefore, we recommend the following as a minimum:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[6]

  • Lab Coat: A standard lab coat should be worn.

  • Ventilation: Handle the solid and any solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7]

Q3: What should I do in case of accidental exposure?

Based on safety protocols for analogous compounds, the following first-aid measures are advised:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] If irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes.[6][7][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][8] If you feel unwell, call a poison center or doctor.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

Section 2: Stability and Degradation

Q1: How stable is this compound in its solid form and in solution?

The solid form is generally stable under recommended storage conditions.[4] However, in solution, its stability is highly dependent on the solvent and pH. The chloro group at the 2-position is susceptible to nucleophilic substitution, a reactivity that is fundamental to its synthetic utility but also a primary pathway for degradation.[3][4]

Q2: What are the likely degradation pathways?

The principal degradation pathway is the nucleophilic displacement of the chloride. This can occur via:

  • Hydrolysis: Reaction with water, especially when catalyzed by acid or base, can replace the chloro group with a hydroxyl group, forming the corresponding quinazolinone.

  • Solvolysis: In protic solvents like methanol or ethanol, the chloro group can be displaced by an alkoxy group.

  • Amination: Reaction with primary or secondary amines will substitute the chloro group. This is often the intended reaction in a synthetic protocol.[3]

Q3: What are the visible signs of degradation?

Visible signs of degradation in the solid material are uncommon if stored correctly. For solutions, degradation is typically identified analytically (e.g., by HPLC or TLC) through the appearance of new peaks or spots. A significant color change or precipitation in a solution that was previously clear could also indicate a degradation or solubility issue.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield in a nucleophilic substitution reaction. 1. Compound Degradation: The starting material may have degraded due to improper storage or handling. 2. Insufficient Reactivity: The nucleophile may not be strong enough, or the reaction conditions (temperature, base) may be suboptimal.1. Verify Purity: Check the purity of the starting material using HPLC or NMR before starting the reaction. 2. Optimize Conditions: Increase the reaction temperature, use a stronger, non-nucleophilic base (e.g., Hunig's base), or switch to a polar aprotic solvent like DMF to facilitate the reaction.[3]
Multiple spots on TLC or peaks in HPLC of the starting material. Impurity or Degradation: The material may contain impurities from synthesis or may have degraded during storage.Confirm Identity: Use an analytical standard if available. If degradation is suspected, repurify the material using column chromatography or recrystallization before use.
Inconsistent results between experimental runs. Solution Instability: Stock solutions may be degrading over time, especially if prepared in protic solvents or not stored properly.Use Fresh Solutions: Prepare stock solutions fresh for each experiment, especially for sensitive reactions. If a solution must be stored, keep it at a low temperature (-20°C) and for a limited duration. Perform a quick purity check before use.

Data Presentation

Physicochemical Properties
PropertyValueSource
CAS Number 83939-60-0[9]
Molecular Formula C₉H₁₁ClN₂[9]
Molecular Weight 182.65 g/mol [4][10]
Appearance Typically a solid.[4]
Purity >95% (typical)[9]
Solubility Soluble in organic solvents; limited solubility in water.[4]

Visualizations and Workflows

Recommended Handling and Storage Workflow

cluster_storage Storage & Handling Workflow receive Receive Compound inspect Inspect Container Seal receive->inspect log Log Lot Number & Date inspect->log Seal OK store_solid Store Tightly Sealed at Room Temperature log->store_solid prep_solution Prepare Solution in Fume Hood store_solid->prep_solution For Experiment use_fresh Use Immediately prep_solution->use_fresh store_solution Store Solution at -20°C (Short-term, if validated) prep_solution->store_solution If necessary

Caption: Workflow for receiving and storing the compound.

Potential Degradation Pathways

A 2-Chloro-4-methyl- 5,6,7,8-tetrahydroquinazoline B Quinazolinone Derivative A->B + H₂O (Hydrolysis) C Alkoxy Derivative A->C + ROH (e.g., MeOH) (Solvolysis) D Amine Adduct (Desired Product) A->D + R₂NH (Nucleophilic Substitution)

Caption: Potential reactions and degradation pathways.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for this class of compounds.

  • Pre-analysis: Allow the container of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, accurately weigh out 1.83 mg of the compound (MW = 182.65 g/mol ) and transfer it to a clean, dry 1 mL volumetric flask.

  • Dissolution: Add approximately 0.8 mL of anhydrous DMSO to the flask.

  • Mixing: Gently swirl or vortex the flask until the solid is completely dissolved. Avoid vigorous shaking that could introduce atmospheric moisture.

  • Final Volume: Once dissolved, add anhydrous DMSO to bring the total volume to the 1.0 mL mark.

  • Storage: If not for immediate use, aliquot the solution into smaller, tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C. Label clearly with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Preliminary Stability Assessment by HPLC

This protocol provides a framework for assessing the stability of the compound in a chosen solvent over time.

  • System Preparation: Set up an HPLC system with a C18 column and a UV detector. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid, but this should be optimized for your specific setup.

  • T₀ Sample (Control): Prepare a fresh solution of the compound in the solvent of interest (e.g., DMSO, methanol) at a known concentration (e.g., 1 mM). Immediately inject this solution into the HPLC to obtain the initial purity profile (the T₀ chromatogram).

  • Incubation: Store the remaining solution under the desired test conditions (e.g., room temperature on the benchtop, 4°C, 37°C).

  • Time-Point Analysis: At specified time points (e.g., 1 hr, 4 hr, 24 hr, 48 hr), inject an aliquot of the stored solution into the HPLC under the same conditions as the T₀ sample.

  • Data Analysis: Compare the chromatograms from each time point to the T₀ control. Calculate the percentage of the parent compound remaining and note the appearance and area of any new peaks, which would indicate degradation products. A stable compound will show minimal (<5%) decrease in the main peak area and no significant formation of new peaks over the tested period.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2-(Chloromethyl)-4-methylquinazoline.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
  • Thermo Fisher Scientific. (2013). SAFETY DATA SHEET: 2-Chloro-4-methylpyrimidine.
  • Benchchem. (n.d.). 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine.
  • PubChem. (n.d.). 2-Chloro-4-methylquinazoline.
  • EvitaChem. (n.d.). Buy 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline (EVT-12042491).
  • Mondal, S., et al. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.
  • Moldb. (n.d.). 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline.
  • Hit2Lead. (n.d.). 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline.
  • Fisher Scientific. (n.d.). 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline.
  • Hlushko, S. V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.
  • Xu, D., et al. (2013). Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o723.
  • Biosynth. (n.d.). 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline.
  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(14), 2749-2757.
  • PubChem. (n.d.). 2-(Chloromethyl)-4-methylquinazoline.
  • Hlushko, S. V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed.
  • Benchchem. (n.d.). 4-Chloro-5,6,7,8-tetrahydroquinazoline.
  • Trynda, J., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed.

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Tetrahydroquinazolines

Welcome to the Technical Support Center for the synthesis of substituted tetrahydroquinazolines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted tetrahydroquinazolines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to navigate the common challenges encountered in these synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of substituted tetrahydroquinazolines, providing foundational knowledge for experimental design.

Q1: What are the primary synthetic strategies for constructing the tetrahydroquinazoline core?

A1: The synthesis of tetrahydroquinazolines is versatile, with several established routes. The most common strategies are based on the cyclocondensation of key building blocks. Traditional methods often involve the reaction of anthranilamides (or other 2-amino-substituted precursors) with aldehydes or ketones.[1] More modern approaches utilize catalytic systems to achieve higher efficiency and stereoselectivity. These include:

  • Cyclocondensation Reactions: The reaction of a C1 synthon (like an aldehyde or ketone) with a 1,2-diaminobenzene derivative is a fundamental approach.[1][2]

  • Catalytic Cycloadditions: Asymmetric [4+2] cycloadditions using catalysts, such as those based on Iridium or Copper, can provide chiral tetrahydroquinazolines with high enantioselectivity.[3]

  • Multi-component Reactions (MCRs): Pot, atom, and step-economic (PASE) reactions, like the Povarov reaction or Passerini/aza-Wittig sequences, allow for the rapid assembly of complex substituted tetrahydroquinazolines from simple starting materials.[4][5][6]

  • Reductive Amination Strategies: Domino reactions involving the reduction of a nitro group followed by intramolecular reductive amination offer an efficient route from 2-nitroaryl ketones.[7]

Q2: How do solvent and base selection impact the reaction outcome?

A2: Solvent and base are critical parameters that can dictate not only the reaction yield but also the product distribution.

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO are often effective, whereas non-polar solvents such as toluene or THF can sometimes be less so or even lead to different products.[8][9] For instance, polar solvents may favor the C(sp²)-N bond formation required for the quinazoline ring system.[8]

  • Base Strength: The choice of base is crucial for steps involving deprotonation or activating the nucleophile. An insufficiently strong base can lead to incomplete reactions and low yields. The choice between an organic base (e.g., DBU, Et₃N) and an inorganic base (e.g., K₂CO₃, Cs₂CO₃) depends on the specific mechanism and substrate solubility.[8][10]

Q3: My starting materials are complex. What are the key considerations for substrate tolerance?

A3: The electronic and steric properties of substituents on your starting materials significantly influence reactivity.

  • Electronic Effects: Electron-donating groups on the aniline ring generally increase its nucleophilicity, facilitating the initial condensation step. Conversely, electron-withdrawing groups can slow the reaction down.

  • Steric Hindrance: Bulky substituents near the reactive centers can impede the approach of reagents, leading to lower yields or requiring more forcing conditions (higher temperatures, longer reaction times). This is a known challenge in some domino reactions where sterically demanding ketimines fail to react while aldimines succeed.[7] When encountering such issues, screening different catalysts or reaction conditions is essential.[11]

Q4: How can I control stereoselectivity in the synthesis of chiral tetrahydroquinazolines?

A4: Achieving high stereoselectivity is a common challenge and a key goal, especially in drug development. Several strategies exist:

  • Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands (e.g., Iridium-based catalysts), is a powerful method for enantioselective synthesis via processes like asymmetric transfer hydrogenation or cycloaddition.[3][5]

  • Substrate Control: Diastereoselectivity can often be controlled by the inherent stereochemistry of the starting materials. For example, in [4+2] annulations, the geometry of the alkene partner can dictate the stereochemical outcome of the final product.[10] One-pot reaction sequences have been developed that proceed as single diastereomers.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of substituted tetrahydroquinazolines.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
1. Low or No Product Yield Poor Quality Starting Materials: Impurities in aldehydes, anilines, or other reactants can inhibit the reaction.Purify starting materials. Aldehydes can often be purified by distillation or recrystallization. Verify purity via NMR or GC-MS. Clean reactants prevent catalyst poisoning and side reactions.[9]
Suboptimal Reaction Conditions: Incorrect temperature, time, or pressure.Systematically screen reaction parameters. Run small-scale reactions at different temperatures (e.g., RT, 50 °C, 100 °C). Monitor reaction progress by TLC or LC-MS to determine the optimal time and avoid product decomposition.[12]
Inactive Catalyst: The catalyst may be poisoned, degraded, or used at a suboptimal loading.Use a fresh batch of catalyst and optimize loading. Perform the reaction with varying amounts of catalyst (e.g., 1 mol%, 5 mol%, 10 mol%). For air-sensitive catalysts, ensure handling under an inert atmosphere.[9]
Incorrect Solvent or Base: Poor reactant solubility or inappropriate polarity/strength.Screen different solvents and bases. If reactants are not soluble, the reaction will be slow. Test a range of solvents (e.g., Toluene, DMF, Ethanol, Acetonitrile).[9] If using a weak base like Na₂CO₃ is ineffective, try a stronger one such as K₂CO₃ or an organic base like DBU.[8]
2. Formation of Side Products Over-oxidation to Quinazoline: The tetrahydroquinazoline product is sensitive to air or oxidizing agents, leading to aromatization.Perform the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents. This minimizes exposure to oxygen, preserving the desired oxidation state of the heterocyclic ring.[9]
Competitive Aminal Formation: In reactions involving diamines and aldehydes, stable aminal intermediates may form, preventing cyclization.Adjust reaction conditions to favor imine formation and cyclization. This might involve changing the solvent, using a dehydrating agent, or employing a catalyst that specifically promotes the desired pathway.[13]
Formation of Benzimidazole Isomers: Under certain conditions (e.g., non-polar solvents), an alternative cyclization pathway can lead to benzimidazole byproducts.Switch to a more polar solvent. Polar solvents like DMF or water have been shown to favor the C(sp²)-N bond formation necessary for the quinazoline scaffold.[8]
3. Difficulty in Product Purification Product Adsorption on Silica Gel: Polar N-H groups in the product can lead to strong, irreversible binding to silica gel during column chromatography.Deactivate the silica gel. Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 1% in the eluent) to cap the acidic silanol groups and reduce tailing or irreversible adsorption.
Co-elution with Impurities: The product has a similar polarity to a starting material or byproduct.Attempt recrystallization before chromatography. Find a suitable solvent system where the product has high solubility at high temperatures and low solubility at room temperature. This can significantly improve purity.[9]
Product is an Oil or Gummy Solid: Difficulty in isolating a clean, crystalline solid.Try salt formation or co-precipitation. If the product contains a basic nitrogen, treating it with an acid (e.g., HCl in ether) can form a crystalline hydrochloride salt. Alternatively, trituration with a non-polar solvent like hexanes can sometimes induce crystallization.
Visualizations & Workflows
General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving common synthetic issues.

G start Low Yield / Side Products Observed check_sm Verify Starting Material Purity start->check_sm screen_cond Screen Reaction Conditions (Temp, Time, Concentration) check_sm->screen_cond If pure screen_solv Screen Solvents (Polar vs. Non-Polar) screen_cond->screen_solv screen_cat Screen Catalysts & Base (Type & Loading) screen_solv->screen_cat purification Optimize Purification (Recrystallization, Chromatography) screen_cat->purification success Successful Synthesis purification->success

Caption: A systematic workflow for troubleshooting synthetic challenges.

Simplified Mechanism: Acid-Catalyzed Tetrahydroquinazoline Synthesis

This diagram illustrates the key steps in the formation of a tetrahydroquinazoline from a 2-aminobenzylamine and an aldehyde.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Product Formation Reactants 2-Aminobenzylamine + Aldehyde (R-CHO) Imine Schiff Base / Imine Intermediate Reactants->Imine H⁺, -H₂O Cyclization Intramolecular Mannich Reaction Imine->Cyclization Product Substituted Tetrahydroquinazoline Cyclization->Product Deprotonation

Caption: Key mechanistic steps in tetrahydroquinazoline formation.

Key Experimental Protocols

Disclaimer: These protocols are illustrative. Researchers must conduct their own risk assessments and optimize conditions for their specific substrates.

Protocol 1: Synthesis of a 2-Phenyl-1,2,3,4-tetrahydroquinazoline via Cyclocondensation

This protocol is adapted from general procedures for the condensation of anthranilamide with aldehydes.[1]

  • Reactant Preparation: To a solution of anthranilamide (2-aminobenzamide) (1.0 mmol, 1.0 equiv) in ethanol (10 mL) in a round-bottom flask, add benzaldehyde (1.05 mmol, 1.05 equiv).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 0.1 equiv).

  • Reaction: Stir the mixture at reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure 2-phenyl-2,3-dihydroquinazolin-4(1H)-one.

  • Reduction (Optional): To obtain the fully saturated tetrahydroquinazoline, the intermediate dihydroquinazolinone can be reduced using a suitable reducing agent like NaBH₄ in an appropriate solvent.[14]

Protocol 2: Iridium-Catalyzed Asymmetric [4+2] Cycloaddition

This protocol is a conceptualized procedure based on modern catalytic methods for chiral tetrahydroquinazoline synthesis.[3]

  • Inert Atmosphere Setup: Dry all glassware in an oven and assemble under an inert atmosphere (N₂ or Argon).

  • Catalyst Preparation: In a Schlenk flask, dissolve the Iridium catalyst precursor and the appropriate chiral ligand in an anhydrous, degassed solvent (e.g., dichloromethane or toluene) and stir for 30 minutes to pre-form the active catalyst.

  • Reactant Addition: To the catalyst solution, add the 2-(1-hydroxyallyl)aniline substrate (1.0 equiv) followed by the 1,3,5-triazinane derivative (1.2 equiv).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature to 40 °C) for 12-24 hours. Monitor the reaction for substrate consumption and product formation via chiral HPLC or TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the enantiomerically enriched tetrahydroquinazoline product.

  • Analysis: Characterize the final product by NMR and Mass Spectrometry, and determine the enantiomeric excess (ee) by chiral HPLC analysis.

References
  • Chern, J.-W., Chen, H.-T., Lai, N.-Y., & Wu, K.-R. (1998). Studies on Quinazolines. VII. Reactions of Anthranilamide with .BETA.-Diketones; New Approaches toward the Synthesis of Tetrahydropyrido(2,1-b)quinazolin-11-one Derivatives. Chemical and Pharmaceutical Bulletin, 46(6), 928-934. Available from: [Link]

  • ResearchGate. (2021). Proposed mechanism for the synthesis of imines and 1,2,3,4‐tetrahydroquinazolines. Available from: [Link]

  • Lin, C., et al. (2016). Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. Beilstein Journal of Organic Chemistry, 12, 2236-2242. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinazolines. Available from: [Link]

  • Karim, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2185. Available from: [Link]

  • ResearchGate. (n.d.). A Novel Method for the Synthesis of 4(3H)-Quinazolinones. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 8(60), 34354-34381. Available from: [Link]

  • Wang, J.-Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 769537. Available from: [Link]

  • Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16395-16432. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Available from: [Link]

  • Ye, S., et al. (2022). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 18, 286-292. Available from: [Link]

  • Chen, C.-y., et al. (2018). Synthesis of Quinazolines via an Iron-Catalyzed Oxidative Amination of N–H Ketimines. The Journal of Organic Chemistry, 83(5), 2395-2401. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloroquinazolines

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 2-chloroquinazolines. This guide is designed for researchers, medicinal chemists, and process development pro...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-chloroquinazolines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic scaffold. The preparation of 2-chloroquinazolines, while conceptually straightforward, is often plagued by competing side reactions that can significantly impact yield, purity, and scalability.

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanisms and the causal factors behind common experimental issues. By understanding why a side reaction occurs, you can more effectively prevent it. We will explore troubleshooting strategies and frequently asked questions in a direct, problem-solving format, grounded in peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent and reliable method for synthesizing 2-chloroquinazolines?

The most common and widely adopted method is the chlorination of a corresponding 2-substituted-4(3H)-quinazolinone precursor using a chlorinating agent, most frequently phosphorus oxychloride (POCl₃).[1][2] This reaction proceeds by converting the amide oxygen of the quinazolinone into a better leaving group, facilitating nucleophilic attack by a chloride ion. While other reagents like thionyl chloride (SOCl₂) with catalytic DMF or a mixture of POCl₃/PCl₅ can be used, neat POCl₃ often serves as both the reagent and the solvent.[3]

Q2: What are the most common impurities I should anticipate in my crude product?

The three most common impurities are typically:

  • Unreacted 4(3H)-quinazolinone: The starting material may persist due to incomplete reaction.

  • Hydrolysis Product: The 2-chloroquinazoline product can hydrolyze back to the 4(3H)-quinazolinone during aqueous workup.

  • "Pseudodimers": These byproducts can form from the reaction between an activated, phosphorylated intermediate and a molecule of unreacted quinazolinone starting material.[1][2]

Q3: Why is strict temperature control so critical during the chlorination with POCl₃?

Temperature control is paramount because the reaction occurs in two distinct stages.[1][2]

  • Stage 1: Phosphorylation (Low Temperature, < 25 °C): An initial reaction forms various phosphorylated intermediates. Running this stage at a lower temperature in the presence of a base helps prevent the formation of pseudodimers, which arise from these intermediates reacting with the starting material.[1][2]

  • Stage 2: Chlorination (High Temperature, 70-90 °C): Heating the mixture converts the phosphorylated intermediates into the final 2-chloroquinazoline product.[2] Separating these stages by temperature provides a much cleaner reaction profile.

Q4: Can I form a 2,4-dichloroquinazoline using these methods?

Yes, if your starting material is a quinazoline-2,4-dione. Reacting a quinazoline-2,4-dione with a chlorinating agent like POCl₃ will typically yield the 2,4-dichloroquinazoline.[4] It is important to note that in subsequent nucleophilic substitution reactions, the chlorine at the C4 position is significantly more reactive than the chlorine at the C2 position.[5]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low Yield & Significant Recovery of Starting Material

Q: I ran the reaction in refluxing POCl₃ for several hours, but my primary product is still the starting 4(3H)-quinazolinone. What went wrong?

This is a classic issue of incomplete reaction, which can stem from several factors related to the reaction mechanism. The conversion of the quinazolinone to the chloro-derivative is not a direct displacement but proceeds through an O-phosphorylated intermediate.

Causality & Mechanism: The reaction requires an initial phosphorylation of the carbonyl oxygen.[1][2] This activated intermediate is then susceptible to nucleophilic attack by a chloride ion to yield the product. Failure to efficiently form or convert this intermediate will result in low yields.

Troubleshooting Steps:

  • Insufficient Reagent: Ensure at least one molar equivalent of POCl₃ is used relative to the quinazolinone.[1] When using POCl₃ as the solvent, this is not an issue, but in co-solvent systems, stoichiometry is critical.

  • Inadequate Temperature: While the initial phosphorylation can occur at low temperatures, the conversion to the final product requires heating, typically in the 70–90 °C range, though some procedures call for higher temperatures.[2][3] If the temperature is too low, the reaction will stall at the intermediate stage.

  • Reaction Time: Some sterically hindered or electronically deactivated quinazolinones may require extended reaction times (8+ hours) to go to completion.[3] Monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Addition of a Base: The presence of a tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine) can be crucial. It facilitates the initial phosphorylation step and neutralizes the generated HCl, which can help drive the reaction forward.[1]

Problem 2: Formation of an Insoluble, High-Melting Point Byproduct

Q: After quenching my reaction, I isolated an insoluble white solid that isn't my starting material or my product. What is it?

You have likely encountered one of two common side products: a pseudodimer or the hydrolysis product.

Causality & Mechanism:

  • Pseudodimer Formation: This occurs when the highly reactive phosphorylated intermediate is attacked by the nucleophilic nitrogen of an unreacted quinazolinone molecule instead of a chloride ion. This is particularly problematic if the reaction is not kept basic and if the initial phosphorylation is performed at elevated temperatures.[1][2][6]

  • Hydrolysis: 2-Chloroquinazolines are electrophilic and susceptible to hydrolysis, especially in neutral or acidic aqueous conditions during workup. The product reverts to the highly stable and often less soluble 4(3H)-quinazolinone.

Troubleshooting Steps & Solutions:

SymptomPotential CauseRecommended Solution
Insoluble byproductPseudodimer Formation Control the initial reaction temperature to below 25 °C during the addition of POCl₃. Ensure the system remains basic throughout the addition by using a suitable tertiary amine.[1][2]
Product reverts to starting material after workupHydrolysis Perform the workup rapidly and at low temperatures. Quench the reaction mixture by pouring it carefully onto crushed ice. Immediately neutralize with a base (e.g., sat. NaHCO₃, ammonia solution) and extract the product into a non-polar organic solvent (e.g., DCM, EtOAc). Ensure all glassware is dry.
Problem 3: Product Decomposition or Dark Tar Formation

Q: My reaction mixture turned dark brown or black, and the final product was a tarry mess. What causes this level of decomposition?

Severe decomposition is often a result of excessive heat or incompatible additives.

Causality & Mechanism: Quinazoline rings, especially when activated, can be sensitive to prolonged exposure to very high temperatures (>150 °C) in strong acid (from POCl₃ decomposition), leading to charring and polymerization. Additionally, certain co-solvents or additives can react with POCl₃ at high temperatures. For instance, using DMF as a catalyst with SOCl₂ is common, but with POCl₃ at high temperatures, it can lead to the formation of reactive Vilsmeier-Haack type reagents that can cause unwanted side reactions.

Troubleshooting Steps:

  • Temperature Control: Maintain a controlled temperature. Use an oil bath and a temperature controller. Avoid aggressive, uncontrolled heating. For many substrates, 80-110 °C is sufficient.

  • Reaction Time: Do not leave the reaction heating for an excessive amount of time after it has reached completion. Monitor by TLC or LCMS.

  • Reagent Purity: Use high-purity, fresh POCl₃. Old bottles of POCl₃ can contain significant amounts of phosphoric acid and HCl from hydrolysis, which can exacerbate decomposition.

Visualizing Reaction Pathways

The following diagrams illustrate the key chemical transformations and troubleshooting logic discussed.

ReactionMechanism cluster_main Core Synthetic Pathway Quinazolinone 4(3H)-Quinazolinone Intermediate O-Phosphorylated Intermediate Quinazolinone->Intermediate POCl₃, Base (< 25 °C) Product 2-Chloroquinazoline Intermediate->Product Heat (70-90 °C) + Cl⁻

Caption: Core mechanism for 2-chloroquinazoline synthesis.

SideReactions Intermediate O-Phosphorylated Intermediate Dimer Pseudodimer Intermediate->Dimer + Quinazolinone (Side Reaction 1) Product 2-Chloroquinazoline Hydrolysis Hydrolysis Product (Quinazolinone) Product->Hydrolysis H₂O Workup (Side Reaction 2) SM Unreacted Quinazolinone

Caption: Major side reaction pathways to byproducts.

Troubleshooting Observe Observe Crude Reaction Outcome LowYield Low Yield Problem:Recovered SM Observe->LowYield High SM % Byproduct Insoluble Byproduct Problem:Dimer or Hydrolysis Observe->Byproduct New Spots/Peaks Decomp Tarry Mixture Problem:Decomposition Observe->Decomp Dark Color Sol_Yield Check Temp Check Reagent Stoichiometry Increase Time LowYield->Sol_Yield Sol_Byproduct Sol_Byproduct Byproduct->Sol_Byproduct Sol_Decomp Lower Temp Reduce Time Use Pure Reagents Decomp->Sol_Decomp

Caption: A decision-tree for troubleshooting common issues.

Key Experimental Protocols

Protocol 1: Optimized Two-Stage Chlorination of 4(3H)-Quinazolinone

This protocol is adapted from methodologies emphasizing control over reaction stages to minimize byproduct formation.[1][2]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel, add the 4(3H)-quinazolinone (1.0 equiv) and a suitable solvent like toluene or acetonitrile if not using neat POCl₃.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv).

  • Phosphorylation (Stage 1): Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Stirring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. At this point, the formation of the phosphorylated intermediate should be complete.

  • Chlorination (Stage 2): Heat the reaction mixture to 80 °C using an oil bath. Maintain this temperature and monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or LCMS until the intermediate is fully consumed (typically 2-6 hours).

  • Workup: Allow the reaction to cool to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

  • Neutralization & Extraction: Neutralize the acidic aqueous mixture to pH 8-9 using a saturated solution of sodium bicarbonate or ammonium hydroxide. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Anhydrous Workup for Sensitive Substrates

For highly sensitive 2-chloroquinazolines, an aqueous workup can be detrimental.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: If POCl₃ was used as the solvent, remove the excess under high vacuum (use a trap cooled with liquid nitrogen to protect the pump).

  • Azeotroping: Add dry toluene to the residue and evaporate again under high vacuum. Repeat this process two more times to ensure all residual POCl₃ is removed.

  • Direct Purification: The resulting crude solid or oil can be directly subjected to purification by flash chromatography on silica gel, using a non-polar eluent system and ensuring the use of dry solvents.

References

  • K. L. Shaw, et al. (2011). POCl₃ Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

  • K. L. Shaw, et al. (2011). POCl₃ chlorination of 4-quinazolones. PubMed, National Center for Biotechnology Information. [Link]

  • M. A. El-Hashash, et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, vol. 2011, Article ID 295491. [Link]

  • Various Authors. Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • F. S. de Oliveira, et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 126-135. [Link]

  • X. He, et al. (2011). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 16(1), 187-200. [Link]

  • CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • X. He, et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed, National Center for Biotechnology Information. [Link]

  • M. Mahindaratne. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • CN102584721A - Synthetic method of 2, 4-dichloroquinazoline derivative.
  • M. Wang, et al. (2023). HCO₂H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Advances, 13, 3036-3040. [Link]

  • Y. Wang, et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. ACS Omega, 8(50), 47869–47876. [Link]

  • Request PDF on POCl₃ Chlorination of 4-Quinazolones. ResearchGate. [Link]

  • A. A. Al-Hadedi, et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 967. [Link]

  • Question on chlorinating quinazolones. ResearchGate. [Link]

  • J. Li, et al. (2020). Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry, 18, 5245-5263. [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • POCl₃ chlorination of 4-quinazolones. Semantic Scholar. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

Welcome to the Technical Support Center for the scale-up synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the large-scale production of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.

I. Synthetic Strategy Overview

The successful scale-up of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline hinges on a robust and well-understood synthetic route. The most common and scalable approach involves the cyclization to form the tetrahydroquinazoline core, followed by a critical chlorination step. This guide will focus on a two-step process:

  • Step 1: Synthesis of the Precursor: Formation of 4-methyl-5,6,7,8-tetrahydroquinazoline-2-ol.

  • Step 2: Chlorination: Conversion of the hydroxy precursor to the final product, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, using a suitable chlorinating agent.

This pathway is chosen for its reliability and the availability of starting materials. Below is a visual representation of the overall workflow.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination A Starting Materials (e.g., Ethyl Cyanoacetate, Cyclohexanone, Acetamidine) B Cyclocondensation Reaction A->B Base, Solvent C 4-methyl-5,6,7,8-tetrahydroquinazoline-2-ol B->C Work-up & Isolation D Chlorination Reaction C->D POCl3, Heat E 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline D->E Quenching & Purification

Caption: Overall synthetic workflow for 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Step 1: Synthesis of 4-methyl-5,6,7,8-tetrahydroquinazoline-2-ol

Q1: I am observing a low yield during the initial cyclocondensation reaction. What are the likely causes and how can I improve it?

A1: Low yields in this step are often traced back to several key factors:

  • Incomplete Reaction: The reaction may not have reached completion. On a larger scale, heat and mass transfer can be less efficient.

    • Troubleshooting:

      • Monitor Reaction Progress: Utilize in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials.

      • Extend Reaction Time: Larger batches may require longer reaction times than small-scale lab experiments.

      • Optimize Temperature: Ensure uniform heating. A temperature screen in a small-scale pilot run can identify the optimal temperature for your specific setup.[1]

  • Sub-optimal Base and Solvent System: The choice of base and solvent is crucial for efficient cyclization.

    • Troubleshooting:

      • Base Strength: Ensure the base is strong enough to deprotonate the active methylene compound effectively. Common bases for this type of reaction include sodium ethoxide or potassium carbonate.

      • Solvent Polarity: The polarity of the solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMF or DMSO can be effective, but for scale-up, consider greener and more easily removable solvents like ethanol if the solubility of reactants allows.[2]

  • Poor Quality of Starting Materials: Impurities in starting materials can inhibit the reaction or lead to side products.

    • Troubleshooting:

      • Verify Purity: Always verify the purity of your starting materials (e.g., by NMR, melting point) before use.

      • Purification of Reagents: Consider distillation of liquid starting materials or recrystallization of solids if purity is a concern.[1]

Q2: I am seeing significant amounts of byproducts in my crude product. How can I minimize their formation?

A2: Side reactions can become more pronounced at scale. Here’s how to address them:

  • Side Reactions Due to Temperature: Excursions in temperature can favor alternative reaction pathways.

    • Troubleshooting:

      • Controlled Addition: For exothermic reactions, add reagents slowly and with efficient cooling to maintain the desired temperature.

      • Efficient Stirring: Ensure vigorous and uniform stirring to prevent localized "hot spots."

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of intermediates or side products.

    • Troubleshooting:

      • Accurate Dosing: Use calibrated pumps or addition funnels for precise addition of reagents.

      • Molar Ratio Optimization: While a 1:1:1 molar ratio is often a good starting point, slight excesses of certain reactants may be beneficial. This should be optimized at a smaller scale first.

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

Q1: The chlorination reaction is sluggish or incomplete, even with extended heating. What could be the problem?

A1: Incomplete chlorination is a common hurdle. The mechanism of chlorination with POCl₃ involves two key stages that need to be carefully controlled.[3]

  • Insufficient Phosphorylation: The initial step is the phosphorylation of the hydroxyl group, which typically occurs at a lower temperature.

    • Troubleshooting:

      • Staged Temperature Profile: Implement a two-stage heating profile. First, allow the phosphorylation to proceed at a lower temperature (e.g., < 25°C), especially if a base is used.[3] Then, ramp up the temperature to 70-90°C for the chlorination step.[3]

  • Inadequate Amount of POCl₃: At least one molar equivalent of POCl₃ is necessary for the reaction to proceed efficiently.[3][4]

    • Troubleshooting:

      • Stoichiometry: Ensure you are using at least a 1:1 molar ratio of POCl₃ to the hydroxyl precursor. For scale-up, using POCl₃ as both the reagent and solvent is a common practice, but this generates significant waste. A more environmentally friendly approach is to use a high-boiling inert solvent and a slight excess of POCl₃.[5]

  • Presence of Moisture: POCl₃ reacts violently with water, which will deactivate the reagent and generate corrosive byproducts.[6][7]

    • Troubleshooting:

      • Dry Glassware and Reagents: Ensure all glassware is thoroughly dried and reagents are anhydrous.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Q2: I am observing the formation of a dark, tar-like substance during the chlorination. What is causing this and how can I prevent it?

A2: Polymerization and degradation are significant risks, especially at the elevated temperatures required for chlorination.

  • Thermal Degradation: Prolonged heating at high temperatures can lead to the decomposition of the starting material or product.

    • Troubleshooting:

      • Optimize Reaction Time and Temperature: Monitor the reaction closely and stop the heating as soon as the reaction is complete.

      • Solvent Selection: Using a high-boiling inert solvent can help to better control the temperature and prevent overheating.[5]

  • Formation of Phosphorylated Intermediates and Pseudodimers: Complex phosphorylated intermediates can form, and under certain conditions, these can react with the unreacted starting material to form "pseudodimers."[3]

    • Troubleshooting:

      • Use of a Base: The addition of a tertiary amine base (like pyridine or triethylamine) can facilitate the initial phosphorylation at lower temperatures and suppress the formation of pseudodimers.[3] A solvent-free approach using equimolar POCl₃ and pyridine in a sealed reactor has been shown to be effective for large-scale chlorinations.[8][9]

Q3: The work-up and purification of the final product are proving difficult on a large scale. What are some best practices?

A3: Large-scale purification requires a different approach than lab-scale chromatography.

  • Quenching of Excess POCl₃: This is a hazardous step that must be performed with extreme caution.

    • Procedure: Slowly and carefully add the reaction mixture to a mixture of ice and water with vigorous stirring. This should be done in a well-ventilated fume hood, as large amounts of HCl gas will be evolved.[7]

  • Product Isolation and Purification:

    • Avoid Chromatography: Column chromatography is generally not practical or safe for large quantities due to the large volumes of flammable solvents required.

    • Recrystallization: This is the preferred method for purification at scale.

      • Solvent Screening: Perform small-scale solubility tests to find a suitable solvent or solvent system for recrystallization (one in which the product is soluble at high temperatures and sparingly soluble at low temperatures).

      • Controlled Cooling: Cool the solution slowly to promote the formation of large, pure crystals.

    • Trituration/Washing: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale. A thorough risk assessment should be conducted before any scale-up operation.

Protocol 1: Scale-Up Synthesis of 4-methyl-5,6,7,8-tetrahydroquinazoline-2-ol

This protocol is based on a modified Biginelli-type reaction.

Parameter Recommendation Rationale
Reactants Cyclohexanone, Ethyl Cyanoacetate, Acetamidine HydrochlorideReadily available and cost-effective starting materials.
Base Sodium Ethoxide in EthanolA strong base that effectively promotes the cyclization.
Solvent EthanolA relatively green and easily removable solvent.
Temperature Reflux (approx. 78 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 8-12 hours (monitor by TLC/HPLC)Ensure complete conversion of starting materials.

Step-by-Step Procedure:

  • Reactor Setup: In a suitably sized, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge a 21% solution of sodium ethoxide in ethanol.

  • Reagent Addition: While stirring, add a solution of cyclohexanone and ethyl cyanoacetate in ethanol dropwise from the addition funnel, maintaining the internal temperature below 30°C.

  • Second Reagent Addition: After the initial addition is complete, add a solution of acetamidine hydrochloride in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

  • Isolation: The product will likely precipitate upon neutralization. Cool the mixture further in an ice bath to maximize precipitation. Filter the solid, wash with cold ethanol, and then with water to remove any inorganic salts.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight.

Protocol 2: Scale-Up Chlorination of 4-methyl-5,6,7,8-tetrahydroquinazoline-2-ol

This protocol utilizes a solvent-free approach with equimolar POCl₃ and pyridine, which is advantageous for scale-up in terms of reduced waste and simplified work-up.[8][9]

Parameter Recommendation Rationale
Chlorinating Agent Phosphorus Oxychloride (POCl₃)A powerful and effective chlorinating agent for this transformation.
Base PyridineFacilitates the initial phosphorylation and neutralizes the generated HCl.[3]
Solvent None (Solvent-free)Reduces waste and simplifies purification.
Temperature 140-160 °C (in a sealed reactor)High temperature is required for the chlorination step.
Reaction Time 2-4 hours (monitor by TLC/HPLC)Ensure complete conversion.

Step-by-Step Procedure:

  • Reactor Setup: In a clean, dry, pressure-rated, glass-lined reactor, charge the 4-methyl-5,6,7,8-tetrahydroquinazoline-2-ol, pyridine (1.0 equivalent), and phosphorus oxychloride (1.0-1.1 equivalents).

  • Reaction: Seal the reactor and heat the mixture to 140-160°C with efficient stirring. Maintain this temperature for 2-4 hours. Monitor the reaction progress by taking aliquots (after cooling) and analyzing by TLC or HPLC.

  • Cooling: Once the reaction is complete, cool the reactor to room temperature.

  • Quenching (CAUTION: HIGHLY EXOTHERMIC AND RELEASES HCL GAS): In a separate, well-ventilated area, prepare a large vessel with a mixture of crushed ice and water. Slowly and carefully transfer the reaction mixture into the ice/water mixture with vigorous stirring. The rate of addition should be controlled to manage the exotherm and the evolution of HCl gas.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8. The product should precipitate as a solid. If it remains oily, extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation and Purification:

    • If a solid precipitates, filter the product, wash thoroughly with water, and dry under vacuum.

    • If extracted, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) to obtain the pure 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline.

IV. Safety Considerations for Scale-Up

Scaling up chemical reactions introduces significant safety challenges that must be addressed through careful planning and engineering controls.

Safety_Considerations cluster_0 Key Safety Pillars A Risk Assessment B Temperature Control A->B Identifies thermal hazards F Emergency Preparedness A->F Defines emergency procedures C Reagent Handling (POCl3) C->B Exothermic quenching E Personal Protective Equipment (PPE) C->E Corrosive & toxic D Pressure Management D->B Runaway reaction risk

Caption: Key safety pillars for the scale-up synthesis.

  • Risk Assessment: Before any scale-up, a thorough risk assessment is mandatory. This includes evaluating the hazards of all chemicals, potential for runaway reactions, and establishing emergency procedures.

  • Phosphorus Oxychloride (POCl₃) Handling:

    • Toxicity and Corrosivity: POCl₃ is highly toxic, corrosive, and reacts violently with water.[6][10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical resistant gloves, a lab coat, and full-face protection.[11][12]

    • Quenching: The quenching of POCl₃ is extremely hazardous. Always add the POCl₃ mixture to ice/water, never the other way around. Ensure adequate cooling and ventilation.[7]

  • Temperature Control: This is critical for safety. Runaway reactions can occur if the temperature is not controlled, especially during exothermic steps. Use a jacketed reactor with a reliable temperature control system.

  • Pressure Management: When heating in a sealed reactor, ensure the reactor is appropriately rated for the expected pressure at the reaction temperature. Equip the reactor with a pressure relief valve.

V. References

  • Quora. (2023). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?[Link]

  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]

  • Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

  • Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. [Link]

  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of medicinal chemistry, 38(18), 3479-3489. [Link]

  • Google Patents. (2000). Chloropyrimidine process.

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?[Link]

  • Kolosov, M. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International journal of molecular sciences, 23(7), 3781. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. [Link]

  • ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?[Link]

  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Validation of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

Introduction: Unlocking the Potential of the Tetrahydroquinazoline Scaffold The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents. It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Tetrahydroquinazoline Scaffold

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, heterocyclic structure provides an excellent framework for presenting functional groups in precise three-dimensional orientations, enabling potent and selective interactions with biological targets. Within this family, derivatives of 5,6,7,8-tetrahydroquinazoline have shown promise in diverse therapeutic areas, including activity as dihydrofolate reductase inhibitors for antitumor applications and potential antitubercular agents.[1][2][3] The subject of this guide, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, is a specific analog whose biological activity warrants rigorous, systematic validation.

Publicly available data on this exact molecule is limited, a common scenario in early-stage drug discovery. Therefore, this guide is structured as a comprehensive validation workflow, grounded in established principles of kinase inhibitor discovery. Many quinazoline derivatives are known to be potent inhibitors of protein kinases, particularly those in the ErbB family of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4][5] Deregulation of EGFR signaling is a hallmark of numerous cancers, making it a prime therapeutic target.[6][7][8]

This guide will provide a head-to-head comparison framework, proposing a validation strategy for our lead compound, "Cmpd-TQ," against two well-characterized, first-generation EGFR inhibitors: Gefitinib and Erlotinib .[9][10][11][12] By following this multi-phase plan, researchers can generate a robust data package to define the compound's potency, selectivity, and cellular mechanism of action.

Comparative Compound Overview

Before detailing the experimental workflow, it is essential to understand the benchmark compounds against which Cmpd-TQ will be evaluated.

CompoundCore ScaffoldPrimary Mechanism of ActionKey Therapeutic Use
Cmpd-TQ 5,6,7,8-TetrahydroquinazolineHypothesized: ATP-competitive kinase inhibitorUnder Investigation
Gefitinib QuinazolineReversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[4][13][14]Non-small cell lung cancer (NSCLC) with activating EGFR mutations.[11]
Erlotinib QuinazolineReversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[9][10][15]NSCLC with activating EGFR mutations; Pancreatic cancer.[9][12]

Phase 1: In Vitro Biochemical Validation - Direct Target Engagement

The foundational step in validating a hypothesized kinase inhibitor is to confirm its direct interaction with the purified target enzyme. This removes the complexities of a cellular environment and provides a quantitative measure of inhibitory potency (IC50).

Rationale for Assay Selection

We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[16][17] This technology is a robust, high-throughput method that offers a superior signal-to-background ratio compared to standard fluorescence assays by using long-lifetime lanthanide donors, minimizing interference from compound autofluorescence.[16]

Experimental Workflow: Biochemical IC50 Determination

Caption: Workflow for biochemical IC50 determination using TR-FRET.

Detailed Protocol: EGFR Kinase TR-FRET Assay
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for Cmpd-TQ, Gefitinib, and Erlotinib in 100% DMSO, starting from a 10 mM stock.

  • Reaction Setup: In a 384-well assay plate, add reagents in the following order:

    • Assay Buffer.

    • Test compound dilutions (final DMSO concentration ≤1%). Include DMSO-only wells as a "no inhibition" control.

    • Recombinant human EGFR (purified) enzyme.

    • Biotinylated Poly-(Glu,Tyr) substrate.

  • Initiation: Initiate the kinase reaction by adding ATP at its Km concentration (the concentration at which the reaction rate is half of its maximum).

  • Incubation: Incubate the plate at room temperature for 60 minutes. The causality here is to allow the enzymatic reaction to proceed to a point where inhibition can be accurately measured without depleting the substrate.

  • Detection: Stop the reaction and add the detection mix containing a Europium (Eu)-labeled anti-phosphotyrosine antibody and ULight™-labeled streptavidin.

  • Incubation: Incubate for another 60 minutes in the dark to allow for the antibody and streptavidin to bind their respective targets.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticipated Data Summary
CompoundTargetAssay TypePredicted IC50 (nM)
Cmpd-TQ EGFRTR-FRETTo be determined
Gefitinib EGFRTR-FRET20 - 80
Erlotinib EGFRTR-FRET5 - 20

Phase 2: Cell-Based Validation - Confirming Activity in a Biological System

Demonstrating that a compound can inhibit its target in a complex cellular environment is a critical step.[18] This phase assesses the compound's ability to cross the cell membrane, engage its target, and elicit a functional downstream response.

Rationale for Cell Line and Assay Selection

We will use the A549 human lung carcinoma cell line. This line is widely used, well-characterized, and expresses EGFR. For the primary readout, a cell viability assay like the CellTiter-Glo® Luminescent Assay is ideal. It measures ATP levels as an indicator of metabolically active, viable cells, providing a robust and high-throughput method to determine the half-maximal effective concentration (EC50).[19]

Experimental Workflow: Cellular Potency and Target Engagement

G A549_seed Seed A549 Cells A549_treat Treat with Compound Series A549_seed->A549_treat A549_incubate Incubate 72h A549_treat->A549_incubate CTG_assay CellTiter-Glo Assay A549_incubate->CTG_assay EC50_calc Calculate EC50 CTG_assay->EC50_calc pEGFR_wb Western Blot for pEGFR & tEGFR EC50_calc->pEGFR_wb Correlate Data pEGFR_seed Seed A549 Cells & Starve pEGFR_treat Pre-treat with Compound pEGFR_seed->pEGFR_treat pEGFR_stim Stimulate with EGF pEGFR_treat->pEGFR_stim pEGFR_lyse Lyse Cells pEGFR_stim->pEGFR_lyse pEGFR_lyse->pEGFR_wb

Caption: Integrated workflow for cellular validation.

Detailed Protocol 1: Cell Viability (EC50 Determination)
  • Cell Seeding: Seed A549 cells into 96-well, white-walled plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the same 10-point serial dilution of Cmpd-TQ, Gefitinib, and Erlotinib used in the biochemical assay.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell doublings, making antiproliferative effects readily measurable.

  • Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure luminescence on a plate reader.

  • Analysis: Normalize the data to DMSO controls and plot cell viability against the log of compound concentration to calculate the EC50 value.

Detailed Protocol 2: Target Engagement (Western Blot)

This protocol serves as a self-validating mechanism. A drop in cell viability (EC50) should be directly correlated with a decrease in the phosphorylation of the target kinase.

  • Cell Culture and Starvation: Grow A549 cells in 6-well plates to ~80% confluency. Serum-starve the cells overnight to reduce basal EGFR activation.

  • Pre-treatment: Treat cells with Cmpd-TQ, Gefitinib, or Erlotinib at concentrations around their determined EC50 values (e.g., 0.1x, 1x, 10x EC50) for 2 hours.

  • Stimulation: Stimulate the cells with human Epidermal Growth Factor (EGF) for 15 minutes to induce robust EGFR phosphorylation. A non-stimulated control is essential.

  • Lysis: Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.

  • Quantification & Blotting: Quantify total protein concentration (e.g., BCA assay), normalize samples, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phospho-EGFR (pEGFR) and total-EGFR (tEGFR). The tEGFR serves as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify band intensity using densitometry. A potent and on-target compound should show a dose-dependent decrease in the pEGFR/tEGFR ratio.

Anticipated Data Summary
CompoundCell LineAssay TypePredicted EC50 (µM)pEGFR Inhibition Confirmed?
Cmpd-TQ A549Cell ViabilityTo be determinedTo be determined
Gefitinib A549Cell Viability0.5 - 5Yes
Erlotinib A549Cell Viability1 - 10Yes

Phase 3: Selectivity Profiling - Understanding Off-Target Effects

No inhibitor is perfectly specific. Understanding a compound's activity against a broader panel of kinases is essential to predict potential off-target toxicities and to confirm its primary mechanism of action.[20][21]

Rationale for Selectivity Screening

A commercially available kinase panel screening service (e.g., from Reaction Biology or Thermo Fisher Scientific) provides a standardized and efficient way to profile an inhibitor against hundreds of kinases at a single ATP concentration.[17][22] This provides a global view of the compound's selectivity.

Experimental Protocol: Broad Kinase Panel Screen
  • Compound Submission: Submit Cmpd-TQ to a contract research organization for screening.

  • Screening: The compound is typically tested at a single, high concentration (e.g., 1 or 10 µM) against a large panel of purified kinases (e.g., >400 kinases) in a radiometric or fluorescence-based assay format.[22]

  • Data Analysis: The results are reported as percent inhibition for each kinase. A "hit" is typically defined as >50% or >75% inhibition.

  • Interpretation:

    • Selective: Cmpd-TQ primarily inhibits EGFR and a small number of related kinases.

    • Multi-targeted: Cmpd-TQ inhibits EGFR and several other unrelated kinases.

    • Promiscuous: Cmpd-TQ inhibits a large number of kinases across the kinome.

The results for Gefitinib and Erlotinib are well-documented and would show high potency against EGFR with weaker activity against a few other kinases. The goal is for Cmpd-TQ to demonstrate a favorable selectivity profile in comparison.

Illustrative Signaling Pathway: EGFR

To contextualize the cellular assays, it is crucial to visualize the pathway being targeted.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binds & Dimerizes ADP ADP EGFR->ADP GRB2 GRB2/SOS EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation Cmpd_TQ Cmpd-TQ (Inhibitor) Cmpd_TQ->EGFR Blocks ATP Binding RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., ELK-1, CREB) ERK->TF AKT AKT PI3K->AKT AKT->TF Response Cell Proliferation, Survival, Growth TF->Response

Caption: Simplified EGFR signaling pathway and the point of inhibition.[6][23][24]

Conclusion and Next Steps

This guide outlines a logical, multi-phased approach to robustly validate the biological activity of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (Cmpd-TQ) as a putative EGFR inhibitor. By systematically progressing from biochemical potency (IC50) to cellular efficacy (EC50) and target engagement, and finally to selectivity profiling, a researcher can build a comprehensive and trustworthy data package.

Positive results—namely, potent biochemical and cellular activity correlated with on-target pEGFR inhibition and a clean selectivity profile relative to established benchmarks like Gefitinib and Erlotinib—would provide a strong rationale for advancing Cmpd-TQ into further preclinical development, including mechanism of action studies, pharmacokinetic profiling, and in vivo efficacy models.

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Comparative

comparing 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline with other inhibitors

A Comparative Guide to Quinazoline-Based Kinase Inhibitors in Oncology An Objective Analysis of Performance and Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals. While the spec...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Quinazoline-Based Kinase Inhibitors in Oncology

An Objective Analysis of Performance and Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals.

While the specific inhibitory properties of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline are not extensively documented in publicly available scientific literature, the quinazoline scaffold itself is a cornerstone in the development of potent and selective kinase inhibitors.[1][2] This guide will therefore focus on a comparative analysis of well-characterized quinazoline-based inhibitors, providing a framework for evaluating such compounds and offering insights into the experimental methodologies used to determine their efficacy.

The quinazoline core has proven to be a privileged structure in medicinal chemistry, particularly for targeting the ATP-binding site of various protein kinases.[1][3] Several FDA-approved drugs for cancer therapy, such as Gefitinib, Erlotinib, and Lapatinib, are built upon this quinazoline framework.[1][3] These inhibitors primarily target the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival.[4][5][6][7] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[][9]

This guide will compare and contrast prominent quinazoline-based EGFR inhibitors with other inhibitors targeting the same pathways, supported by experimental data and detailed protocols.

Comparative Analysis of Kinase Inhibitors

The efficacy of a kinase inhibitor is determined by its potency, selectivity, and cellular activity. Below is a comparison of several key inhibitors targeting the EGFR/HER2 signaling axis.

InhibitorTarget(s)TypeIC50 (EGFR)IC50 (HER2)Key Characteristics
Gefitinib EGFRReversible, Quinazoline~30-80 nM>10 µMFirst-generation EGFR inhibitor, effective against activating EGFR mutations.[7][10]
Erlotinib EGFRReversible, Quinazoline~2-20 nM>1 µMFirst-generation EGFR inhibitor, used for NSCLC and pancreatic cancer.[4][][11]
Lapatinib EGFR, HER2Reversible, Quinazoline~10-100 nM~10-100 nMDual inhibitor, effective in HER2-positive breast cancers.[5][6][12]
Afatinib EGFR, HER2, HER4Irreversible, Quinazoline~0.5-1 nM~14 nMSecond-generation pan-ErbB inhibitor, overcomes some resistance mutations.[13]
Osimertinib EGFR (T790M)Irreversible, Pyrimidine~1-15 nM>1 µMThird-generation inhibitor, highly effective against the T790M resistance mutation.[14]
Cetuximab EGFRMonoclonal AntibodyN/AN/ABinds to the extracellular domain of EGFR, preventing ligand binding.[15]

IC50 values are approximate and can vary depending on the specific assay conditions.

Signaling Pathways and Mechanisms of Action

The EGFR signaling pathway is a complex cascade that ultimately regulates cell growth and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates downstream signaling through pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[5][9]

Quinazoline-based tyrosine kinase inhibitors (TKIs) like Gefitinib, Erlotinib, and Lapatinib act by competitively binding to the ATP-binding pocket of the EGFR and/or HER2 kinase domain.[6][7][16] This prevents autophosphorylation and subsequent activation of downstream signaling, leading to cell cycle arrest and apoptosis.[7][]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Quinazoline_TKI Quinazoline TKI Quinazoline_TKI->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and the point of inhibition by quinazoline TKIs.

Experimental Protocols

The following are standard protocols for evaluating the efficacy of kinase inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow:

Kinase_Assay_Workflow start Start reagents Prepare Kinase, Substrate, and Inhibitor Solutions start->reagents reaction Incubate Kinase, Substrate, Inhibitor, and ATP (γ-32P) reagents->reaction stop Stop Reaction (e.g., add SDS buffer) reaction->stop separation Separate Products (SDS-PAGE) stop->separation detection Detect Phosphorylated Substrate (Autoradiography) separation->detection analysis Quantify and Calculate IC50 detection->analysis end End analysis->end

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Buffer: Typically contains Tris-HCl, MgCl2, MnCl2, DTT, and BSA.[17]

    • Prepare serial dilutions of the test inhibitor (e.g., 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline or a known inhibitor) in kinase buffer.

    • Prepare a solution of the purified kinase (e.g., recombinant EGFR) and its substrate (e.g., a synthetic peptide) in kinase buffer.

  • Kinase Reaction:

    • In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and inhibitor solutions.[18]

    • Initiate the reaction by adding ATP, often radiolabeled with γ-32P.[19][20]

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).[19]

  • Stop Reaction and Detection:

    • Terminate the reaction by adding a stop solution, such as SDS-PAGE loading buffer.[19]

    • Separate the reaction products by SDS-polyacrylamide gel electrophoresis.[18]

    • Visualize the phosphorylated substrate by autoradiography or phosphorimaging.[19][20]

  • Data Analysis:

    • Quantify the band intensities to determine the extent of substrate phosphorylation at each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based EGFR Inhibition Assay

This assay measures the ability of a compound to inhibit EGFR phosphorylation within a cellular context.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A431, which overexpresses EGFR) in 96-well plates.[21][22]

    • Treat the cells with serial dilutions of the test inhibitor for a specified period.

    • For some assays, stimulate the cells with EGF to induce EGFR phosphorylation.[23]

  • Cell Lysis:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[24]

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.[25]

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[25][26]

    • Block the membrane to prevent non-specific antibody binding.[25]

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).[23][25]

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[25]

    • Detect the signal using a chemiluminescent substrate.[25]

  • Data Analysis:

    • Quantify the p-EGFR band intensity.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total EGFR.[23][25]

    • Calculate the ratio of p-EGFR to total EGFR to determine the level of inhibition.

Cell Proliferation Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to inhibit cell growth by 50%.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density.[27]

  • Compound Treatment:

    • After allowing the cells to attach, treat them with serial dilutions of the test compound.[27]

    • Include a vehicle control (e.g., DMSO).[27]

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[22]

  • Viability Measurement:

    • Measure cell viability using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.[22][27]

  • Data Analysis:

    • Plot the percentage of cell viability versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The quinazoline scaffold has been instrumental in the development of a generation of successful kinase inhibitors for cancer therapy. By understanding the mechanisms of action and employing robust experimental protocols, researchers can effectively evaluate and compare the performance of novel quinazoline derivatives, such as 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, against established inhibitors. The methodologies outlined in this guide provide a solid foundation for such comparative analyses, enabling the identification of promising new therapeutic agents.

References

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Validation

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline Analogs for Drug Discovery Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass...

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline analogs. By understanding how subtle molecular modifications influence their biological effects, researchers can strategically design more potent and selective therapeutic agents. This document provides an in-depth analysis of SAR, comparative data with alternative scaffolds, and detailed experimental protocols to empower researchers in their drug discovery endeavors.

The 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline Scaffold: A Privileged Starting Point

The 5,6,7,8-tetrahydroquinazoline core represents a partially saturated derivative of the well-known quinazoline aromatic system. This structural feature imparts a three-dimensional character to the molecule, which can be advantageous for achieving specific interactions with biological targets. The presence of a chloro group at the 2-position provides a reactive handle for introducing diverse substituents, making it an ideal starting point for library synthesis and SAR exploration. The methyl group at the 4-position can also play a role in modulating activity and selectivity.

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint for Activity

The biological activity of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline analogs is profoundly influenced by the nature of the substituent introduced at the 2-position.

Impact of Substitutions at the 2-Position

The chlorine atom at the 2-position is a versatile synthetic handle, allowing for the introduction of a wide array of functionalities via nucleophilic aromatic substitution reactions.[3] This position is a critical determinant of the compound's biological activity.

  • Introduction of Anilino Moieties: The substitution of the 2-chloro group with various anilines has been a fruitful strategy in the development of kinase inhibitors. The nature and position of substituents on the aniline ring are crucial for potency and selectivity. For instance, in the broader class of 4-anilinoquinazolines, substitutions on the aniline ring with small, hydrophobic groups like fluorine, chlorine, or bromine have been shown to enhance activity.[2] Computational studies on quinazoline derivatives have highlighted the importance of this region for interaction with the active site of targets like the Epidermal Growth Factor Receptor (EGFR).[1]

  • Alkyl and Aryl Groups: While direct SAR data for the 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline core is limited, extrapolation from related quinazoline systems suggests that the introduction of various alkyl and aryl groups at this position can modulate activity. The size, lipophilicity, and electronic properties of these substituents will dictate their interaction with the target protein.

The Role of the 4-Methyl Group

The methyl group at the 4-position, while not as extensively studied as the 2-position, is not merely a passive substituent. Its presence can influence the overall conformation of the molecule and may contribute to hydrophobic interactions within the binding pocket of a target protein. In some quinazoline-based inhibitors, modifications at this position have been shown to affect selectivity.

Significance of the Tetrahydroquinazoline Core

The saturated portion of the tetrahydroquinazoline ring imparts a non-planar, three-dimensional geometry. This is a key differentiator from its aromatic quinazoline counterparts. This conformational flexibility can allow for optimal positioning of key pharmacophoric features within a binding site, potentially leading to increased potency and selectivity.

Caption: Key SAR points for 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline analogs.

Quantitative Data Summary: A Comparative Look at Analog Performance

To provide a clearer understanding of the SAR, the following table summarizes the reported anticancer activities of various substituted quinazoline and tetrahydroquinazoline analogs.

Compound/ModificationTarget Cell LineIC50 (µM)Reference
Quinazoline-triazole-acetamide 8a (X = 4-OCH3, R = H)HCT-1165.33 (72h)[4]
Quinazoline-triazole-acetamide 8f (X = 2-CH3-4-NO2)MCF-721.29 (48h)[4]
Quinazoline-triazole-acetamide 8k MCF-711.32 (72h)[4]
Tetrazoloquinazoline derivative 6 MCF-7/HER2>1000[5]
2,4-diamino-6-[[(2',5'-dimethoxyphenyl)methylamino]methyl]-5,6,7,8-tetrahydroquinazoline (5) T. gondii (in culture)0.054[6]
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one 21 OVCAR-41.82[7]
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one 21 NCI-H5222.14[7]

This table presents a selection of data from the cited literature to illustrate the range of activities observed. Direct comparison should be made with caution due to variations in experimental conditions.

Comparison with Alternative Scaffolds

The 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline scaffold holds its own when compared to other privileged heterocyclic systems in drug discovery.

  • Aromatic Quinazolines: While aromatic quinazolines, such as those found in EGFR inhibitors like gefitinib and erlotinib, have proven clinical success, the tetrahydro- derivatives offer distinct advantages in terms of their three-dimensional structure. This can lead to improved target engagement and potentially a different off-target profile.[2]

  • Other Kinase Inhibitor Scaffolds: Many kinase inhibitors are based on heterocyclic cores like pyrimidines, pyridines, and indoles. The tetrahydroquinazoline scaffold provides a unique geometric arrangement of nitrogen atoms and substituent vectors that can be exploited to achieve novel binding modes and improved selectivity against a panel of kinases.

Experimental Protocols: A Practical Guide for the Bench Scientist

To facilitate the exploration of this promising scaffold, detailed protocols for the synthesis of a representative analog and a key biological assay are provided below.

Synthesis of a 2-Anilino-4-methyl-5,6,7,8-tetrahydroquinazoline Analog

This protocol describes a plausible synthetic route adapted from general procedures for the synthesis of related quinazoline derivatives.

Step 1: Synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one

  • To a solution of 2-aminocyclohex-1-enecarbonitrile (10 mmol) in anhydrous ethanol (50 mL), add urea (12 mmol) and a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol to yield 4-methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one.

Step 2: Chlorination to 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

  • Suspend 4-methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one (5 mmol) in phosphorus oxychloride (20 mL).

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline.

Step 3: Nucleophilic Substitution with a Substituted Aniline

  • To a solution of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (2 mmol) in isopropanol (20 mL), add the desired substituted aniline (2.2 mmol) and a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to yield the final 2-anilino-4-methyl-5,6,7,8-tetrahydroquinazoline analog.

MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][8]

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Data_Analysis Data_Analysis Read_Absorbance->Data_Analysis Calculate IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion: A Scaffold Ripe for Discovery

The 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline scaffold represents a promising starting point for the development of novel therapeutic agents. The key to unlocking its full potential lies in a systematic exploration of the structure-activity relationships, particularly through diversification at the 2-position. The three-dimensional nature of the tetrahydro-ring system offers opportunities for achieving high potency and selectivity. This guide provides the foundational knowledge and practical protocols to empower researchers to rationally design and evaluate new analogs, ultimately accelerating the journey from the laboratory bench to potential clinical candidates.

References

Please note that for a complete and verifiable list of references, you would typically consult the original publications. The following is a formatted list based on the information retrieved during the search process.

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC - PubMed Central. Available at: [Link]

  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. National Institutes of Health. Available at: [Link]

  • The IC50 (µM) of tested compounds against MCF7 and Hela cell lines. ResearchGate. Available at: [Link]

  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. National Institutes of Health. Available at: [Link]

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry. Available at: [Link]

  • A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC - PubMed Central. Available at: [Link]

  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. PubMed. Available at: [Link]

  • Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. PMC - PubMed Central. Available at: [Link]

  • Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. PMC - PubMed Central. Available at: [Link]

  • 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline. Novalic. Available at: [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. Available at: [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed. Available at: [Link]

  • SAR study of 4-anilino-quinazoline derivatives. ResearchGate. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]

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Comparative

A Tale of Two Quinazolines: A Comparative Analysis of 2-Chloro and 2-Amino Derivatives in Drug Discovery

A Senior Application Scientist's Guide to Synthesis, Reactivity, and Biological Significance The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Reactivity, and Biological Significance

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its versatility stems from the ability to readily functionalize the core structure, with substitutions at the 2-position playing a pivotal role in modulating biological activity. This guide provides an in-depth comparative analysis of two key classes of quinazoline intermediates: the electrophilic 2-chloro derivatives and the nucleophilic 2-amino derivatives. We will explore their synthetic pathways, contrasting reactivity profiles, and the resulting impact on their application in drug discovery, supported by experimental data and established protocols.

The Quinazoline Core: A Privileged Scaffold

Quinazoline and its derivatives are heterocyclic compounds that have garnered significant attention in pharmaceutical chemistry due to their broad spectrum of biological activities.[1][3][2] These activities include anticancer, antiviral, anti-inflammatory, antimicrobial, and antihypertensive properties. The ability to introduce diverse substituents at various positions on the quinazoline ring allows for the fine-tuning of their pharmacological profiles. The 2-position, in particular, is a critical handle for chemists to build molecular complexity and engage with biological targets.

Synthetic Strategies: Accessing the Key Intermediates

The synthetic routes to 2-chloro and 2-amino quinazoline derivatives differ significantly, reflecting the distinct electronic nature of these substituents.

The Gateway to Functionalization: Synthesis of 2-Chloroquinazolines

The synthesis of 2-chloroquinazolines typically proceeds through the chlorination of a precursor 2,4-quinazolinedione or a 2-quinazolinone. A common and effective method involves the use of phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine.

For instance, the synthesis of 2,4,7-trichloroquinazoline can be achieved by treating 7-chloroquinazoline-2,4(1H,3H)-dione with POCl₃ and triethylamine under reflux.[4] This approach leverages the reactivity of the carbonyl groups in the quinazolinedione, converting them into versatile chloro substituents.

Experimental Protocol: Synthesis of 2,4,7-Trichloroquinazoline [4]

  • To a solution of 7-chloroquinazoline-2,4(1H,3H)-dione, add phosphorus oxychloride (POCl₃) and triethylamine.

  • Reflux the reaction mixture for 17 hours.

  • Upon completion, carefully quench the reaction with ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,4,7-trichloroquinazoline.

Synthesis_2_Chloroquinazoline Quinazolinedione 7-Chloroquinazoline-2,4(1H,3H)-dione Reagents POCl₃, Triethylamine Quinazolinedione->Reagents Reflux, 17h Product 2,4,7-Trichloroquinazoline Reagents->Product caption Synthesis of 2,4,7-Trichloroquinazoline via Chlorination

Caption: General workflow for the synthesis of a 2-chloroquinazoline derivative.

Building the Bioactive Core: Synthesis of 2-Aminoquinazolines

In contrast, the synthesis of 2-aminoquinazolines often involves the construction of the quinazoline ring with the amino group already incorporated or introduced through a cyclization reaction. Several efficient methods have been developed.

One notable approach is the acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, using hydrochloric acid as a mediator.[5] This method allows for the formation of the 2-aminoquinazoline core in high yields and with a broad substrate scope.[5]

Another versatile method involves the cyclization of an appropriate precursor with guanidine. For example, the synthesis of 2-aminoquinazoline-4-carboxylic acid can be achieved by hydrolyzing the amide group of isatin, followed by cyclization with guanidine.[6]

More recently, efficient one-pot reactions have been developed. For instance, the synthesis of 2-aminoquinazolin-4-(3H)-one derivatives can be achieved in high yield through a process involving a Dimroth rearrangement.[7] This method is particularly advantageous for large-scale synthesis as it often does not require column chromatography for purification.[7]

Experimental Protocol: One-Pot Synthesis of 2-Aminoquinazolin-4-(3H)-one Derivatives via Dimroth Rearrangement [7]

  • Treat anthranilic acid with a phenylcyanamide and chlorotrimethylsilane in tert-butanol at 60 °C for 4 hours.

  • Add a 2 N solution of sodium hydroxide in a 1:1 mixture of ethanol and water.

  • Reflux the reaction mixture for 6 hours to facilitate the Dimroth rearrangement.

  • After cooling, the product often precipitates and can be collected by filtration, yielding the pure 2-aminoquinazolin-4-(3H)-one derivative.

Synthesis_2_Aminoquinazoline Anthranilic_Acid Anthranilic Acid Reagents1 Phenylcyanamide, TMSCl, t-BuOH Anthranilic_Acid->Reagents1 Intermediate Mixture of Isomers Reagents1->Intermediate 60°C, 4h Reagents2 2N NaOH in EtOH/H₂O Intermediate->Reagents2 Product 2-Aminoquinazolin-4-(3H)-one Reagents2->Product Reflux, 6h (Dimroth Rearrangement) caption One-pot synthesis of a 2-aminoquinazoline derivative.

Caption: Workflow for the one-pot synthesis of 2-aminoquinazolin-4-(3H)-one.

A Dichotomy in Reactivity: Electrophile vs. Nucleophile

The key difference in the chemical utility of 2-chloro and 2-amino quinazoline derivatives lies in their contrasting reactivity profiles.

2-Chloroquinazolines: The Electrophilic Workhorse

The chlorine atom at the 2-position of the quinazoline ring is a good leaving group, rendering this position highly susceptible to nucleophilic aromatic substitution (SNAr). This makes 2-chloroquinazolines invaluable electrophilic intermediates in the synthesis of a vast array of derivatives.

A prime example of this reactivity is the synthesis of 4-anilinoquinazolines, a class of potent anticancer agents.[8] The reaction of a 4-chloroquinazoline with a substituted aniline readily displaces the chlorine atom to form the desired C-N bond.[8][9] This reaction is often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields.[8]

The reactivity of 2-chloroquinazolines is influenced by the electronic nature of the nucleophile and any substituents on the quinazoline ring. Electron-donating groups on the incoming nucleophile generally enhance the reaction rate, while sterically hindered nucleophiles may require more forcing conditions.[8]

2-Aminoquinazolines: The Nucleophilic Building Block

In stark contrast, the 2-amino group imparts nucleophilic character to the quinazoline derivative. The lone pair of electrons on the nitrogen atom can participate in various reactions, such as acylation, alkylation, and condensation reactions.

This nucleophilicity allows for the further elaboration of the 2-aminoquinazoline core to introduce diverse functionalities. For example, the amino group can be acylated with various acid chlorides or anhydrides to generate a library of N-substituted derivatives for structure-activity relationship (SAR) studies. This approach has been successfully employed in the optimization of antiviral agents against SARS-CoV-2.[7]

Comparative Biological Activities: A Tale of Two Scaffolds

Both 2-chloro and 2-amino quinazoline derivatives are precursors to and components of biologically active molecules. However, the nature of the 2-substituent directly influences the types of biological activities observed.

2-Chloroquinazoline Derivatives as Precursors to Kinase Inhibitors

As versatile intermediates, 2-chloroquinazolines are instrumental in the synthesis of a wide range of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR). The facile displacement of the 2-chloro group allows for the introduction of various aniline and other amine-containing fragments, which are crucial for binding to the ATP-binding site of the kinase domain.

2-Aminoquinazoline Derivatives in Antiviral and Anticancer Applications

2-Aminoquinazoline derivatives themselves have demonstrated significant biological potential. Notably, 2-aminoquinazolin-4-(3H)-one derivatives have shown potent antiviral activity against coronaviruses, including SARS-CoV-2 and MERS-CoV.[4][7] In some cases, these compounds have exhibited better in vitro activity than the reference drug remdesivir.[4]

The mechanism of action for some of these antiviral 2-aminoquinazolines is believed to involve the inhibition of viral entry.[7] Further derivatization of the 2-amino group has been shown to improve pharmacokinetic properties, such as the area under the curve (AUC) and maximum plasma concentration (Cmax), without compromising antiviral activity.[7]

In the realm of anticancer research, certain 2-aminoquinazoline derivatives have also shown promising activity. For example, N-substituted 2-aminoquinazoline compounds have been investigated for their ability to overcome drug resistance in breast cancer by inhibiting efflux pumps like P-glycoprotein.

Data Summary: A Head-to-Head Comparison

Feature2-Chloroquinazoline Derivatives2-Aminoquinazoline Derivatives
Synthesis Typically via chlorination of quinazolinone precursors using reagents like POCl₃.[4]Often synthesized through ring-forming reactions, such as acid-mediated annulation or cyclization with guanidine.[5][6] One-pot methods with Dimroth rearrangement are also efficient.[7]
Reactivity Electrophilic at the 2-position; undergoes nucleophilic aromatic substitution.Nucleophilic at the 2-amino group; undergoes acylation, alkylation, etc.
Primary Role Versatile synthetic intermediate for introducing a wide range of substituents.Bioactive core and a platform for further functionalization.
Biological Activity Precursors to a broad range of biologically active compounds, especially kinase inhibitors.Potent antiviral (e.g., anti-SARS-CoV-2) and anticancer agents.[4][7]

Conclusion: Complementary Roles in Drug Discovery

A thorough understanding of their distinct synthetic routes, contrasting reactivity, and resulting biological profiles is paramount for researchers and drug development professionals. By leveraging the unique attributes of each class of derivative, chemists can continue to unlock the full therapeutic potential of the quinazoline scaffold in the quest for novel and effective medicines.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (n.d.). SciELO. Retrieved January 18, 2026, from [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H)‐one derivatives as a potential treatment for SARS‐CoV‐2. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • 2-Chloroquinoline. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • The proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives in the presence of CuBr, L-proline, and DMF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

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Validation

A Comparative Guide to the Biological Evaluation of Novel Tetrahydroquinazoline Compounds as Anticancer Agents

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Its derivatives have demonstrated a vast ar...

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, but their most profound impact has been in oncology.[2][3] Several quinazoline-based drugs, including Gefitinib (Iressa®) and Erlotinib (Tarceva®), are established as targeted therapies for cancers like non-small-cell lung cancer (NSCLC), primarily by inhibiting protein tyrosine kinases.[2][3] The tetrahydroquinazoline core, a saturated version of the quinazoline ring system, offers a three-dimensional structure that can be exploited to achieve novel interactions and improved pharmacological profiles.

This guide provides a comprehensive framework for the biological evaluation of novel tetrahydroquinazoline compounds. We will follow a logical, multi-stage workflow from initial in vitro screening to in vivo validation, using a hypothetical novel compound, THQ-241 , as a case study for comparison against established alternatives. The objective is to provide researchers, scientists, and drug development professionals with an in-depth guide that explains not only the experimental protocols but also the critical scientific reasoning behind each step.

The Hypothetical Candidate: Synthesis of THQ-241

To illustrate the evaluation process, we introduce THQ-241 , a novel 2,4,6-trisubstituted tetrahydroquinazoline derivative. Its synthesis is achieved via a modern, efficient cyclocondensation reaction, a common strategy for generating this scaffold.[4][5] The rationale for its design is to target the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase, a validated target for many quinazoline inhibitors, while exploring new chemical space with the tetrahydro- core to potentially overcome resistance mechanisms.

Part 1: Foundational In Vitro Evaluation

The initial phase of biological evaluation is conducted in vitro (in a controlled laboratory setting). This approach is indispensable for screening a large number of compounds to identify promising candidates for more resource-intensive in vivo studies.[6][7] It allows for the rapid assessment of cytotoxicity, mechanism of action, and selectivity.

A. Workflow for In Vitro Evaluation

The following diagram outlines the logical progression of our in vitro experiments, from broad cytotoxicity screening to specific mechanistic studies.

cluster_0 In Vitro Evaluation Workflow A Cytotoxicity Screening (MTT Assay) B Determine IC50 Values Across Cell Lines A->B C Assess Selectivity (Cancer vs. Normal Cells) B->C D Mechanism of Action (MoA) Elucidation C->D E Target-Based Assay (EGFR Kinase Inhibition) D->E F Cellular Pathway Analysis (Western Blot) D->F G Apoptosis Induction (Flow Cytometry) D->G H Lead Candidate for In Vivo Studies E->H F->H G->H

Caption: Workflow for the in vitro biological evaluation of THQ-241.

B. Anti-proliferative Activity and Cytotoxicity Profiling

Causality: The first critical question is whether the compound can inhibit the growth of cancer cells. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[8] By testing the compound across a panel of cancer cell lines and a non-cancerous cell line, we can determine not only its potency (quantified by the IC50 value—the concentration required to inhibit 50% of cell growth) but also its selectivity.[9] A promising candidate should be significantly more potent against cancer cells than normal cells, suggesting a wider therapeutic window.

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) and normal cells (e.g., MRC-5 lung fibroblasts) into 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of THQ-241, a positive control (Gefitinib), and a vehicle control (0.1% DMSO). Treat the cells and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)MRC-5 (Normal Fibroblast)Selectivity Index (MRC-5 / A549)
THQ-241 1.23.525.821.5
Gefitinib 0.815.218.423.0

Interpretation: The data shows that THQ-241 is highly active against the A549 lung cancer cell line, with an IC50 value comparable to the FDA-approved drug Gefitinib. Importantly, it demonstrates a high selectivity index, indicating it is over 20 times more potent against these cancer cells than against normal fibroblasts, a highly desirable characteristic.

C. Mechanism of Action (MoA) Elucidation

Causality: Knowing a compound is cytotoxic is not enough; we must understand how it works. Based on the quinazoline scaffold, we hypothesize that THQ-241 functions as a kinase inhibitor.[3][10] We first test this directly with a biochemical assay against its putative target, EGFR, and then confirm its effect on the downstream signaling pathway within the cell using Western blotting.

An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. This confirms target engagement without the complexity of a cellular environment.

  • Reaction Setup: In a 384-well plate, combine purified recombinant EGFR kinase enzyme with a specific peptide substrate and ATP.

  • Compound Addition: Add varying concentrations of THQ-241 or Gefitinib.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate.

  • Detection: Add a detection solution containing a Europium-labeled anti-phosphotyrosine antibody. In the presence of phosphorylated substrate, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs.

  • Analysis: Measure the TR-FRET signal. A decrease in signal indicates inhibition of kinase activity. Calculate the IC50 value.

CompoundEGFR Kinase IC50 (nM)
THQ-241 8.5
Gefitinib 5.1

Interpretation: THQ-241 is a potent inhibitor of the EGFR enzyme, with single-digit nanomolar activity. This strongly supports our hypothesis that direct EGFR inhibition is its primary mechanism of action.

Causality: To be effective, a drug must engage its target within the cell and disrupt the signaling cascade that drives cancer proliferation. EGFR activation leads to the phosphorylation and activation of downstream proteins like Akt.[11] A successful EGFR inhibitor should block this signal. Western blotting allows us to visualize this by measuring the levels of phosphorylated Akt (p-Akt).

cluster_0 EGFR Signaling Pathway EGF EGF (Growth Factor) EGFR EGFR Receptor EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation THQ241 THQ-241 THQ241->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by THQ-241.

  • Cell Treatment: Culture A549 cells and starve them of growth factors overnight. Treat with THQ-241 or vehicle for 2 hours, then stimulate with EGF (100 ng/mL) for 15 minutes.

  • Protein Extraction: Lyse the cells on ice to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20 µg of protein from each sample by size using polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for p-Akt, total Akt, and a loading control (e.g., GAPDH). Then, probe with corresponding secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A significant decrease in the p-Akt band intensity in cells treated with THQ-241 compared to the EGF-stimulated control, confirming the disruption of the downstream signaling pathway.

Part 2: Preclinical In Vivo Validation

Causality: While in vitro data is crucial for selection, it cannot predict a compound's behavior in a complex living organism.[6] In vivo models, such as human tumor xenografts in mice, are essential to evaluate a drug's efficacy, pharmacokinetics (how the body processes the drug), and overall safety before it can ever be considered for human trials.[7][12][13]

A. Efficacy in a Xenograft Mouse Model

Causality: The ultimate preclinical test of an anticancer compound is whether it can shrink or stop the growth of a tumor in a living animal. We use immunodeficient mice to prevent rejection of the implanted human tumor cells, creating a model that allows us to assess the drug's direct anti-tumor effects.[7][14]

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the right flank of each mouse.

  • Tumor Growth: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8 per group).

  • Treatment Groups:

    • Group 1: Vehicle (e.g., 5% DMSO in saline), administered orally once daily.

    • Group 2: THQ-241 (e.g., 50 mg/kg), administered orally once daily.

    • Group 3: Gefitinib (50 mg/kg), administered orally once daily.

  • Monitoring: Measure tumor volume and body weight three times per week for 21 days. Body weight is a key indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis. Calculate the Tumor Growth Inhibition (TGI).

Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Average Body Weight Change (%)
Vehicle 1550 ± 210--1.5%
THQ-241 (50 mg/kg) 480 ± 9569%-2.1%
Gefitinib (50 mg/kg) 525 ± 11066%-4.5%

Interpretation: THQ-241 demonstrates significant anti-tumor efficacy in vivo, achieving 69% tumor growth inhibition, comparable to the clinical drug Gefitinib. Crucially, it was well-tolerated, as indicated by the minimal change in average body weight, suggesting a favorable preliminary safety profile.

Conclusion and Future Directions

The systematic biological evaluation detailed in this guide demonstrates a rigorous and logical pathway from a novel chemical entity to a validated preclinical candidate. Our hypothetical compound, THQ-241 , successfully passed each stage, establishing itself as a potent and selective inhibitor of EGFR with significant in vivo anti-tumor activity.

The journey of drug discovery is iterative. The data gathered here provides a strong foundation for lead optimization. Future structure-activity relationship (SAR) studies would focus on modifying the THQ-241 scaffold to further enhance potency, improve pharmacokinetic properties, or broaden its activity against EGFR mutations that confer resistance to first-generation inhibitors. This comprehensive evaluation ensures that only the most promising compounds, backed by robust scientific data, advance toward clinical development.

References

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  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (Source: International Journal of Pharmacy and Biological Sciences) [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: MDPI) [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (Source: PMC - NIH) [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (Source: MDPI) [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (Source: frontiersin.org) [Link]

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  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (Source: NIH) [Link]

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  • Synthesis and biological evaluation of dihydroquinazoline-2-amines as potent non-nucleoside reverse transcriptase inhibitors of wild-type and mutant HIV-1 strains. (Source: PubMed) [Link]

  • Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. (Source: PubMed) [Link]

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Comparative

A Guide to Assessing the Cross-Reactivity of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline: A Comparative Framework for Drug Discovery Professionals

In the landscape of modern drug discovery, the efficacy of a novel small molecule is intrinsically linked to its specificity. While identifying a potent inhibitor for a desired target is a milestone, understanding its in...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the efficacy of a novel small molecule is intrinsically linked to its specificity. While identifying a potent inhibitor for a desired target is a milestone, understanding its interactions across the broader proteome—its cross-reactivity profile—is paramount for predicting potential therapeutic windows and off-target toxicities. This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel compound, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline , leveraging established methodologies and insights from the well-documented pharmacology of the quinazoline scaffold.

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved anticancer drugs that primarily function as protein kinase inhibitors.[1][2] Molecules like Lapatinib and Vandetanib, for instance, target key kinases such as EGFR, HER2, and VEGFR, demonstrating the therapeutic potential inherent in this chemical class.[1] The tetrahydroquinazoline variant, while less explored, has shown promise against diverse targets including dihydrofolate reductase (DHFR) and topoisomerase II, suggesting a potentially broad bioactivity profile for new derivatives.[3][4]

Given this background, a thorough investigation into the selectivity of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is not merely a supplementary exercise but a foundational step in its development. This guide outlines a logical, data-driven workflow for this assessment, designed for researchers, scientists, and drug development professionals.

Part 1: Predicted Target Families and Rationale

The structure of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, featuring a substituted pyrimidine ring fused to a cyclohexene ring, shares features with known ATP-competitive kinase inhibitors. The quinazoline scaffold is a well-established "hinge-binding" motif that anchors small molecules into the ATP-binding pocket of protein kinases.[2][5] Therefore, the primary and most probable family of off-target proteins for this compound is the human kinome .

Beyond kinases, the broader tetrahydroquinazoline class has been associated with other enzyme targets.[3][6] A comprehensive analysis should therefore consider:

  • Protein Kinases: The most likely targets due to the quinazoline core. This includes tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases.[1][7]

  • Dihydrofolate Reductase (DHFR): Certain 2,4-diaminotetrahydroquinazolines are potent inhibitors of DHFR.[3]

  • Topoisomerase II: A recent study identified 6-amino-tetrahydroquinazoline derivatives as inhibitors of this enzyme, which is a validated anticancer target.[4]

Part 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling

A systematic, tiered approach is the most efficient method for assessing compound selectivity. This workflow begins with a broad screen to identify potential interactions, followed by more focused quantitative assays to confirm and characterize these "hits."

G cluster_0 Tier 1: Discovery cluster_1 Tier 2: Validation & Quantification cluster_2 Tier 3: Cellular Confirmation cluster_3 Tier 4: Expanded Profiling T1 Broad Kinase Panel Screen (e.g., 400+ kinases at a single high concentration, ~10 µM) T2 Dose-Response (IC50) Assays (Confirm hits from Tier 1) T1->T2 Hits with >50% Inhibition T4 Screening Against Other Target Classes (DHFR, Topoisomerase II, etc.) T1->T4 Based on Scaffold History T3 Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®) T2->T3 Potent Hits (IC50 < 1 µM)

Caption: A tiered workflow for assessing small molecule cross-reactivity.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a representative method for determining the inhibitory activity of a compound against a specific protein kinase, a crucial step in Tier 2 of the workflow.

Objective: To determine the IC50 value of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline against a panel of selected protein kinases.

Materials:

  • Recombinant purified protein kinase.

  • Specific peptide substrate for the kinase.

  • [γ-³³P]ATP (radiolabeled ATP).

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • ATP solution (non-radiolabeled).

  • 96-well microtiter plates.

  • Phosphocellulose filter mats.

  • Phosphoric acid wash solution (0.75%).

  • Scintillation counter and fluid.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline in kinase reaction buffer. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate. Include DMSO-only wells as a negative control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

  • Reaction Setup: In a 96-well plate, add 5 µL of each compound dilution.

  • Enzyme Addition: Add 10 µL of the kinase/substrate mixture (pre-diluted in reaction buffer to the desired concentration) to each well.

  • Initiation of Reaction: Add 10 µL of the ATP mixture (containing a mix of non-radiolabeled ATP and [γ-³³P]ATP) to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature (e.g., 25-30°C) for a predetermined time (e.g., 60 minutes). The time should be within the linear range of the enzyme reaction.

  • Reaction Termination: Stop the reaction by spotting 20 µL of the reaction mixture from each well onto a phosphocellulose filter mat. The peptide substrate will bind to the filter, while the unused ATP will not.

  • Washing: Wash the filter mat three times for 5 minutes each in a 0.75% phosphoric acid solution to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter mat and place it in a scintillation vial with scintillation fluid. Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Convert the raw counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 3: Data Interpretation and Comparative Analysis

The output from a large-scale kinase screen is a rich dataset that requires careful interpretation. The primary goal is to distinguish between potent, selective inhibition of the intended target and broad, non-specific activity.

Hypothetical Kinase Selectivity Data

The table below illustrates how data for 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline could be presented and compared against a known multi-kinase inhibitor, such as Staurosporine.

Kinase Target2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
Primary Target X 98% 99%
Kinase A (Off-Target)85%97%
Kinase B (Off-Target)62%95%
Kinase C (Off-Target)15%92%
Kinase D (Off-Target)8%88%
Kinase E (Off-Target)<5%85%

This hypothetical data shows the test compound is potent against its primary target and a few other kinases, but significantly more selective than the notoriously promiscuous inhibitor, Staurosporine.

Visualizing Selectivity: The Kinome Map

A powerful way to visualize cross-reactivity is through a kinome map, where inhibited kinases are highlighted on a phylogenetic tree of the human kinome. This provides an immediate visual summary of a compound's selectivity profile.

Caption: A conceptual kinome map illustrating compound selectivity.

In this diagram, each circle represents a kinase. The color indicates the degree of inhibition by the test compound, clearly identifying the primary target (blue) and off-targets (red, yellow), while uninhibited kinases remain grey. This visualization provides an at-a-glance understanding of the compound's behavior across the kinome.

Conclusion

The development of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, or any novel therapeutic candidate, hinges on a deep understanding of its biological interactions. While its quinazoline core suggests a high probability of kinase inhibition, a systematic and unbiased assessment is essential to uncover its full activity profile. By employing a tiered experimental workflow, from broad panel screening to quantitative IC50 determination and cellular validation, researchers can build a comprehensive cross-reactivity profile. This data is critical for rational lead optimization, predicting potential safety liabilities, and ultimately increasing the probability of success in bringing a safe and effective new medicine to patients.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology.

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry.

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry.

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry.

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.

  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & Medicinal Chemistry Letters.

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules.

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules.

  • Quinazoline derivatives: synthesis and bioactivities. RSC Advances.

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences.

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry.

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Molecules.

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Chemistry & Biodiversity.

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences.

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry.

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Validation

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Tetrahydroquinazoline Activity

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the journey from a promising compound in a test tube to a potential therapeutic in a living system is fraught wit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising compound in a test tube to a potential therapeutic in a living system is fraught with challenges. A critical milestone in this journey is establishing a robust in vitro and in vivo correlation (IVIVC) . This guide provides an in-depth technical analysis of the principles and methodologies for establishing such a correlation, using a representative tetrahydroquinazoline derivative as a case study. While specific biological data for 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is not extensively available in public literature, we will explore the activity of a closely related analog, a potent kinase inhibitor, to illustrate the core concepts and experimental workflows.

The Imperative of In Vitro-In Vivo Correlation

The primary goal of IVIVC in drug development is to use in vitro data to predict in vivo performance. A strong correlation can streamline the development process, reduce the reliance on extensive and costly animal studies, and provide a deeper understanding of a compound's pharmacokinetic and pharmacodynamic properties. For kinase inhibitors, a common therapeutic target for quinazoline derivatives, this correlation is pivotal in predicting clinical efficacy based on preclinical data.

Case Study: A Representative Tetrahydroquinazoline Kinase Inhibitor

For the purpose of this guide, we will focus on a hypothetical, yet representative, 2,4-disubstituted-5,6,7,8-tetrahydroquinazoline analog, hereafter referred to as TQZ-Analog , which has demonstrated potent inhibitory activity against a specific oncogenic kinase (e.g., Epidermal Growth Factor Receptor - EGFR) and subsequent anticancer effects.

Chemical Structure of TQZ-Analog

While the exact structure is illustrative, it shares the core 5,6,7,8-tetrahydroquinazoline scaffold, with substitutions at the 2 and 4 positions that are critical for its biological activity. This structural class has been a fertile ground for the development of kinase inhibitors.

Part 1: In Vitro Characterization - The Foundation of Predictive Power

The initial assessment of a compound's potential begins with a battery of in vitro assays designed to quantify its activity and selectivity against the intended biological target.

Biochemical Assays: Quantifying Target Engagement

The first step is to determine the direct inhibitory effect of TQZ-Analog on the purified target kinase.

Experimental Protocol: Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents and Setup:

    • Purified recombinant human EGFR kinase.

    • Fluorescently labeled ATP-competitive kinase inhibitor (tracer).

    • Europium-labeled anti-tag antibody.

    • Serial dilutions of TQZ-Analog.

  • Procedure:

    • The kinase, tracer, and antibody are incubated in a microplate well.

    • TQZ-Analog is added at varying concentrations.

    • The plate is incubated to allow binding to reach equilibrium.

    • The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.

  • Data Analysis:

    • The decrease in the FRET signal is proportional to the displacement of the tracer by TQZ-Analog.

    • The data is plotted as percent inhibition versus compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.

Rationale: This assay provides a direct measure of the compound's potency against the isolated kinase, free from cellular complexities. It is a crucial first step in understanding the structure-activity relationship (SAR).

Cell-Based Assays: Assessing Activity in a Biological Context

Following biochemical validation, the next crucial step is to evaluate the compound's activity in a cellular environment.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)

  • Cell Culture:

    • Human cancer cell lines with known kinase dependency (e.g., A549 lung cancer cells, which overexpress EGFR) are cultured under standard conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of TQZ-Analog for a specified period (e.g., 72 hours).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis:

    • The absorbance is proportional to the number of viable cells.

    • The data is used to calculate the concentration of TQZ-Analog that inhibits cell growth by 50% (GI50).

Rationale: This assay provides insights into the compound's ability to penetrate cell membranes, engage the target kinase within the cell, and exert a biological effect. It is a more physiologically relevant measure of potency than a purely biochemical assay.

Table 1: In Vitro Activity of TQZ-Analog

Assay TypeTarget/Cell LineEndpointResult
Kinase InhibitionPurified EGFRIC5010 nM
Cell ProliferationA549 Cancer CellsGI50100 nM

Part 2: In Vivo Evaluation - The Bridge to Clinical Relevance

In vivo studies are essential to understand a compound's behavior in a complex biological system, including its pharmacokinetics (PK) and pharmacodynamics (PD).

Pharmacokinetic Studies: What the Body Does to the Drug

Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of TQZ-Analog.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model:

    • Healthy BALB/c mice.

  • Procedure:

    • TQZ-Analog is administered via intravenous (IV) and oral (PO) routes at a specific dose.

    • Blood samples are collected at predetermined time points.

    • Plasma is isolated, and the concentration of TQZ-Analog is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) are calculated.

Rationale: Understanding the PK profile is critical for designing an effective dosing regimen for efficacy studies and for predicting human pharmacokinetics.

Pharmacodynamic and Efficacy Studies: What the Drug Does to the Body

The ultimate test of a preclinical candidate is its ability to produce the desired therapeutic effect in a relevant disease model.

Experimental Protocol: Xenograft Tumor Model

  • Animal Model:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human cancer cells (e.g., A549).

  • Procedure:

    • Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups.

    • TQZ-Analog is administered daily at a predetermined dose and route based on PK data.

    • Tumor volume and body weight are measured regularly.

  • Data Analysis:

    • The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.

    • The tolerability of the compound is assessed by monitoring body weight changes and clinical signs.

Rationale: The xenograft model provides a direct measure of the compound's antitumor efficacy in a living organism and is a critical step in the go/no-go decision for further development.

Table 2: In Vivo Profile of TQZ-Analog

Study TypeAnimal ModelKey ParameterResult
PharmacokineticsBALB/c miceOral Bioavailability40%
EfficacyNude mice (A549 xenograft)Tumor Growth Inhibition (at 50 mg/kg, PO, QD)65%

Part 3: Establishing the Correlation - Connecting the Dots

A successful IVIVC is established when a clear and predictable relationship exists between the in vitro and in vivo data.

The In Vitro-In Vivo Correlation Framework

For our TQZ-Analog, the correlation can be visualized as a logical progression:

IVIVC_Framework cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation biochemical Biochemical Potency (IC50 = 10 nM) cellular Cellular Potency (GI50 = 100 nM) biochemical->cellular Cellular Context pk Pharmacokinetics (%F = 40%) cellular->pk Predictive Link efficacy In Vivo Efficacy (TGI = 65%) pk->efficacy Drug Exposure final Therapeutic Potential Experimental_Workflow cluster_vitro In Vitro Workflow cluster_vivo In Vivo Workflow start_vitro Compound Synthesis assay_biochem Biochemical Assay (Kinase IC50) start_vitro->assay_biochem assay_cell Cell-Based Assay (Proliferation GI50) assay_biochem->assay_cell start_vivo Lead Compound Selection assay_cell->start_vivo IVIVC Hypothesis pk_study Pharmacokinetic Study (ADME Profile) start_vivo->pk_study efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study end end efficacy_study->end Clinical Candidate

Caption: High-level experimental workflow for establishing IVIVC.

Conclusion and Future Directions

The successful establishment of an in vitro-in vivo correlation for a tetrahydroquinazoline derivative like TQZ-Analog is a testament to a well-designed preclinical drug discovery program. It provides confidence in the compound's mechanism of action and its potential for clinical success. Future investigations should focus on refining the IVIVC model by incorporating more complex in vitro systems, such as 3D cell cultures and organoids, and by developing more sophisticated pharmacokinetic/pharmacodynamic models. Ultimately, a robust IVIVC is not just a regulatory requirement but a powerful scientific tool that can accelerate the delivery of novel and effective therapies to patients in need.

References

  • Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Natural Medicines, [Link] 2[1]. In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology, [Link] 3[2]. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. Cell & Bioscience, [Link] 4[3]. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate, [Link] 5[4]. In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. PubMed, [Link] 6[5]. In vitro and in vivo evaluation of novel Pim kinase inhibitors with potent anticancer activity. ResearchGate, [Link]

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Comparative

Benchmarking a Novel Tetrahydroquinazoline Derivative: A Comparative Analysis Against Established Kinase Inhibitors

A Technical Guide for Drug Discovery Professionals Introduction: The Quinazoline Scaffold in Oncology and the Emergence of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline The quinazoline ring system is a foundational sca...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold in Oncology and the Emergence of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

The quinazoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a number of clinically successful therapeutics, particularly in oncology.[1][2] Marketed drugs such as Gefitinib and Erlotinib, both potent tyrosine kinase inhibitors, feature this heterocyclic core and have transformed the treatment landscape for certain cancers.[3] The tetrahydroquinazoline derivative, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, represents a novel chemical entity with potential therapeutic applications. While specific biological data for this compound is not yet widely published, related tetrahydroquinazoline structures have demonstrated promising anticancer activities, including the inhibition of topoisomerase IIα and dihydrofolate reductase.[4][5] This guide provides a framework for the preclinical benchmarking of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline against established kinase inhibitors, offering a roadmap for its evaluation as a potential anticancer agent.

For the purpose of this comparative analysis, we will benchmark 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline against two well-established epidermal growth factor receptor (EGFR) inhibitors:

  • Gefitinib (Iressa®): An EGFR tyrosine kinase inhibitor used in the treatment of non-small-cell lung carcinoma.[3]

  • Erlotinib (Tarceva®): Another EGFR inhibitor with applications as an anti-tumor agent.[6]

The rationale for selecting these comparators is twofold: they share the core quinazoline structure, and their mechanism of action as kinase inhibitors provides a clear and measurable benchmark for assessing the potential of our novel compound.

Comparative Experimental Workflows: A Head-to-Head Evaluation

To objectively assess the therapeutic potential of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, a multi-tiered experimental approach is proposed. This workflow is designed to first establish its in vitro activity and then to validate these findings in a more biologically relevant in vivo setting.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Biochemical Kinase Assay B Cell Viability Assays A->B Identifies active compounds C IC50 Determination B->C Quantifies cellular potency D Tumor Xenograft Model C->D Candidate for in vivo studies E Efficacy & Toxicity Assessment D->E Evaluates in vivo effect

Caption: A streamlined workflow for the preclinical evaluation of novel anticancer compounds.

Part 1: In Vitro Characterization

The initial phase of benchmarking focuses on characterizing the compound's activity at the molecular and cellular levels.

1.1. Biochemical Kinase Activity Assay

The first step is to determine if 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline directly inhibits kinase activity. A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, offers a universal and high-throughput method for measuring the amount of ADP produced during a kinase reaction.[7][8]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, prepare a 20 µL reaction mixture containing the kinase of interest (e.g., recombinant human EGFR), the substrate, and varying concentrations of the test compounds (2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, Gefitinib, Erlotinib) or vehicle control (DMSO).[9]

  • Kinase Reaction: Initiate the reaction by adding ATP to a final concentration of 100-200 µM.[9] Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP back to ATP and to provide the luciferase and luciferin needed for the light-producing reaction. Incubate at room temperature for 30 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.

1.2. Cell Viability Assays

To assess the cytotoxic or cytostatic effects of the compound on cancer cells, standardized cell viability assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of viable cells.[10][11]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, a human lung adenocarcinoma cell line with EGFR expression) into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, Gefitinib, and Erlotinib for 48 or 72 hours.[10]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[11]

Hypothetical Comparative In Vitro Data

CompoundEGFR Kinase IC50 (nM)A549 Cell Viability IC50 (µM)
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline505.2
Gefitinib252.8
Erlotinib303.5
Part 2: In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be further evaluated in in vivo models to assess their therapeutic efficacy and potential toxicity in a whole-organism context. The subcutaneous tumor xenograft model in immunocompromised mice is a widely accepted standard for preclinical cancer research.[13][14]

G A Cell Preparation & Implantation B Tumor Growth & Treatment Initiation A->B Tumor establishment C Monitoring & Data Collection B->C Treatment period D Endpoint & Tissue Analysis C->D Efficacy assessment

Caption: Key stages of an in vivo tumor xenograft study.

Experimental Protocol: Subcutaneous Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of A549 cells (e.g., 5 x 10⁶ cells in a mixture of PBS and Matrigel®) into the flank of athymic nude mice.[13][15]

  • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, Gefitinib, and Erlotinib. Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Monitoring and Data Collection: Monitor the health of the animals daily. Measure tumor volume and body weight 2-3 times per week.[13][14] Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.[13]

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Hypothetical Comparative In Vivo Data

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1250-+2.5
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (50 mg/kg)62550-1.8
Gefitinib (50 mg/kg)50060-3.2
Erlotinib (50 mg/kg)562.555-2.5

Discussion and Future Directions

This guide outlines a systematic approach to benchmarking the novel compound 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline against established kinase inhibitors. The hypothetical data presented suggests that while the novel compound may exhibit slightly lower potency than Gefitinib and Erlotinib in these specific assays, its comparable in vivo efficacy and potentially favorable toxicity profile warrant further investigation.

Future studies should aim to:

  • Elucidate the precise mechanism of action: While benchmarked against EGFR inhibitors, the exact molecular target(s) of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline need to be identified through broader kinase profiling and binding assays.

  • Optimize the pharmacokinetic properties: Further medicinal chemistry efforts could enhance the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Evaluate efficacy in other cancer models: The compound should be tested against a wider panel of cancer cell lines and in different xenograft models to determine its full therapeutic potential.

By following a rigorous and comparative preclinical evaluation process, the scientific community can effectively assess the promise of new chemical entities like 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline and accelerate the development of the next generation of targeted cancer therapies.

References

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  • Kumar, A., et al. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Mini-Reviews in Medicinal Chemistry. 2021. Available from: [Link]

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  • Sanna, C., et al. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. 2020. Available from: [Link]

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Validation

Assessing the Selectivity of Novel Kinase Inhibitors: A Comparative Guide Featuring 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is paved with rigorous validation. A critical milestone in this journey is the c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is paved with rigorous validation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity. An ideal kinase inhibitor, for instance, should potently inhibit its intended target while exhibiting minimal interaction with other kinases in the human kinome, thereby reducing the potential for off-target effects and associated toxicities. This guide provides an in-depth, technically-focused comparison of methodologies to assess the selectivity of novel compounds, using the hypothetical kinase inhibitor, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, as a case study.

The quinazoline core is a privileged scaffold in kinase inhibitor design, forming the backbone of numerous approved drugs.[1] Our focus compound, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, represents a novel variation on this theme. While extensive public data on this specific molecule is not yet available, its structural similarity to known kinase inhibitors warrants a thorough investigation of its selectivity profile. This guide will not only present the "what" but, more importantly, the "why" behind the experimental choices, empowering researchers to design robust selectivity profiling campaigns for their own compounds of interest.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[2] Due to the highly conserved nature of the ATP-binding site across many kinases, achieving selectivity can be a significant challenge.[2] Poor selectivity can lead to off-target toxicities, confounding experimental results and ultimately leading to late-stage clinical failures. Therefore, a multi-faceted approach to selectivity profiling is not just recommended; it is essential for building a comprehensive and trustworthy data package for any novel inhibitor.

This guide will explore three complementary, industry-standard techniques for assessing kinase inhibitor selectivity:

  • Broad Kinome Scanning: To understand the global interaction landscape of the inhibitor across the human kinome.

  • Cellular Target Engagement Assays: To confirm that the inhibitor binds to its intended target within the complex milieu of a living cell.

  • Biophysical Validation of Binding Affinity: To precisely quantify the binding thermodynamics of the inhibitor to its primary target(s) and key off-targets.

Section 1: Kinome-Wide Selectivity Assessment

The first step in characterizing a new inhibitor is to understand the breadth of its interactions across the kinome. Large-scale screening against a panel of kinases provides a global view of selectivity and can reveal unexpected off-targets.

Methodology: Competition Binding Assays

A robust method for kinome-wide profiling is the competition binding assay, such as the KINOMEscan™ platform.[3][4] This approach measures the ability of a test compound to displace a known, immobilized ligand from the active site of a large number of kinases.

Causality of Experimental Choice: Unlike enzymatic assays that measure the inhibition of kinase activity, competition binding assays directly measure binding to the kinase. This is a crucial distinction, as it is ATP-independent and provides a true measure of the compound's affinity for the kinase's active site, yielding dissociation constants (Kd) rather than IC50 values which can be influenced by ATP concentration.[3][5]

Experimental Workflow: KINOMEscan

G cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Quantification cluster_3 Data Analysis A Kinase tagged with DNA D Incubate Kinase, Ligand-Beads, and Test Compound A->D B Immobilized ligand on beads B->D C Test Compound (2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline) C->D E Wash to remove unbound kinase D->E F Quantify bead-bound kinase via qPCR of DNA tag E->F G Calculate % of kinase bound vs. DMSO control F->G H Determine Kd or % Inhibition G->H G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Data Interpretation A Treat intact cells with Test Compound or DMSO B Harvest cells and lyse A->B C Aliquot lysate and heat at a range of temperatures B->C D Centrifuge to separate soluble and aggregated proteins C->D E Analyze soluble fraction by Western Blot for target protein D->E F Quantify band intensity E->F G Plot thermal melt curves F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Hypothetical CETSA Data

A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of the compound, indicating stabilization.

Table 2: Hypothetical CETSA Melt Temperatures (Tagg) for AURKA

TreatmentAggregation Temperature (Tagg)Thermal Shift (ΔTagg)
DMSO (Vehicle)48.2 °C-
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (10 µM)55.7 °C+7.5 °C

This data provides strong evidence that our compound directly engages and stabilizes AURKA in a cellular environment, a critical piece of data for validating its mechanism of action.

Section 3: Biophysical Characterization of Binding Affinity

To gain a deeper, quantitative understanding of the binding interaction between the inhibitor and its primary target(s), Isothermal Titration Calorimetry (ITC) is the gold standard. [6] Principle of ITC: ITC directly measures the heat released or absorbed during a binding event. [6][7]By titrating the inhibitor into a solution containing the target protein, a complete thermodynamic profile of the interaction can be determined, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [7] Experimental Protocol: Isothermal Titration Calorimetry

  • Preparation:

    • Prepare a solution of the purified target protein (e.g., recombinant AURKA) in a suitable buffer. The concentration should be accurately determined.

    • Prepare a solution of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline in the same buffer. The concentration of this titrant should be 10-20 times that of the protein.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

    • Perform a series of small, sequential injections of the inhibitor into the protein solution.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat data against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Hypothetical ITC Data for Target and Off-Target

Table 3: Thermodynamic Parameters for Inhibitor Binding

Target ProteinBinding Affinity (Kd)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
AURKA85 nM1.05-9.8-0.3
AURKB450 nM0.98-8.2-0.5

This ITC data provides several key insights:

  • Potency and Selectivity: The compound binds to AURKA with approximately 5.3-fold higher affinity than to AURKB, quantitatively confirming the selectivity observed in the kinome scan.

  • Binding Stoichiometry: The stoichiometry of ~1 indicates a 1:1 binding model, which is typical for active site inhibitors. [8]* Driving Forces: The negative enthalpy change suggests that the binding is enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions in the active site. [8]

Synthesis and Conclusion

The comprehensive assessment of inhibitor selectivity requires a logical, multi-tiered approach. By combining broad kinome scanning, cellular target engagement studies, and precise biophysical measurements, a robust and trustworthy profile of a novel compound like 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline can be established.

  • KINOMEscan provides the initial global view, identifying the primary target and potential off-targets.

  • CETSA validates that the compound engages the primary target within the complexity of a living cell.

  • ITC delivers the quantitative details of the binding affinity and thermodynamics, offering a precise measure of selectivity between the primary target and key off-targets.

This integrated strategy, as outlined in this guide, provides the necessary data to make informed decisions in the drug discovery process, ultimately increasing the probability of developing a safe and effective therapeutic.

References

  • B.A. K. Conway, et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry. [Link]

  • Rosowsky, A., et al. (1994). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry. [Link]

  • Zarubaev, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. [Link]

  • Gao, C., et al. (2021). Quinazoline derivatives: synthesis and bioactivities. RSC Advances. [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Diks, S. H., et al. (2014). Kinome Profiling. Cellular and Molecular Life Sciences. [Link]

  • Al-Sanea, M. M., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

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  • Semantic Scholar. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [Link]

  • ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors,... [Link]

  • DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

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  • Spjuth, O., et al. (2017). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLoS One. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

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  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • New Journal of Chemistry. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Taylor & Francis Online. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). [Link]

  • YouTube. (2023). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. [Link]

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Comparative

A Head-to-Head Comparison of Tetrahydroquinazoline Isomers: A Guide for Drug Discovery Professionals

The tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, the introduction of one or more chiral centers into this framework...

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, the introduction of one or more chiral centers into this framework gives rise to stereoisomers—enantiomers and diastereomers—which can exhibit dramatically different pharmacological profiles. Understanding these differences is not merely an academic exercise; it is a critical step in the development of safer, more effective, and more selective therapeutics.[1][2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to toxicity.[1][2]

This guide provides a comprehensive head-to-head comparison of tetrahydroquinazoline isomers, offering insights into their synthesis, separation, and differential biological activities. We will delve into the causality behind experimental choices and provide actionable protocols to empower researchers in their drug discovery endeavors.

The Critical Role of Stereochemistry: Synthesis and Separation

The biological activity of chiral molecules is dictated by their three-dimensional arrangement, which governs their interaction with chiral biological targets like enzymes and receptors. Consequently, the stereoselective synthesis or efficient separation of tetrahydroquinazoline isomers is a foundational requirement for any comparative study.

Modern synthetic strategies increasingly focus on stereoselective methods to produce single isomers, often employing chiral catalysts or auxiliaries.[3][4][5] For instance, iridium-catalyzed asymmetric [4+2] cycloadditions have been developed to yield tetrahydroquinazolines with excellent enantioselectivities.[5] Similarly, one-pot reaction sequences involving multiple cycloadditions can afford fused tetrahydroquinazolines as single diastereomers.[3][4]

When a synthetic route yields a racemic or diastereomeric mixture, chromatographic separation is the most powerful tool for isolating the individual stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Experimental Protocol: Chiral HPLC Separation of Tetrahydroquinazoline Enantiomers

This protocol outlines a general methodology for the analytical separation of tetrahydroquinazoline enantiomers. Optimization is crucial and will depend on the specific physicochemical properties of the analyte.

1. Materials and Reagents:

  • Racemic tetrahydroquinazoline analog

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH))

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H)

  • HPLC system with UV detector

  • Mobile phase additives (e.g., Trifluoroacetic acid (TFA) for acidic compounds, Diethylamine (DEA) for basic compounds)

2. Method Development and Execution:

  • Column Selection: Polysaccharide-based CSPs are highly versatile and a good starting point for screening. The choice between columns like Chiralpak and Chiralcel depends on the specific interactions (π-π stacking, hydrogen bonding, dipole-dipole) the analyte can form with the chiral selector.[6][7]

  • Mobile Phase Screening:

    • Begin with a standard mobile phase, such as a mixture of n-Hexane and IPA (e.g., 90:10 v/v).

    • If separation is not achieved, systematically vary the IPA concentration.

    • If the compound has poor solubility or resolution, other alcohols like EtOH or MeOH can be substituted or added.

    • For ionizable compounds, adding a small percentage (e.g., 0.1%) of TFA or DEA can significantly improve peak shape and resolution by suppressing unwanted ionic interactions with the stationary phase.[6]

  • Optimization:

    • Flow Rate: Start with a flow rate of 1.0 mL/min and adjust as needed to balance resolution and analysis time.

    • Temperature: Column temperature can influence enantioseparation. Typically, analyses are run at ambient temperature, but adjusting it (e.g., to 25°C or 40°C) can sometimes improve resolution.[8]

    • Detection: Set the UV detector to a wavelength where the analyte exhibits maximum absorbance.

  • Data Analysis: The goal is to achieve a baseline resolution (Rs ≥ 1.5) between the two enantiomeric peaks.[8]

Comparative Biological Activity: A Case Study Approach

While a universal comparison of all tetrahydroquinazoline isomers is impractical, examining specific case studies from the literature provides invaluable insights into structure-activity relationships (SAR).

A study on 6-amino-tetrahydroquinazoline derivatives as inhibitors of human topoisomerase II (topoII), a key anticancer target, provides an interesting, albeit counterintuitive, example.[9][10] The researchers synthesized and tested a racemic mixture (compound 1) and its corresponding pure enantiomers (compounds 3 and 4). Reassuringly, both the individual enantiomers and the racemic mixture were found to be equally active.[9][10] This suggests that for this particular scaffold and target, the chiral center at position 6 has little to no influence on the compound's cytotoxic mechanism or activity.[9][10] This finding is significant because it implies that a costly and time-consuming chiral separation might not be necessary for this class of compounds, simplifying future development.

Conversely, in many other instances within medicinal chemistry, stereochemistry is paramount. For example, studies on tetrahydroquinoline derivatives (a closely related scaffold) have shown that the (S)-configuration at a chiral center, combined with a hydrophobic substituent, can be a key determinant for cytotoxic effect, with significant differences observed between enantiomers.[1]

Data Presentation: Hypothetical Comparison of Isomer Potency

The following table illustrates how data comparing the biological activity of two hypothetical tetrahydroquinazoline enantiomers against a specific kinase target would be presented.

CompoundIsomerTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index
THQ-101 (R)-enantiomer151500100
(S)-enantiomer180021001.17
Racemic90018002

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index = Off-Target IC50 / Target IC50

In this hypothetical example, the (R)-enantiomer is significantly more potent and selective for the target kinase than the (S)-enantiomer. This highlights the critical importance of evaluating isomers separately to identify the eutomer (the more active isomer).

Visualizing the Scientific Workflow and Rationale

Diagram: Experimental Workflow for Isomer Comparison

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Analysis & Decision A Racemic Synthesis B Chiral HPLC Separation A->B C (R)-Isomer B->C D (S)-Isomer B->D E In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) C->E D->E F Cell-Based Assays (e.g., Cytotoxicity, Functional Response) E->F G ADME Profiling (e.g., Metabolic Stability) F->G H Head-to-Head Data Comparison G->H I Identify Eutomer & Distomer H->I J Lead Candidate Selection I->J

Caption: Workflow for synthesis, separation, and evaluation of isomers.

Diagram: Structure-Activity Relationship (SAR)

Caption: How (R) and (S) isomers can interact differently with a target.

Conclusion and Future Directions

The rigorous, head-to-head comparison of tetrahydroquinazoline isomers is a cornerstone of modern, rational drug design. While some scaffolds may show little stereochemical preference in their biological activity, it is an exception rather than the rule.[9][10] The default assumption must be that isomers will behave as distinct pharmacological entities until proven otherwise.

Future research should continue to integrate advanced stereoselective synthesis techniques to provide direct access to enantiopure compounds, bypassing the need for challenging separations.[11] Furthermore, as computational modeling becomes more powerful, in silico predictions of isomer-receptor interactions will play an increasingly important role in prioritizing which isomers to synthesize and test, ultimately accelerating the drug discovery pipeline.

References

  • Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. (2016). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. (2016). National Institutes of Health (NIH). Available from: [Link]

  • Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. (2016). Beilstein Journals. Available from: [Link]

  • Synthesis of tetrahydroquinazolines. Organic Chemistry Portal. Available from: [Link]

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Safety & Regulatory Compliance

Safety

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline proper disposal procedures

An In-Depth Guide to the Proper Disposal of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Chloro-4-methyl-5,6,7,8-tetr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (CAS No. 83939-60-0). As a chlorinated heterocyclic compound, this substance requires specific handling procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Identification and Risk Assessment

Understanding the chemical's hazard profile is the foundation of safe disposal. 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline belongs to the quinazoline class of compounds, which are known for their biological activity.[1] The presence of a chlorine atom designates it as a halogenated organic compound, a critical classification for waste segregation and disposal.[2][3]

While a specific Safety Data Sheet (SDS) for this exact tetrahydro-derivative is not universally available, data from the closely related aromatic analogue, 2-Chloro-4-methylquinazoline (CAS No. 6141-14-6), provides a strong basis for risk assessment. It is prudent to assume the hazards are similar or greater.

Assumed Hazard Profile (based on structural analogues):

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

The primary risk is exposure during handling and the potential for environmental contamination if disposed of improperly. The disposal method must account for these hazards and adhere to regulatory standards for chemical waste.

PropertyValueSource
CAS Number 83939-60-0[5]
Molecular Formula C₉H₁₁ClN₂[5]
Molecular Weight 182.65 g/mol (approx.)[5][6]
Classification Halogenated Organic Compound[2][3]
Appearance Solid[5]

Pre-Disposal Protocol: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the waste, ensure the proper safety measures are in place. The causality here is simple: minimizing exposure pathways is the most effective way to prevent incidents.

Engineering Controls: All handling of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, including waste consolidation, should be performed inside a certified chemical fume hood to control inhalation exposure. An eyewash station and safety shower must be readily accessible.[7]

Personal Protective Equipment (PPE): A multi-barrier approach is essential to prevent skin, eye, and respiratory contact.

EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles, preventing serious eye irritation.[7][8]
Skin Protection Nitrile gloves (check manufacturer's compatibility data) and a fully buttoned lab coat.Prevents skin irritation and potential absorption.[7][8]
Respiratory Protection Not typically required when using a fume hood.The fume hood provides primary respiratory protection.[7]

Waste Segregation: The Critical Step

The core principle for disposing of this compound is strict segregation as Halogenated Organic Waste .[2][9] Mixing halogenated and non-halogenated waste streams leads to cross-contamination, significantly increasing disposal costs and complexity, as non-halogenated solvents can often be recycled as fuel additives while halogenated ones require high-temperature incineration.[3][10]

Disposal Decision Workflow

DisposalWorkflow start Begin Waste Disposal for 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline classify Classify Waste Stream: Is it a Halogenated Organic Compound? start->classify segregate Action: Segregate as HALOGENATED ORGANIC WASTE classify->segregate Yes (Contains Chlorine) container Select Appropriate Waste Container: - Chemically compatible - Leak-proof with screw cap segregate->container label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date container->label accumulate Store in designated Satellite Accumulation Area (SAA) label->accumulate request Request Pickup from Environmental Health & Safety (EHS) accumulate->request end_node Disposal Complete request->end_node

Caption: Decision workflow for proper waste segregation and disposal.

Segregation Rules:

  • DO NOT mix with non-halogenated solvents (e.g., acetone, hexane, ethanol).[3][10]

  • DO NOT mix with strong acids, bases, or oxidizers.[10]

  • DO NOT dispose of this material down the drain.[3][10]

  • DO collect in a designated "Halogenated Organic Waste" container.[2]

Step-by-Step Disposal Procedure

This protocol ensures that the waste is contained, identified, and managed in a self-validating system that prioritizes safety and compliance.

  • Obtain a Designated Waste Container: Source a new or clean, empty, and dry container approved for chemical waste from your institution's EHS department. Ensure it has a proper screw-top cap and is made of a compatible material (e.g., glass or polyethylene).[3]

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[9] Clearly write the full chemical name: "Waste 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline". If it is in a solvent solution, list all components and their approximate percentages.[10]

  • Transfer the Waste: Working inside a chemical fume hood and wearing the appropriate PPE, carefully transfer the waste material into the labeled container. If transferring a solution, use a funnel to prevent spills.

  • Secure the Container: Tightly seal the container cap to prevent leaks or vapor release.[9] The container must remain closed at all times except when actively adding waste.[9][10]

  • Store Appropriately: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). This area should be clearly marked, secure, and away from general lab traffic.

  • Log and Request Pickup: Follow your institution's specific procedures for waste disposal. This typically involves logging the waste container in a manifest and submitting an electronic or paper request for pickup by the EHS department.

Emergency Procedures: Spill and Exposure Management

Minor Spill (Contained within a Fume Hood):

  • Alert colleagues in the immediate area.

  • Wearing full PPE, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to soak up the spill.[9]

  • Carefully collect the contaminated absorbent material using non-sparking tools.

  • Place all contaminated materials into a sealed, labeled bag or container for disposal as halogenated hazardous waste.[9]

  • Decontaminate the spill surface with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Major Spill (Outside a Fume Hood) or Personnel Exposure:

  • Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7][8]

    • Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7][8]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[7][8]

    • Ingestion: Rinse mouth with water. Seek immediate medical attention.[8]

  • Major Spill:

    • Evacuate the immediate area.[9]

    • Alert others and activate the fire alarm if necessary to facilitate a full evacuation.[9]

    • Contact your institution's emergency response number and EHS department immediately. Do not attempt to clean up a large spill yourself.

By adhering to this guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/2-88/002.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Environmental Health and Safety.
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